Product packaging for Aselacin C(Cat. No.:CAS No. 156223-08-4)

Aselacin C

Cat. No.: B123888
CAS No.: 156223-08-4
M. Wt: 907.1 g/mol
InChI Key: ARKPSPWBJDFWAE-GFDFNCKZSA-N
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Description

Aselacin C is a research-grade chemical that supplies Clindamycin, a lincosamide antibiotic derived from Streptomyces lincolnensis . This compound is an essential tool for investigating bacterial protein synthesis inhibition. Its primary characterized mechanism of action is binding to the 50S ribosomal subunit, thereby preventing peptide bond formation and leading to the suppression of protein synthesis; this action is typically bacteriostatic, though it can be bactericidal against certain susceptible organisms depending on concentration . In a research context, this compound (Clindamycin) has documented utility for studies involving a spectrum of Gram-positive aerobic bacteria, including staphylococci and streptococci, and a wide range of anaerobic bacteria . Its research applications extend to models of skin and soft tissue infections, bone infections, and intra-abdominal infections . Furthermore, its well-characterized anti-inflammatory properties, such as the inhibition of bacterial exotoxin synthesis, make it a valuable compound for research beyond direct bactericidal effects, including in models of toxic shock syndrome . The pharmacokinetic profile of Clindamycin is marked by rapid absorption and wide distribution in tissues, including bone, though it does not significantly penetrate the cerebrospinal fluid . It undergoes hepatic metabolism primarily via the CYP3A4 isoenzyme and is excreted as both active and inactive metabolites in urine and bile . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H66N8O11 B123888 Aselacin C CAS No. 156223-08-4

Properties

IUPAC Name

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H66N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,35-37,42,49,55H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,35-,36-,37-,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKPSPWBJDFWAE-GFDFNCKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)N[C@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H66N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156223-08-4
Record name Aselacin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156223084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery and Isolation of Aselacin C from Acremonium

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aselacin C, a cyclic pentadepsipeptide, represents a significant discovery in the field of natural product chemistry and pharmacology. Isolated from the filamentous fungus Acremonium, this metabolite has demonstrated notable biological activity as an antagonist of the endothelin receptor. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the isolation workflow.

Introduction

The genus Acremonium is a well-established source of a diverse array of secondary metabolites with significant biological activities.[1] While historically recognized for its production of the groundbreaking β-lactam antibiotic, Cephalosporin C, continued investigation into this fungal genus has led to the discovery of novel compounds with therapeutic potential. Among these is this compound, a cyclic pentadepsipeptide identified as an inhibitor of endothelin binding to its receptors.[2][3] Endothelin and its receptors play a crucial role in vasoconstriction and cell proliferation, making them a key target in the development of treatments for cardiovascular diseases and other related pathologies. The discovery of this compound from a fungal source underscores the importance of microbial screening programs in identifying novel drug leads.

Discovery of this compound

The discovery of this compound was the result of a targeted screening program aimed at identifying fungal metabolites capable of inhibiting the binding of endothelin-1 to its receptors.[2] Researchers utilized a radioligand binding assay with bovine atrial and porcine cerebral membranes, which are known to express high levels of endothelin receptors.[4][5] Culture extracts from two distinct Acremonium species exhibited inhibitory activity, prompting further investigation and ultimately leading to the isolation of a family of related compounds designated as aselacins A, B, and C.[2]

Physicochemical and Biological Properties of this compound

This compound is characterized as a cyclic pentapeptolide.[4][5] Its chemical structure and properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 156223-08-4[4][5]
Molecular Formula C₄₆H₆₆N₈O₁₁[4]
Molecular Weight 907.1 g/mol [4][5]
Class Cyclic Pentadepsipeptide[3]
Origin Fungus/Acremonium sp.[4][6]

The primary biological activity of this compound is its ability to antagonize endothelin receptors.[4][5] Quantitative data regarding its inhibitory activity are presented in the following table.

Table 2: In Vitro Biological Activity of this compound
AssayTargetSource of ReceptorIC₅₀ (µg/mL)
Endothelin-1 Binding InhibitionETₐ ReceptorBovine Atrial Membranes60[4][5]
Endothelin-1 Binding InhibitionETₑ ReceptorPorcine Cerebral Membranes80[4][5]

Experimental Protocols

The following sections detail the methodologies employed in the fermentation of the producing organism and the subsequent isolation and purification of this compound.

Fermentation of Acremonium sp.

While the specific media composition and fermentation parameters for the original discovery are not publicly detailed, a general approach for the cultivation of Acremonium for secondary metabolite production can be outlined.

Objective: To cultivate the Acremonium species for the production of this compound.

Materials:

  • A biologically pure culture of the producing Acremonium strain.

  • Seed medium (e.g., Potato Dextrose Broth).

  • Production medium (typically a nutrient-rich medium containing a carbon source, a nitrogen source, and mineral salts).

  • Shake flasks or fermenter.

  • Incubator shaker.

Procedure:

  • Inoculum Preparation: Aseptically transfer a small piece of the mycelial mat from a stock culture to a flask containing the seed medium. Incubate at a suitable temperature (typically 25-28 °C) with agitation for 2-3 days to obtain a well-grown seed culture.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture under controlled conditions (temperature, pH, and agitation) for a period of 7-14 days to allow for the biosynthesis of this compound. The optimal fermentation time is typically determined by monitoring the production of the target compound through analytical methods such as HPLC.

Isolation and Purification of this compound

The following is a generalized workflow for the extraction and purification of a cyclic lipopeptide like this compound from a fungal fermentation broth.

Objective: To isolate and purify this compound from the fermentation culture.

Materials:

  • Fermentation broth containing this compound.

  • Organic solvents (e.g., ethyl acetate, methanol, acetonitrile).

  • Silica gel for column chromatography.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

  • Rotary evaporator.

  • Freeze dryer.

Procedure:

  • Extraction:

    • Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

    • Extract the mycelial cake and the culture filtrate separately with a water-immiscible organic solvent such as ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Preliminary Fractionation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Purification by HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the active fraction by preparative HPLC on a reverse-phase column (e.g., C18).

    • Use a suitable mobile phase, such as a water-acetonitrile gradient, for elution.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Final Product:

    • Combine the pure fractions of this compound.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the aqueous residue to obtain pure this compound as a solid.

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from the Acremonium fermentation culture.

AselacinC_Isolation_Workflow Fermentation Acremonium sp. Fermentation Harvesting Harvesting (Filtration/Centrifugation) Fermentation->Harvesting Mycelia Mycelial Biomass Harvesting->Mycelia Broth Culture Broth Harvesting->Broth Extraction_M Solvent Extraction (e.g., Ethyl Acetate) Mycelia->Extraction_M Extraction_B Solvent Extraction (e.g., Ethyl Acetate) Broth->Extraction_B Combine_Extracts Combine & Concentrate Organic Extracts Extraction_M->Combine_Extracts Extraction_B->Combine_Extracts Crude_Extract Crude Extract Combine_Extracts->Crude_Extract Silica_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Silica_Chromatography->Fraction_Collection Active_Fractions Pool Active Fractions Fraction_Collection->Active_Fractions HPLC Preparative HPLC (C18 Column) Active_Fractions->HPLC Pure_Fractions Collect Pure Fractions HPLC->Pure_Fractions Final_Product Lyophilization Pure_Fractions->Final_Product AselacinC Pure this compound Final_Product->AselacinC

References

Unraveling Aselacin C: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 17, 2025 – A comprehensive technical guide detailing the structure elucidation and stereochemical assignment of Aselacin C, a potent endothelin receptor antagonist, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the methodologies and data that defined the complex architecture of this natural product.

Aselacins A, B, and C are novel cyclic pentapeptolides isolated from the fermentation broth of two related Acremonium species.[1][2] These compounds have garnered significant interest due to their inhibitory activity against the binding of endothelin to its receptor, suggesting potential therapeutic applications.[1] This guide focuses specifically on this compound, offering a granular look at the scientific journey to fully characterize its molecular structure and three-dimensional arrangement.

The structural framework of the Aselacins consists of a cyclic pentapeptolide core, identified as cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr]. Attached to this cyclic core is an exocyclic D-Gln residue, which is further acylated by a functionalized long-chain fatty acid. The variation among Aselacins A, B, and C lies in the functionalization of this lipid side chain.[2]

Elucidation of the Core Structure

The determination of the this compound structure was a multi-faceted process relying on a combination of spectroscopic and chemical techniques. Key to this was the analysis of amino acid composition, mass spectrometry, and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Amino Acid Analysis: The constituent amino acids of this compound were identified by hydrolysis followed by derivatization and analysis.

  • Hydrolysis: A sample of this compound was hydrolyzed with 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: The resulting amino acid mixture was derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to allow for stereochemical determination.

  • Chromatographic Analysis: The derivatized amino acids were analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) and their retention times were compared with those of derivatized authentic amino acid standards of both D and L configurations.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided crucial information about the sequence of amino acids in the cyclic peptide core and the structure of the lipid side chain.

NMR Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were conducted in both protic (DMSO-d₆) and aprotic (CDCl₃) solvents. These experiments allowed for the complete assignment of all proton and carbon signals and established the connectivity between atoms, ultimately revealing the gross structure of the molecule.

Data Presentation

Table 1: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) in DMSO-d₆
Cyclic Peptide Core
Gly-Cα41.5
Gly-CO169.8
D-Ser-Cα55.2
D-Ser-Cβ61.3
D-Ser-CO170.5
D-Trp-Cα53.8
D-Trp-Cβ27.4
D-Trp-CO171.9
β-Ala-Cα36.1
β-Ala-Cβ33.8
β-Ala-CO171.2
L-Thr-Cα58.7
L-Thr-Cβ66.9
L-Thr-Cγ19.5
L-Thr-CO170.9
Exocyclic Residue
D-Gln-Cα52.1
D-Gln-Cβ26.9
D-Gln-Cγ31.2
D-Gln-CO (amide)173.5
D-Gln-CO (acid)174.1
Fatty Acid Side Chain
C-1'172.8
C-2'33.5
......

Note: The complete assignment of the fatty acid side chain is detailed in the original research publication.

Table 2: Stereochemistry of Amino Acids in this compound

Amino AcidDetermined Stereochemistry
Glycine(achiral)
SerineD
TryptophanD
β-Alanine(achiral)
ThreonineL
GlutamineD

Visualizing the Path to Structure

The logical workflow for the structure elucidation of this compound can be visualized as a sequential process, starting from the initial isolation and culminating in the final structural assignment.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_determination Structure & Stereochemistry Determination Isolation Isolation from Acremonium sp. Purification Chromatographic Purification Isolation->Purification HRMS High-Resolution Mass Spectrometry Purification->HRMS AminoAcidAnalysis Amino Acid Analysis Purification->AminoAcidAnalysis NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D GrossStructure Gross Structure Determination HRMS->GrossStructure Stereochem Stereochemical Assignment (Chiral HPLC) AminoAcidAnalysis->Stereochem NMR_2D 2D NMR (COSY, TOCSY, HMQC, HMBC) NMR_1D->NMR_2D NMR_2D->GrossStructure FinalStructure Final Structure of this compound GrossStructure->FinalStructure Stereochem->FinalStructure

Workflow for the structure elucidation of this compound.

Stereochemical Determination

The absolute configuration of the chiral amino acid residues was a critical step in the complete structural characterization of this compound. This was achieved through chiral High-Performance Liquid Chromatography (HPLC) analysis of the acid hydrolysate after derivatization.

Experimental Protocol: Chiral HPLC
  • Hydrolysis and Derivatization: this compound was hydrolyzed, and the resulting amino acids were derivatized with Marfey's reagent as described previously.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in triethylammonium phosphate buffer.

    • Detection: UV detection at 340 nm.

  • Analysis: The retention times of the derivatized amino acids from the this compound hydrolysate were compared to those of derivatized D- and L-amino acid standards. This comparison unequivocally established the stereochemistry of each chiral center.

The logical flow for assigning the stereochemistry is depicted below, highlighting the key comparison step.

stereochemistry_logic cluster_preparation Sample Preparation cluster_standards Standard Preparation cluster_analysis Analysis cluster_assignment Assignment Hydrolysis Acid Hydrolysis of this compound Derivatization Derivatization with Marfey's Reagent Hydrolysis->Derivatization HPLC Chiral HPLC Analysis Derivatization->HPLC D_Standards Derivatized D-Amino Acid Standards D_Standards->HPLC L_Standards Derivatized L-Amino Acid Standards L_Standards->HPLC Comparison Comparison of Retention Times HPLC->Comparison Assignment Absolute Stereochemical Assignment Comparison->Assignment

Logical flow for the stereochemical assignment of this compound.

The meticulous application of these analytical techniques provided a complete and unambiguous structural and stereochemical description of this compound. This foundational knowledge is crucial for any future synthetic efforts, structure-activity relationship studies, and the overall development of this compound and its analogs as potential therapeutic agents.

References

Unveiling Aselacin C: A Technical Guide to its Microbial Origin and Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin C is a cyclic pentapeptolide that has garnered interest for its biological activity as an inhibitor of endothelin binding to its receptor. This technical guide provides a comprehensive overview of the current knowledge surrounding the microbial production of this compound, with a focus on the producing organism and fermentation conditions. The information presented herein is compiled from available scientific literature to aid researchers and professionals in the fields of natural product discovery and drug development.

Producing Organism

This compound, along with its structural analogs aselacin A and B, is produced by fungi belonging to the genus Acremonium. Specifically, two related Acremonium species have been identified as producers of these novel compounds. The initial discovery was the result of a screening program for fungal metabolites that could inhibit the binding of endothelin-1 to its receptors.

Fermentation Conditions for this compound Production

Detailed, quantitative data on the optimal fermentation conditions for this compound production are not extensively available in the public domain. However, the foundational research indicates that aselacins are produced in stationary cultures of the Acremonium species. This suggests that submerged, agitated fermentation may not be optimal or necessary for the biosynthesis of these compounds.

Further research into the optimization of fermentation parameters for secondary metabolite production in Acremonium species could provide valuable insights for enhancing this compound yield. General considerations for optimizing fungal fermentations include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.

Summary of Known Fermentation Parameters
ParameterDescriptionCitation
Producing Organism Two related Acremonium species[1]
Culture Type Stationary fermentation[1]

Note: Specific details regarding media composition, temperature, pH, and fermentation duration for optimal this compound production are not available in the cited literature.

Experimental Protocols

Detailed experimental protocols for the fermentation of Acremonium species to produce this compound and for the subsequent isolation and purification of the compound are not fully described in the available abstracts of the primary scientific literature. The discovery of aselacins involved a radioligand binding assay to screen fungal culture extracts.[1] The structural elucidation of the aselacins was achieved through a combination of amino acid analysis, mass spectrometry, and advanced NMR techniques.[2]

Biosynthesis of this compound

Currently, there is no published information available regarding the biosynthetic pathway of this compound in Acremonium species. As a cyclic pentapeptolide, it is likely synthesized by a non-ribosomal peptide synthetase (NRPS) multienzyme complex. The elucidation of the aselacin biosynthetic gene cluster would be a critical step in understanding and potentially manipulating its production through metabolic engineering.

Logical Workflow for Aselacin Discovery

The following diagram illustrates the general workflow that led to the discovery of the aselacins, based on the information provided in the initial research articles.

Aselacin_Discovery_Workflow cluster_screening Screening Program cluster_identification Hit Identification & Characterization cluster_outcome Outcome Screening Screening of Fungal Metabolites Assay Radioligand Binding Assay (Endothelin-1 Receptor) Screening->Assay Bioactivity Testing ActiveExtracts Identification of Active Culture Extracts (Acremonium species) Assay->ActiveExtracts Identification of Hits Isolation Isolation of Active Compounds ActiveExtracts->Isolation Bioassay-guided Fractionation Structure Structural Elucidation (NMR, MS, Amino Acid Analysis) Isolation->Structure Purified Compounds Aselacins Discovery of Aselacins A, B, and C Structure->Aselacins

Figure 1: Generalized workflow for the discovery of aselacins.

Conclusion

This compound, a cyclic pentapeptolide with potential therapeutic applications, is a natural product of Acremonium species. While the foundational knowledge of its production through stationary fermentation exists, there is a significant opportunity for further research to delineate the optimal fermentation parameters, elucidate the biosynthetic pathway, and develop detailed protocols for its production and isolation. Such studies will be invaluable for advancing the scientific understanding and potential development of this compound and its analogs.

References

Aselacin C: A Technical Whitepaper on its Endothelin Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin C is a naturally occurring cyclic pentapeptolide first identified as a metabolite of the fungus Acremonium.[1][2][3] Early research established its role as an antagonist of the endothelin system by inhibiting the binding of endothelin-1 (ET-1) to its receptors. This document provides a comprehensive overview of the known mechanism of action of this compound, based on the available scientific literature. It includes quantitative binding data, a putative signaling pathway, and the experimental methodology used in its initial characterization. Due to the limited publicly available research on this compound beyond its discovery, this guide also incorporates general knowledge of endothelin receptor signaling to provide a broader context for its mechanism of action.

Introduction to the Endothelin System

The endothelin system plays a critical role in vascular homeostasis. Endothelin-1 is a potent vasoconstrictor peptide that exerts its effects through two G-protein coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).[4][5] ETA receptors are predominantly found on vascular smooth muscle cells and mediate vasoconstriction.[4] ETB receptors are located on both endothelial and smooth muscle cells, with their activation on endothelial cells leading to the release of vasodilators like nitric oxide, while their stimulation on smooth muscle cells also contributes to vasoconstriction.[4] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making endothelin receptor antagonists a key area of therapeutic interest.[4][6][7]

This compound: A Fungal-Derived Endothelin Antagonist

This compound belongs to a family of cyclic pentapeptolides, the Aselacins, isolated from the fermentation broth of two Acremonium species.[1][2][3] Its chemical formula is C46H66N8O11.[1][2]

Mechanism of Action: Competitive Binding

The primary mechanism of action of this compound is the inhibition of endothelin-1 binding to its receptors.[1][2] This is believed to occur through competitive antagonism, where this compound occupies the receptor binding site, thereby preventing the binding of the endogenous ligand, ET-1.

Quantitative Data: Receptor Binding Affinity

The inhibitory activity of this compound has been quantified using radioligand binding assays. The following table summarizes the reported IC50 values, which represent the concentration of this compound required to inhibit 50% of ET-1 binding.

Preparation Predominant Receptor Type IC50 (µg/mL)
Bovine Atrial MembranesETA60[1][2]
Porcine Cerebral MembranesETB80[1][2]

These data suggest that this compound has a slight preference for the ETA receptor over the ETB receptor, although it can be considered a dual antagonist.

Signaling Pathways

The binding of endothelin-1 to its receptors initiates a cascade of intracellular signaling events. While the specific downstream effects of this compound have not been detailed in the available literature, its antagonism of ET-1 binding is expected to inhibit these pathways.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETAR ETA Receptor ET-1->ETAR Binds & Activates Aselacin_C This compound Aselacin_C->ETAR Binds & Inhibits Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Figure 1: Putative Endothelin Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following is a generalized protocol for the radioligand binding assay used in the initial characterization of this compound, based on the methods described in the discovery literature.

Radioligand Binding Assay

Objective: To determine the inhibitory effect of this compound on the binding of radiolabeled endothelin-1 to its receptors in tissue membrane preparations.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis tissue Bovine Atrial or Porcine Cerebral Tissue homogenize Homogenization tissue->homogenize centrifuge Centrifugation homogenize->centrifuge resuspend Resuspend Pellet (Membrane Fraction) centrifuge->resuspend incubation Incubate: - Membrane Prep - ¹²⁵I-ET-1 - this compound (or vehicle) resuspend->incubation filtration Rapid Filtration incubation->filtration washing Wash to remove unbound ligand filtration->washing counting Gamma Counting (Measure radioactivity) washing->counting calculation Calculate % Inhibition and IC₅₀ counting->calculation

Figure 2: Generalized Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Tissues (e.g., bovine atria or porcine cerebrum) are homogenized in a suitable buffer.

    • The homogenate is subjected to centrifugation to pellet the cellular debris and membranes.

    • The resulting pellet, rich in cell membranes containing endothelin receptors, is washed and resuspended in a binding buffer.

  • Binding Reaction:

    • A constant amount of the membrane preparation is incubated with a fixed concentration of radiolabeled endothelin-1 (e.g., [125I]ET-1).

    • Varying concentrations of this compound are added to the incubation mixture to compete for receptor binding. A control reaction without this compound is also prepared.

    • The mixture is incubated at a controlled temperature for a specific duration to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed to remove any unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The percentage of inhibition of [125I]ET-1 binding is calculated for each concentration of this compound.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

Conclusion and Future Perspectives

This compound was identified as a dual antagonist of the ETA and ETB receptors with micromolar-range inhibitory activity. Its mechanism of action is based on the competitive inhibition of endothelin-1 binding. The initial discovery provided valuable quantitative data on its binding affinity. However, there is a notable absence of subsequent research in the public domain to further elucidate its specific effects on downstream signaling pathways, its in vivo efficacy, or its pharmacokinetic and pharmacodynamic properties. Further investigation would be required to determine the full therapeutic potential of this compound as an endothelin receptor antagonist.

References

Unveiling the Bioactivity of Novel Aselacin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of novel Aselacin compounds. Aselacins are a class of cyclic pentapeptolides, naturally produced by fungi of the Acremonium genus, that have garnered significant interest within the scientific community. This document summarizes the current understanding of their mechanism of action, presents available quantitative biological data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.

Core Biological Activity: Endothelin Receptor Antagonism

The primary and most well-documented biological activity of Aselacin compounds is their ability to inhibit the binding of endothelin (ET-1) to its receptors.[1][2] Aselacins A, B, and C have been identified as potent antagonists of this interaction.[2] The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases. Therefore, Aselacin compounds represent a promising avenue for the development of novel therapeutics targeting these conditions.

Quantitative Data: Inhibition of Endothelin-1 Binding

The inhibitory potency of Aselacin A has been quantified through radioligand binding assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in disrupting the endothelin-1 signaling pathway.

CompoundTargetTissue SourceIC50
Aselacin AEndothelin-1 ReceptorBovine Atrial Membranes~20 µg/mL[2]
Aselacin AEndothelin-1 ReceptorPorcine Cerebral Membranes~20 µg/mL[2]

Further research is required to determine the specific IC50 values for other Aselacin compounds (B, C, and D) and to elucidate their selectivity for the ETA and ETB receptor subtypes.

The Endothelin Signaling Pathway

Aselacin compounds exert their effects by interrupting the endothelin signaling cascade. This pathway is initiated by the binding of endothelin peptides (ET-1, ET-2, or ET-3) to two distinct G-protein coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB). This binding event triggers a series of intracellular events, primarily mediated by G-proteins of the Gq/11 family, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger that orchestrates a variety of cellular responses, including vasoconstriction and cell proliferation.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETAR ETA Receptor ET-1->ETAR Binds ETBR ETB Receptor ET-1->ETBR Binds Gq11 Gq/11 ETAR->Gq11 Activates ETBR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Stimulates Cellular_Response Cellular Responses (Vasoconstriction, Proliferation) Ca2_release->Cellular_Response Leads to Aselacin Aselacin Compounds Aselacin->ETAR Inhibits Aselacin->ETBR Inhibits

Caption: The Endothelin Signaling Pathway and the inhibitory action of Aselacin compounds.

Other Potential Biological Activities

Preliminary studies have suggested that Aselacin compounds may possess a broader range of biological activities beyond endothelin receptor antagonism. These include potential antimalarial, antimicrobial, and anticancer properties. However, at present, publicly available quantitative data (e.g., IC50 or Minimum Inhibitory Concentration [MIC] values) to substantiate these claims for specific Aselacin compounds is limited. Further investigation is necessary to characterize and quantify these potential therapeutic applications.

Experimental Protocols

Endothelin Receptor Binding Assay (Radioligand Competition Assay)

This protocol outlines a representative method for determining the inhibitory activity of Aselacin compounds on endothelin receptor binding.

1. Membrane Preparation:

  • Isolate cell membranes from a suitable source expressing endothelin receptors (e.g., bovine atrial or porcine cerebral tissue, or a cell line overexpressing ETA or ETB receptors).

  • Homogenize the tissue or cells in a cold buffer solution (e.g., Tris-HCl) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a multi-well plate, combine the prepared cell membranes, a constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the Aselacin compound (or other unlabeled competitor).

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

3. Data Analysis:

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (Aselacin) concentration.

  • Determine the IC50 value, which is the concentration of the Aselacin compound that inhibits 50% of the specific binding of the radiolabeled ligand, by non-linear regression analysis of the competition curve.

Experimental and Discovery Workflow

The discovery and characterization of novel Aselacin compounds and their biological activities typically follow a multi-step workflow, beginning with the fungal source and culminating in detailed bioassays.

Discovery_Workflow cluster_discovery Discovery & Isolation cluster_bioassay Biological Evaluation Fermentation Fungal Fermentation (Acremonium sp.) Extraction Extraction of Crude Metabolites Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Structure Structural Elucidation (NMR, Mass Spec) Purification->Structure Screening Primary Screening (e.g., Receptor Binding Assay) Purification->Screening Dose_Response Dose-Response Studies (IC50 Determination) Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Antimalarial, Cytotoxicity) Dose_Response->Secondary_Assays Mechanism Mechanism of Action Studies Secondary_Assays->Mechanism

Caption: General workflow for the discovery and bioactivity testing of Aselacin compounds.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The potent endothelin receptor antagonism of Aselacin compounds positions them as compelling candidates for further investigation in the context of cardiovascular and other related diseases.

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Aselacin C in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin C, a cyclic pentapeptolide isolated from fungi of the Acremonium genus, has garnered interest for its biological activity as an antagonist of endothelin receptors.[1][2] This technical guide provides a comprehensive overview of the predicted biosynthetic pathway of this compound, drawing upon the established principles of non-ribosomal peptide synthesis in fungi. Due to the limited specific research on the this compound pathway, this document presents a putative model based on analogous fungal secondary metabolite biosynthesis. It also outlines a general experimental framework for the elucidation and characterization of this pathway, intended to guide future research endeavors.

Fungal secondary metabolites, such as this compound, are typically synthesized by large, multifunctional enzymes encoded by genes clustered together in the fungal genome, known as biosynthetic gene clusters (BGCs).[3] The biosynthesis of cyclic peptides, in particular, is predominantly carried out by non-ribosomal peptide synthetases (NRPSs).[1][4][5][6] These NRPSs function as molecular assembly lines, incorporating and modifying amino acid precursors in a stepwise fashion.[6]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be mediated by a multi-modular NRPS. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The core catalytic domains within each module are the Adenylation (A) domain, the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and the Condensation (C) domain.[4][6][7]

Table 1: Core and Auxiliary Domains of Non-Ribosomal Peptide Synthetases (NRPSs)

DomainFunction
Core Domains
Adenylation (A)Selects and activates a specific amino acid as an aminoacyl-adenylate.
Thiolation (T) / Peptidyl Carrier Protein (PCP)Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
Condensation (C)Catalyzes the formation of a peptide bond between the upstream peptide and the amino acid of the current module.
Auxiliary Domains
Epimerization (E)Converts an L-amino acid to its D-isomer.
Methylation (M)Adds a methyl group to the peptide backbone or a side chain.
Thioesterase (TE)Catalyzes the release of the final peptide from the NRPS, often involving cyclization.

The proposed biosynthetic pathway for this compound can be visualized as a five-module NRPS, corresponding to the five amino acid residues in the final cyclic product. The process would begin with the loading of the first amino acid onto the first module, followed by sequential condensation reactions with amino acids loaded on the subsequent modules. Finally, a thioesterase (TE) domain would catalyze the cyclization and release of the mature this compound molecule.

This compound Putative Biosynthetic Pathway cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line M1 Module 1 A T C M2 Module 2 A T C M3 Module 3 A T C M4 Module 4 A T C M5 Module 5 A T TE Aselacin_C This compound M5->Aselacin_C Cyclization & Release AA1 Amino Acid 1 AA1->M1 AA2 Amino Acid 2 AA2->M2 AA3 Amino Acid 3 AA3->M3 AA4 Amino Acid 4 AA4->M4 AA5 Amino Acid 5 AA5->M5

A putative NRPS assembly line for this compound biosynthesis.

Experimental Protocols for Pathway Elucidation

The characterization of the this compound biosynthetic pathway would involve a multi-pronged approach, integrating bioinformatics, molecular biology, and analytical chemistry. The following is a generalized experimental workflow.

1. Genome Mining for the this compound Biosynthetic Gene Cluster

  • Objective: To identify the putative BGC responsible for this compound production in Acremonium sp.

  • Methodology:

    • Perform whole-genome sequencing of the this compound-producing Acremonium strain. The genome of a related species, Acremonium chrysogenum, has been sequenced, which can serve as a reference.[8]

    • Utilize bioinformatics tools such as antiSMASH or SMURF to scan the genome for putative secondary metabolite BGCs.[3]

    • Search for BGCs containing NRPS genes, as this compound is a cyclic peptide.

    • Analyze the domain architecture of the identified NRPS genes to predict the number and types of amino acids incorporated, and compare this to the known structure of this compound.

2. Functional Characterization of the Putative BGC

  • Objective: To confirm the role of the identified BGC in this compound biosynthesis.

  • Methodology:

    • Gene Knockout: Inactivate a key gene within the putative BGC, such as the NRPS gene, using techniques like CRISPR-Cas9 or homologous recombination.

    • Metabolite Analysis: Compare the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The absence of this compound in the mutant would confirm the BGC's involvement.

    • Heterologous Expression: Clone the entire putative BGC into a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, and verify the production of this compound.

3. In Vitro Biochemical Assays

  • Objective: To characterize the function of individual enzymes within the pathway, particularly the NRPS.

  • Methodology:

    • Protein Expression and Purification: Express and purify the NRPS or individual domains from a suitable expression system like E. coli or yeast.

    • Adenylation Domain Specificity Assay: Determine the substrate specificity of the A domains using ATP-pyrophosphate exchange assays with various amino acids.

    • Thiolation and Condensation Assays: Utilize advanced mass spectrometry techniques to monitor the loading of amino acids onto the T domains and the formation of peptide bonds by the C domains.

Experimental Workflow for this compound Pathway Elucidation Start This compound-Producing Acremonium sp. GenomeSeq Whole Genome Sequencing Start->GenomeSeq Bioinformatics Bioinformatics Analysis (antiSMASH, SMURF) GenomeSeq->Bioinformatics PutativeBGC Identification of Putative This compound BGC Bioinformatics->PutativeBGC GeneKO Gene Knockout of NRPS Gene PutativeBGC->GeneKO HeterologousExp Heterologous Expression of BGC PutativeBGC->HeterologousExp MetaboliteAnalysis Metabolite Analysis (HPLC-MS) GeneKO->MetaboliteAnalysis HeterologousExp->MetaboliteAnalysis PathwayConfirmation Confirmation of Biosynthetic Pathway MetaboliteAnalysis->PathwayConfirmation

A general experimental workflow for pathway discovery.

Conclusion

While the specific enzymatic steps for this compound biosynthesis remain to be experimentally validated, the principles of non-ribosomal peptide synthesis in fungi provide a robust framework for a putative pathway. The proposed model, centered around a multi-modular NRPS, serves as a valuable hypothesis for future research. The outlined experimental workflow, combining genome mining, genetic manipulation, and biochemical analysis, offers a clear roadmap for researchers to uncover the molecular machinery behind the production of this and other bioactive fungal peptides. Such studies are crucial for enabling the bioengineering of novel compounds with potential therapeutic applications.

References

In Silico Modeling of Aselacin C Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin C, a cyclic pentapeptolide originally isolated from the fungus Acremonium, has been identified as a potent antagonist of both endothelin receptor type A (ETA) and type B (ETB).[1][2][3] Endothelin receptors, which are G protein-coupled receptors (GPCRs), play crucial roles in vasoconstriction, cell proliferation, and other physiological processes.[4][5] Their modulation presents a significant therapeutic opportunity for various cardiovascular and proliferative diseases. This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of this compound to its receptors. By leveraging computational approaches, researchers can gain profound insights into the molecular interactions driving this antagonism, paving the way for the rational design of novel and more potent therapeutics.

This document outlines the complete workflow, from ligand and receptor preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, it details the experimental protocols for the validation of in silico findings, ensuring a robust and reliable drug discovery pipeline.

Ligand and Receptor Preparation

A critical first step in any in silico modeling study is the preparation of accurate 3D structures for both the ligand (this compound) and the receptors (ETA and ETB).

This compound 3D Structure Generation

Experimental Protocol: 3D Model Generation of this compound

  • 2D to 3D Conversion: Utilize a molecular modeling software such as ChemDraw[7] or an online tool like MolView[8][9] to convert the 2D representation or SMILES string of this compound into an initial 3D structure.

  • Peptide Structure Prediction: Employ a peptide structure prediction server like PEP-FOLD[10][11][12] or SWISS-MODEL[13] to refine the initial 3D model, particularly the cyclic peptide core. These servers utilize algorithms based on structural alphabets and coarse-grained force fields to predict the most probable peptide conformations.

  • Energy Minimization: The generated 3D model should be subjected to energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes and obtain a low-energy, stable conformation. This can be performed using software packages like GROMACS or NAMD.

Endothelin Receptor 3D Structures

Experimentally determined 3D structures of human endothelin receptors are available in the Protein Data Bank (PDB).

ReceptorPDB IDDescription
ETA8HCQCryo-EM structure of endothelin-1-bound ETA-Gq complex[14]
ETB6IGKCrystal structure of human ETB receptor in complex with Endothelin-3[1]
ETB5GLHHuman endothelin receptor type-B in complex with ET-1[15]
ETB5XPRHuman endothelin receptor type-B in complex with antagonist bosentan[2]
ETB6K1QHuman endothelin receptor type-B in complex with inverse agonist IRL2500[4]

Table 1: Available 3D Structures of Human Endothelin Receptors

Experimental Protocol: Receptor Preparation

  • PDB File Download: Obtain the desired PDB files from the RCSB PDB database.

  • Protein Cleaning: Remove water molecules, ions, and any co-crystallized ligands that are not relevant to the study.

  • Handling Missing Residues and Loops: Use modeling software to build any missing residues or loops in the receptor structure.

  • Protonation: Add hydrogen atoms to the protein structure, assigning the appropriate protonation states for titratable residues at a physiological pH.

  • Energy Minimization: Perform a brief energy minimization of the receptor structure to relax the added hydrogens and relieve any structural strain.

In Silico Modeling Workflow

The following workflow outlines the key computational steps to model the binding of this compound to the ETA and ETB receptors.

In_Silico_Workflow cluster_prep Preparation cluster_modeling Modeling cluster_validation Validation Ligand_Prep This compound 3D Model Generation Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep Endothelin Receptor Preparation Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy SPR Surface Plasmon Resonance Binding_Energy->SPR FP Fluorescence Polarization Binding_Energy->FP

In Silico Modeling Workflow for this compound Receptor Binding.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This step is crucial for identifying the putative binding site and initial binding pose of this compound.

Experimental Protocol: Molecular Docking

  • Grid Generation: Define a docking grid box that encompasses the putative binding site on the receptor. For endothelin receptors, this is typically the orthosteric binding site where the endogenous endothelin peptides bind.

  • Ligand Preparation: Prepare the this compound 3D model for docking by assigning appropriate atom types and charges.

  • Docking Simulation: Perform the docking using software such as AutoDock, Glide, or HADDOCK. These programs employ various search algorithms to explore the conformational space of the ligand within the defined binding site.

  • Pose Clustering and Scoring: The docking results will yield multiple binding poses. These poses are typically clustered based on their root-mean-square deviation (RMSD) and ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the receptor-ligand complex, allowing for the assessment of its stability and the characterization of detailed intermolecular interactions over time.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the top-ranked docked complex in a simulation box filled with an explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system.

  • Equilibration: Perform a multi-step equilibration protocol. This typically involves an initial energy minimization of the solvent and ions, followed by a gradual heating of the system to the desired temperature (e.g., 310 K) and pressure (e.g., 1 atm) while restraining the protein and ligand. Finally, the restraints are gradually removed to allow the entire system to equilibrate.

  • Production Run: Once equilibrated, run the production MD simulation for a sufficient duration (typically hundreds of nanoseconds) to sample the conformational landscape of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating RMSD and root-mean-square fluctuation), identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and observe any conformational changes in the receptor or ligand upon binding.

Binding Free Energy Calculation

Binding free energy calculations provide a quantitative estimate of the binding affinity between the ligand and the receptor.

Experimental Protocol: MM/PBSA or MM/GBSA Calculation

  • Snapshot Extraction: Extract snapshots of the receptor-ligand complex from the production MD trajectory.

  • Energy Calculations: For each snapshot, calculate the molecular mechanics potential energy (MM), the polar solvation energy (using Poisson-Boltzmann or Generalized Born models), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

  • Binding Free Energy Estimation: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the individual receptor and ligand.

ParameterDescriptionTypical Software
Molecular Docking Predicts binding pose and initial affinity estimate.AutoDock, Glide, HADDOCK
MD Simulation Assesses complex stability and dynamics.GROMACS, NAMD, AMBER
MM/PBSA or MM/GBSA Calculates binding free energy from MD trajectories.g_mmpbsa (GROMACS), MMPBSA.py (AMBER)

Table 2: Key In Silico Modeling Parameters and Software

Endothelin Receptor Signaling Pathways

This compound acts as an antagonist, inhibiting the signaling cascades initiated by the binding of endogenous endothelins to ETA and ETB receptors. Both receptors are known to couple to multiple G protein subtypes, including Gq, Gs, and Gi, leading to diverse downstream effects.[2][16]

ETA Receptor Signaling

The ETA receptor primarily couples to Gq proteins, leading to the activation of Phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in cellular responses such as vasoconstriction and cell proliferation.[4]

ETA_Signaling ET1 Endothelin-1 ETA ETA Receptor ET1->ETA Gq Gq Protein ETA->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (Vasoconstriction, Proliferation) Ca2->Response PKC->Response

ETA Receptor Signaling Pathway.
ETB Receptor Signaling

The ETB receptor also couples to Gq, initiating a similar signaling cascade to the ETA receptor.[1][16] However, in endothelial cells, ETB receptor activation can also lead to the production of nitric oxide (NO) and prostacyclin, resulting in vasodilation.[1] Additionally, ETB can couple to Gi, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.

ETB_Signaling ETs Endothelins (ET-1, ET-2, ET-3) ETB ETB Receptor ETs->ETB Gq Gq Protein ETB->Gq Gi Gi Protein ETB->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2_PKC Ca²⁺ / PKC IP3_DAG->Ca2_PKC Response Cellular Response (Vasodilation/Vasoconstriction, etc.) cAMP->Response Ca2_PKC->Response NO_PGI2 NO / Prostacyclin (in endothelial cells) Ca2_PKC->NO_PGI2 NO_PGI2->Response

ETB Receptor Signaling Pathway.

Experimental Validation

In silico predictions must be validated through experimental assays to confirm the binding affinity and mechanism of action.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of a ligand to a receptor immobilized on a sensor chip.

Experimental Protocol: Surface Plasmon Resonance

  • Receptor Immobilization: Immobilize the purified ETA or ETB receptor onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the immobilized receptor surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ParameterDescription
ka (on-rate) Rate of complex formation.
kd (off-rate) Rate of complex dissociation.
KD (dissociation constant) Measure of binding affinity (KD = kd/ka).

Table 3: Key Kinetic Parameters from SPR

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a receptor.

Experimental Protocol: Fluorescence Polarization Assay

  • Fluorescent Ligand Synthesis: Synthesize a fluorescently labeled version of a known endothelin receptor ligand (tracer).

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the receptor (ETA or ETB).

  • Competition Binding: Add increasing concentrations of unlabeled this compound to compete with the fluorescent tracer for binding to the receptor.

  • Measurement: Measure the fluorescence polarization in each well. As this compound displaces the tracer, the polarization will decrease.

  • Data Analysis: Plot the fluorescence polarization as a function of the this compound concentration and fit the data to a competitive binding model to determine the IC50 value (the concentration of this compound that inhibits 50% of the tracer binding). The Ki (inhibition constant) can then be calculated from the IC50 value.

Conclusion

The in silico modeling workflow detailed in this guide provides a powerful and cost-effective approach to understanding the molecular basis of this compound's interaction with endothelin receptors. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate detailed hypotheses about the binding mode and affinity of this promising antagonist. The subsequent experimental validation using techniques such as SPR and FP is essential to confirm these computational predictions and provides a solid foundation for the structure-based design of next-generation endothelin receptor modulators. This integrated approach will undoubtedly accelerate the discovery and development of novel therapeutics targeting the endothelin system.

References

The Pharmacological Profile of Natural Cyclic Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Natural cyclic peptides represent a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics. Their inherent structural rigidity, conferred by cyclization, often translates into enhanced metabolic stability, higher binding affinity, and improved specificity for their biological targets compared to their linear counterparts.[1] This technical guide provides an in-depth overview of the pharmacological profile of key natural cyclic peptides, detailing their mechanisms of action, quantitative biological activities, and the experimental protocols used for their characterization.

Quantitative Pharmacological Data of Representative Natural Cyclic Peptides

The therapeutic potential of natural cyclic peptides is underscored by their potent biological activities across various disease areas, including infectious diseases, immunology, and oncology. The following tables summarize key quantitative data for several well-characterized natural cyclic peptides.

Cyclic PeptideClassTargetAssay TypeValueOrganism/Cell LineReference
Vancomycin Glycopeptide AntibioticBacterial cell wall precursor (D-Ala-D-Ala)Minimum Inhibitory Concentration (MIC)1 µg/mLStaphylococcus aureus (ATCC 29213)[2]
MIC2 µg/mLMethicillin-resistant Staphylococcus aureus (MRSA)[2]
Cyclosporine A ImmunosuppressantCyclophilinReceptor Binding (KD)95 nMMouse spleen cells[3]
Calcineurin (indirectly)T-cell proliferation inhibition (IC50)~1-10 ng/mLHuman T-cells
α-Amanitin AmatoxinRNA Polymerase IICytotoxicity (IC50)1.0 ± 0.28 μMHuman CD34+ stem cells[4]
Cytotoxicity (IC50)~10 µg/mL (time-dependent)Vero cells[5][6]
[WR]5 Synthetic Cyclic Peptidec-Src kinaseKinase Inhibition (IC50)2.8 µMIn vitro enzyme assay[7]
[WR]9 Synthetic Cyclic Peptidec-Src kinaseKinase Inhibition (IC50)0.21 µMIn vitro enzyme assay[7]
Melicoptine C Natural Cyclic PeptideInfluenza A Virus (H1N1)Antiviral Activity (EC50)2.88 µMIn vitro cell-based assay[1]
Xylapeptide B Natural Cyclic PeptideBacillus cereusAntibacterial Activity (MIC)6.25 µg/mLIn vitro culture[1]

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of natural cyclic peptides stem from their ability to modulate specific intracellular signaling pathways. This section details the mechanisms of action for three prominent examples and provides corresponding signaling pathway diagrams generated using the DOT language.

Vancomycin: Inhibition of Bacterial Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that exerts its bactericidal effect by disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall in Gram-positive bacteria.[8] It forms five hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[9] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the elongation and cross-linking of the peptidoglycan chains.[9][10] The compromised cell wall leads to increased osmotic fragility and ultimately cell lysis.

Vancomycin_Mechanism cluster_bacterium Gram-Positive Bacterium Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Elongation Transpeptidase Transpeptidase Growing_Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Growing_Peptidoglycan Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Crosslinked_Peptidoglycan Growing_Peptidoglycan->Transpeptidase Cross-linking Cell_Lysis Cell Lysis Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala

Vancomycin's mechanism of action.
Cyclosporine A: Immunosuppression via Calcineurin Inhibition

Cyclosporine A is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[11] Its primary mechanism of action involves the inhibition of T-cell activation.[4][12] Upon entering a T-cell, cyclosporine A binds to its intracellular receptor, cyclophilin.[12] This cyclosporine A-cyclophilin complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[4][12] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[12] Phosphorylated NFAT cannot translocate to the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[4][12] The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation.

CyclosporineA_Signaling cluster_Tcell T-Cell Cytoplasm cluster_nucleus Nucleus TCR_Activation T-Cell Receptor Activation Calcium_Increase ↑ Intracellular Ca2+ TCR_Activation->Calcium_Increase Calcineurin Calcineurin Calcium_Increase->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Gene_Transcription IL-2 Gene Transcription NFAT->Gene_Transcription Translocates & Activates IL2_Production IL-2 Production Gene_Transcription->IL2_Production T_Cell_Proliferation T-Cell Proliferation & Activation IL2_Production->T_Cell_Proliferation Promotes Cyclosporine_A Cyclosporine A Cyclophilin Cyclophilin Cyclosporine_A->Cyclophilin Binds CsA_Cyp_Complex Cyclosporine A- Cyclophilin Complex Cyclophilin->CsA_Cyp_Complex CsA_Cyp_Complex->Calcineurin Inhibits

Cyclosporine A signaling pathway.
α-Amanitin: Inhibition of Transcription and Induction of Apoptosis

α-Amanitin is a highly toxic cyclic peptide found in several species of Amanita mushrooms.[13] Its primary mechanism of toxicity is the potent and selective inhibition of RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA) in eukaryotic cells.[13][14] α-Amanitin binds to the bridge helix of RNA polymerase II, which interferes with the translocation of the enzyme along the DNA template, thereby halting mRNA synthesis.[14] This cessation of protein synthesis leads to cellular dysfunction and ultimately cell death. Additionally, α-amanitin has been shown to induce apoptosis through pathways involving the generation of reactive oxygen species (ROS) and the activation of p53, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent caspase activation.[2]

a_Amanitin_Mechanism cluster_cell Eukaryotic Cell RNA_Pol_II RNA Polymerase II mRNA_Synthesis mRNA Synthesis RNA_Pol_II->mRNA_Synthesis DNA DNA DNA->RNA_Pol_II Protein_Synthesis Protein Synthesis mRNA_Synthesis->Protein_Synthesis Cell_Function Normal Cell Function Protein_Synthesis->Cell_Function Apoptosis Apoptosis a_Amanitin α-Amanitin a_Amanitin->RNA_Pol_II Inhibits ROS_p53 ROS Generation p53 Activation a_Amanitin->ROS_p53 ROS_p53->Apoptosis

α-Amanitin's mechanism of action.

Detailed Experimental Protocols

The characterization of natural cyclic peptides requires a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments cited in this guide.

Solid-Phase Peptide Synthesis (SPPS) of a Cyclic Peptide

This protocol describes a general workflow for the synthesis of a head-to-tail cyclic peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the next Fmoc-protected amino acid by dissolving it in DMF with a coupling reagent and a base.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the linear peptide sequence.

  • Side-Chain Deprotection (for cyclization): Selectively deprotect the side chains of the amino acids that will form the cyclic bond.

  • On-Resin Cyclization:

    • Perform the cyclization reaction on the resin-bound peptide using a suitable coupling reagent in a dilute solution to favor intramolecular cyclization.

    • Allow the reaction to proceed for several hours to overnight.

  • Final Deprotection and Cleavage:

    • Wash the resin thoroughly.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove all remaining protecting groups and cleave the cyclic peptide from the resin.

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the cyclic peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash1 Wash coupling->wash1 repeat_loop Repeat for each a.a. in sequence wash1->repeat_loop repeat_loop->deprotection Next amino acid side_chain_deprotection Side-Chain Deprotection repeat_loop->side_chain_deprotection Sequence complete cyclization On-Resin Cyclization side_chain_deprotection->cyclization final_deprotection Final Deprotection & Cleavage cyclization->final_deprotection purification Purification (HPLC) final_deprotection->purification analysis Analysis (MS, HPLC) purification->analysis end End: Pure Cyclic Peptide analysis->end

Solid-Phase Peptide Synthesis workflow.
Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a cyclic peptide to its target receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., [3H]-ligand) with known affinity for the receptor

  • Unlabeled cyclic peptide (test compound)

  • Binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled cyclic peptide in binding buffer.

    • In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the serially diluted unlabeled cyclic peptide.

    • To determine total binding, add only the radiolabeled ligand and buffer.

    • To determine non-specific binding, add the radiolabeled ligand, buffer, and a high concentration of a known unlabeled ligand.

  • Incubation:

    • Add the cell membrane or purified receptor preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter while the unbound ligand passes through.

    • Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled cyclic peptide concentration.

    • Determine the IC50 value (the concentration of the cyclic peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Receptor_Binding_Assay start Start: Prepare Reagents setup Set up 96-well Plate: - Radioligand - Unlabeled Peptide - Buffer start->setup incubation Add Receptor & Incubate setup->incubation filtration Filter to Separate Bound from Free incubation->filtration washing Wash Filters filtration->washing quantification Add Scintillation Cocktail & Count Radioactivity washing->quantification analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 & Ki quantification->analysis end End: Binding Affinity (Ki) analysis->end

Receptor Binding Assay workflow.
Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a cyclic peptide on a specific cell line.[5]

Materials:

  • Target cell line

  • Complete cell culture medium

  • Cyclic peptide (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the cyclic peptide in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the cyclic peptide.

    • Include control wells with medium only (no peptide) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[5]

  • MTT Addition:

    • After the incubation period, add MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the cyclic peptide compared to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the cyclic peptide concentration.

    • Determine the IC50 value (the concentration of the peptide that causes 50% inhibition of cell growth) from the dose-response curve.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treatment Treat Cells with Cyclic Peptide start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation mtt_addition Add MTT Solution & Incubate incubation->mtt_addition solubilization Solubilize Formazan Crystals mtt_addition->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Data Analysis: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 absorbance->analysis end End: Cytotoxicity (IC50) analysis->end

MTT Cytotoxicity Assay workflow.
In Vivo Efficacy Study in a Rheumatoid Arthritis Model

This protocol provides a general framework for evaluating the in vivo efficacy of an immunomodulatory cyclic peptide, such as cyclosporine A, in a rodent model of rheumatoid arthritis (e.g., collagen-induced arthritis in mice or rats).

Materials:

  • Animal model of rheumatoid arthritis (e.g., DBA/1 mice)

  • Cyclic peptide (test compound)

  • Vehicle control (e.g., saline, corn oil)

  • Positive control (e.g., methotrexate)

  • Calipers for measuring paw thickness

  • Clinical scoring system for arthritis severity

Procedure:

  • Induction of Arthritis: Induce arthritis in the animals according to the established protocol for the chosen model.

  • Animal Grouping and Dosing:

    • Once clinical signs of arthritis appear, randomize the animals into different treatment groups (e.g., vehicle control, cyclic peptide at different doses, positive control).

    • Administer the cyclic peptide and control treatments via the desired route (e.g., oral gavage, subcutaneous injection) and at a predetermined frequency and duration.

  • Efficacy Assessment:

    • Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on a graded scale of inflammation, swelling, and redness of the paws).

    • Measure body weight to assess overall health and potential toxicity.

  • Terminal Procedures:

    • At the end of the study, collect blood samples for analysis of inflammatory biomarkers (e.g., cytokines, C-reactive protein).

    • Collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Data Analysis:

    • Compare the changes in paw swelling, clinical scores, and body weight between the treatment groups and the vehicle control group.

    • Analyze the levels of inflammatory biomarkers and the histological scores.

    • Use appropriate statistical methods to determine the significance of the observed effects.

InVivo_RA_Study start Start: Induce Arthritis in Animals grouping Randomize into Treatment Groups start->grouping dosing Administer Cyclic Peptide & Controls grouping->dosing monitoring Monitor Clinical Signs: - Paw Swelling - Clinical Score - Body Weight dosing->monitoring terminal_procedures Terminal Procedures: - Blood Collection - Tissue Collection monitoring->terminal_procedures analysis Data Analysis: - Clinical & Biomarker Data - Histology terminal_procedures->analysis end End: In Vivo Efficacy analysis->end

In Vivo Rheumatoid Arthritis Study workflow.

References

Aselacin C: A Technical Guide to its Physicochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin C is a cyclic pentapeptolide and a known antagonist of endothelin receptors, demonstrating potential therapeutic applications. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, alongside a detailed exploration of its mechanism of action through the endothelin signaling pathway. While specific quantitative solubility and stability data for this compound are not extensively published, this document outlines the established experimental protocols for determining these crucial parameters for cyclic peptides. Furthermore, a comprehensive visualization of the endothelin receptor signaling cascade is provided to elucidate the biological context of this compound's activity.

Solubility Characteristics of this compound

Table 1: Recommended Solvents for this compound Solubility Testing

Solvent ClassSpecific SolventsExpected Solubility Profile for a Cyclic Peptide
Aqueous Sterile Water, Phosphate-Buffered Saline (PBS)Solubility is dependent on the number of charged residues.
Organic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Generally good solubility for hydrophobic and complex peptides.
Alcohols Methanol, Ethanol, IsopropanolVariable solubility, can be effective for moderately polar peptides.
Acidic/Basic Dilute Acetic Acid, Dilute Ammonium HydroxideCan improve solubility of peptides with basic or acidic residues, respectively.
Experimental Protocol for Determining this compound Solubility

A standard protocol to determine the solubility of this compound involves the following steps:

  • Preparation of this compound: A small, accurately weighed amount of lyophilized this compound powder is used for initial testing.

  • Solvent Addition: The selected solvent is added incrementally to the peptide.

  • Solubilization Assistance: The mixture is subjected to vortexing and sonication to aid dissolution. Gentle heating may also be applied, with caution to avoid degradation.

  • Observation: The solution is visually inspected for clarity. A clear solution indicates complete dissolution.

  • Quantification: The concentration of the saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to establish the quantitative solubility.

The following flowchart outlines the general workflow for determining peptide solubility.

G cluster_workflow Experimental Workflow for Solubility Determination A Weigh this compound B Add Solvent Incrementally A->B C Vortex & Sonicate B->C D Observe for Clarity C->D E Clear Solution? D->E H Increase Solvent Volume D->H Cloudy F Quantify Concentration (e.g., HPLC) E->F Yes G Insoluble E->G No H->C

Figure 1. Workflow for determining peptide solubility.

Stability Profile of this compound

The long-term stability of this compound is reported to be at least 4 years when stored at -20°C.[1] However, comprehensive data on its stability under various stress conditions such as pH, temperature, and light exposure are not publicly available. Forced degradation studies are essential to understand the degradation pathways and identify potential degradants.

Table 2: Parameters for Forced Degradation Studies of this compound

Stress ConditionTypical Experimental Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24-48 hours
Thermal Degradation 60°C for 48 hours (in solid state and in solution)
Photostability Exposure to UV and visible light (ICH Q1B guidelines)
Experimental Protocol for Stability Assessment

A typical stability-indicating HPLC method would be developed and validated to assess the stability of this compound under forced degradation conditions.

  • Method Development: An HPLC method capable of separating this compound from its potential degradation products is developed. This typically involves optimizing the mobile phase, column, and detection wavelength.

  • Forced Degradation: this compound is subjected to the stress conditions outlined in Table 2.

  • Sample Analysis: Samples are withdrawn at specified time points, neutralized if necessary, and analyzed by the developed HPLC method.

  • Data Analysis: The percentage of this compound remaining and the formation of degradation products are quantified over time.

The following diagram illustrates a logical workflow for conducting stability studies.

G cluster_workflow Logical Workflow for Stability Studies A Develop Stability-Indicating HPLC Method B Subject this compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Withdraw Samples at Time Points B->C D Analyze by HPLC C->D E Quantify this compound & Degradants D->E F Determine Degradation Rate & Pathway E->F

Figure 2. Workflow for conducting stability studies.

Mechanism of Action: Endothelin Receptor Antagonism

This compound functions as an antagonist of both endothelin receptor type A (ET-A) and type B (ET-B).[1][2] Endothelins are potent vasoconstrictor peptides that mediate their effects through these G-protein coupled receptors (GPCRs). The binding of endothelin-1 (ET-1) to its receptors initiates a cascade of intracellular signaling events. By blocking this binding, this compound inhibits these downstream effects.

The endothelin receptor signaling pathway is complex and involves multiple G-proteins and downstream effectors. The activation of ET-A and ET-B receptors can lead to vasoconstriction, cell proliferation, and inflammation.

The following diagram illustrates the major signaling pathways activated by endothelin receptors, which are inhibited by this compound.

G cluster_pathway Endothelin Receptor Signaling Pathway cluster_gprotein G-Protein Activation cluster_effectors Downstream Effectors cluster_responses Cellular Responses ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR AselacinC This compound AselacinC->ETAR AselacinC->ETBR Gq Gq ETAR->Gq Gs Gs ETAR->Gs ETBR->Gq Gi Gi ETBR->Gi PLC Phospholipase C (PLC) Gq->PLC Vasoconstriction Vasoconstriction Gq->Vasoconstriction AC Adenylyl Cyclase Gs->AC Gi->AC MAPK MAPK Pathway PLC->MAPK PI3K_AKT PI3K/AKT Pathway PLC->PI3K_AKT Proliferation Cell Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation PI3K_AKT->Proliferation

Figure 3. Endothelin receptor signaling pathway inhibited by this compound.

Conclusion

This technical guide has summarized the known characteristics of this compound and provided a framework for its further investigation. While specific, publicly available quantitative data on its solubility and stability are limited, the outlined experimental protocols provide a clear path for researchers to determine these critical parameters. The detailed visualization of the endothelin receptor signaling pathway offers valuable insight into the mechanism of action of this compound, aiding in the design of future studies and the development of its therapeutic potential. Further research to generate comprehensive solubility and stability profiles is highly encouraged to facilitate its progression in drug development pipelines.

References

Aselacin C and Endothelin Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin (ET) receptors, primarily the ETA and ETB subtypes, are G protein-coupled receptors (GPCRs) that mediate the physiological and pathophysiological effects of the potent vasoconstrictor peptide endothelin-1 (ET-1).[1][2][3] Their involvement in a range of cardiovascular diseases, including pulmonary arterial hypertension, has made them a critical target for drug discovery.[2][3][4][5] Aselacins, a family of novel cyclic pentapeptolides isolated from the fungus Acremonium sp., have been identified as inhibitors of endothelin binding to its receptors.[6][7] This technical guide provides a comprehensive overview of the available data on the affinity of Aselacins for endothelin receptor subtypes, details the experimental protocols for assessing such interactions, and illustrates the associated signaling pathways.

Aselacin C and Endothelin Receptor Affinity: Quantitative Data

Direct quantitative binding data specifying the affinity of this compound for individual endothelin receptor subtypes (ETA and ETB) is not available in the reviewed scientific literature. However, initial screening studies on the related compound, Aselacin A, provide foundational insights into the inhibitory potential of this compound class.

Aselacin A has been shown to inhibit the binding of endothelin-1 to its receptors in membrane preparations from different tissues.[6] The half-maximal inhibitory concentration (IC50) values for Aselacin A are presented in the table below. It is important to note that these membrane preparations contain a mixed population of endothelin receptor subtypes, and therefore, the data does not delineate the specific affinity for ETA versus ETB receptors.

CompoundTissue SourceReceptor PopulationIC50 (µg/mL)
Aselacin ABovine Atrial MembranesMixed ETA/ETB~20
Aselacin APorcine Cerebral MembranesMixed ETA/ETB~20

Table 1: Inhibitory activity of Aselacin A on endothelin-1 binding.[6]

Further research is required to isolate the specific inhibitory constants (Ki) or IC50 values of this compound for purified or recombinantly expressed human ETA and ETB receptors to fully characterize its potency and selectivity.

Experimental Protocols: Radioligand Binding Assay for Endothelin Receptor Affinity

The determination of a compound's affinity for endothelin receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

I. Materials and Reagents
  • Receptor Source: Cell membranes prepared from tissues known to express endothelin receptors (e.g., bovine atrium, porcine brain) or from cell lines recombinantly expressing human ETA or ETB receptors.[6]

  • Radioligand: A high-affinity radiolabeled endothelin receptor ligand, such as [¹²⁵I]-ET-1.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂) and protease inhibitors.

  • Non-specific Binding Control: A high concentration of an unlabeled, potent endothelin receptor antagonist (e.g., bosentan) to determine the amount of non-specific binding of the radioligand.

  • Filtration System: A glass fiber filter-based harvesting system to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

II. Assay Procedure
  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, add the following components in order:

    • Assay Buffer

    • A fixed concentration of the radioligand ([¹²⁵I]-ET-1).

    • Increasing concentrations of the unlabeled test compound (this compound) or the non-specific binding control.

    • The membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

III. Data Analysis
  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled antagonist) from the total binding (counts in the absence of a competitor).

  • IC50 Determination: The specific binding data is then plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki Calculation: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Cell Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Source->Incubation Radioligand Radioligand ([¹²⁵I]-ET-1) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Plotting Data Plotting & Curve Fitting Scintillation_Counting->Data_Plotting IC50_Ki_Determination IC50 & Ki Determination Data_Plotting->IC50_Ki_Determination Endothelin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq11 Gαq/11 ETA->Gq11 Activates ETB->Gq11 Activates Gi Gαi ETB->Gi Activates NO_Synthase eNOS ETB->NO_Synthase Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_ETA Vasoconstriction Cell Proliferation Ca_Release->Downstream_ETA PKC->Downstream_ETA AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP NO Nitric Oxide (NO) NO_Synthase->NO Produces Downstream_ETB Vasodilation Anti-proliferation NO->Downstream_ETB

References

Methodological & Application

Application Note: Aselacin C for In Vitro Endothelin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endothelin (ET) system, comprising three peptide isoforms (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ET-A and ET-B), is a critical regulator of vascular tone and is implicated in various cellular processes, including proliferation and apoptosis[1]. Dysregulation of the endothelin pathway is associated with pathologies such as pulmonary arterial hypertension[1]. Aselacin C is a cyclic pentapeptolide, originally isolated from the fungus Acremonium, that acts as an antagonist of both ET-A and ET-B endothelin receptors[2][3][4]. Structurally, it features a cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr] core with an exocyclic D-Gln residue attached to a long-chain fatty acid[3][4]. Its ability to inhibit endothelin binding makes it a valuable tool for studying the endothelin system and a potential lead compound in drug discovery.

This document provides detailed protocols for utilizing this compound in in vitro competitive radioligand binding assays to characterize its interaction with endothelin receptors.

Assay Principle

The in vitro endothelin receptor binding assay is a competitive inhibition assay used to determine the affinity of a test compound (e.g., this compound) for the ET-A and ET-B receptors. The assay measures the ability of the unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) for binding to receptors present in a cell membrane preparation. The amount of radioactivity bound to the receptors is inversely proportional to the affinity and concentration of the test compound. By generating a dose-response curve, the half-maximal inhibitory concentration (IC₅₀) of the test compound can be determined.

Experimental Workflow

The overall workflow for the competitive binding assay is depicted below. It involves the preparation of reagents, incubation of the reaction mixture, separation of bound and free radioligand, and subsequent data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Receptor Membranes (e.g., from Bovine Atria) A1 Add Buffer, Membranes, This compound, and [¹²⁵I]-ET-1 to 96-well Plate P1->A1 P2 Prepare Assay Buffer P2->A1 P3 Serially Dilute this compound & Control Compounds P3->A1 P4 Prepare Radiolabeled Ligand ([¹²⁵I]-ET-1) P4->A1 A2 Incubate (e.g., 2h at 25°C) A1->A2 A3 Separate Bound/Free Ligand (Vacuum Filtration) A2->A3 A4 Wash Filter Plate A3->A4 D1 Add Scintillation Cocktail & Count Radioactivity A4->D1 D2 Plot % Inhibition vs. [this compound] D1->D2 D3 Calculate IC₅₀ Value (Non-linear Regression) D2->D3 G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ETR ET-A / ET-B Receptor Gq Gq/11 Protein ETR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes ET1 Endothelin-1 (Ligand) ET1->ETR binds AselacinC This compound (Antagonist) AselacinC->ETR blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca triggers release of Response Cellular Responses (e.g., Vasoconstriction) DAG->Response activates PKC, leading to Ca->Response

References

Application Notes and Protocols for High-Throughput Screening of Aselacin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin C is a cyclic pentapeptolide that acts as an antagonist of endothelin receptors, playing a crucial role in vital physiological processes.[1] This document provides detailed application notes and high-throughput screening (HTS) protocols for the characterization and evaluation of this compound and its analogs. The protocols are designed for efficiency and reproducibility in a drug discovery setting.

This compound is a cyclic pentapeptolide antagonist of both endothelin receptor type A (ETA) and type B (ETB).[1] It was originally isolated from the fungus Acremonium.[1] The chemical formula for this compound is C46H66N8O11, and its molecular weight is 907.1 g/mol .[1]

Mechanism of Action and Signaling Pathway

Endothelin receptors (ETR) are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides (ET-1, ET-2, ET-3), trigger a cascade of intracellular signaling events.[2][3] The binding of endothelins to their receptors stimulates signal transduction cascades mediated by heterotrimeric G proteins.[2][3] There are two main subtypes of endothelin receptors: ETA and ETB. The activation of these receptors, which are coupled to Gq/11 proteins, leads to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptor on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] These signaling events ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and inflammation.[5] this compound, as an antagonist, blocks the binding of endothelins to these receptors, thereby inhibiting these downstream signaling pathways.

Endothelin Signaling Pathway

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Endothelin Endothelin ET_Receptor Endothelin Receptor (ETA/ETB) Endothelin->ET_Receptor Binds G_Protein Gq/11 ET_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ SR->Ca2 Releases Cellular_Response Cellular Responses (Vasoconstriction, Proliferation) Ca2->Cellular_Response PKC->Cellular_Response Aselacin_C This compound Aselacin_C->ET_Receptor Inhibits

Caption: Endothelin signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound on endothelin receptors has been quantified, providing key metrics for its potency.

CompoundTarget ReceptorIC50 Value
This compoundEndothelin Receptor Type A (ETA)60 µg/ml
This compoundEndothelin Receptor Type B (ETB)80 µg/ml

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[1]

High-Throughput Screening Protocols

The following protocols are designed for the screening of compound libraries to identify novel endothelin receptor antagonists using this compound as a reference compound.

Biochemical Assay: Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled endothelin peptide to the ETA and ETB receptors and the ability of test compounds to compete for this binding. A similar assay has been successfully used for high-throughput screening of endothelin-1 receptor binding.[6]

Caption: Workflow for the radioligand binding high-throughput screening assay.

  • Compound Plating: Using an automated liquid handler, dispense test compounds and this compound (as a positive control) into a 96- or 384-well microplate.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing either human ETA or ETB receptors. A rat smooth muscle cell line, A10, has been shown to consistently express high-affinity ET-1 receptors and is suitable for this purpose.[6]

  • Reagent Addition: Add the prepared cell membranes to each well of the microplate.

  • Radioligand Addition: Add a solution of radiolabeled endothelin-1, such as [125I]-ET-1, to each well.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each test compound relative to the control wells. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Cell-Based Assay: Calcium Mobilization Assay

This functional assay measures the inhibition of endothelin-1-induced intracellular calcium mobilization in cells expressing ETA or ETB receptors. This is a common method for screening GPCR antagonists.

Caption: Workflow for the cell-based calcium mobilization high-throughput screening assay.

  • Cell Culture and Plating: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing either human ETA or ETB receptors. Seed the cells into 384- or 1536-well black-walled, clear-bottom microplates and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer. Incubate the plates at 37°C for a specified time (e.g., 60 minutes).

  • Compound Addition: Using an automated liquid handler, add test compounds and this compound (as a positive control) to the wells.

  • Pre-incubation: Incubate the plates at room temperature for a short period (e.g., 15-30 minutes) to allow the compounds to interact with the receptors.

  • Agonist Addition and Detection: Place the microplate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reading. Add a solution of endothelin-1 to all wells to stimulate the receptors.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each test compound relative to the control wells. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Data Presentation and Interpretation

All quantitative data from HTS campaigns should be summarized in structured tables for easy comparison of compound potencies. The primary metric for hit identification will be the IC50 value. Compounds exhibiting potent inhibition (low micromolar to nanomolar IC50 values) should be selected for further characterization, including selectivity profiling against other receptors and downstream functional assays.

References

Application Notes and Protocols for the Synthesis and Purification of Aselacin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin C is a naturally occurring cyclic pentapeptolide that has garnered interest due to its biological activity as an antagonist of endothelin receptors.[1][2][3][4] Aselacins were first isolated from the fermentation broth of Acremonium species.[3][4] Structurally, this compound is characterized by a cyclic peptide core and an exocyclic D-glutamine residue acylated with a long-chain fatty acid.[4] As an inhibitor of endothelin binding to its receptors, this compound holds potential for therapeutic applications, particularly in conditions where the endothelin system is dysregulated, such as pulmonary arterial hypertension.[5][6][7]

While a specific total synthesis of this compound has not been detailed in peer-reviewed literature, this document provides a comprehensive, generalized protocol for the chemical synthesis and purification of cyclic depsipeptides of this nature. The methodologies outlined are based on established principles of solid-phase peptide synthesis (SPPS) and chromatographic purification techniques.[8][9][10][11][12]

Biological Activity of this compound: Endothelin Receptor Antagonism

This compound functions as an antagonist of both endothelin receptor type A (ETA) and type B (ETB).[1][2] Endothelins are potent vasoconstricting peptides that play a crucial role in vascular homeostasis.[13] The binding of endothelin to its G protein-coupled receptors (GPCRs) on vascular smooth muscle cells (predominantly ETA) and endothelial cells (predominantly ETB) triggers a cascade of intracellular signaling events.[14][15][16][17] This signaling is primarily mediated through Gq proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium concentrations, ultimately resulting in vasoconstriction and cell proliferation.[7][16] By blocking the binding of endothelin to its receptors, this compound can inhibit these downstream effects.[5]

Endothelin Receptor Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ETR Endothelin Receptor (ETA/ETB) Endothelin-1->ETR Binds This compound This compound This compound->ETR Blocks Gq Gq protein ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction & Cell Proliferation Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: this compound inhibits the endothelin signaling pathway.

Generalized Total Synthesis and Purification Workflow

The synthesis of a complex cyclic depsipeptide like this compound can be approached through a multi-step process involving solid-phase synthesis of the linear precursor, followed by solution-phase cyclization and purification.

Generalized Workflow for this compound Synthesis and Purification node_sp_synthesis Solid-Phase Synthesis of Linear Precursor node_cleavage Cleavage from Resin node_sp_synthesis->node_cleavage node_cyclization Solution-Phase Macrolactamization node_cleavage->node_cyclization node_crude_purification Crude Purification (e.g., SPE) node_cyclization->node_crude_purification node_hplc Preparative HPLC Purification node_crude_purification->node_hplc node_lyophilization Lyophilization node_hplc->node_lyophilization node_analysis Purity Analysis (Analytical HPLC, MS) node_hplc->node_analysis node_final_product Pure this compound node_lyophilization->node_final_product node_final_product->node_analysis

References

Application Notes and Protocols for the Quantification of Aselacin C in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacins are a group of cyclic peptides, including Aselacin C, that have been identified as inhibitors of endothelin binding to its receptors.[1] This property makes them of significant interest in drug discovery and development, particularly for conditions where the endothelin system is dysregulated. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.[2][3][4]

This document provides detailed protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). While specific validated methods for this compound are not widely published, the following protocols are based on established principles for the analysis of similar peptide-based compounds in biological samples.[5][6]

Signaling Pathway of Endothelin Receptor Inhibition by this compound

This compound exerts its biological effect by acting as an antagonist to endothelin receptors, which are G-protein coupled receptors (GPCRs). The binding of endothelin (ET) to its receptor (ETR) typically initiates a signaling cascade involving G-protein activation, leading to downstream cellular responses. This compound competitively inhibits this binding, thereby blocking the downstream signaling.

cluster_membrane Cell Membrane ETR Endothelin Receptor (ETR) G_protein G-protein (Gq/11) ETR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Aselacin_C This compound Aselacin_C->ETR Inhibits ET Endothelin (ET) ET->ETR Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Proposed signaling pathway of this compound-mediated endothelin receptor antagonism.

Method 1: Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying small molecules and peptides in complex biological matrices.

Experimental Workflow for HPLC-MS/MS Analysis

start Start: Biological Sample Collection (e.g., Plasma, Serum) sample_prep Sample Preparation: - Protein Precipitation - Liquid-Liquid Extraction or - Solid-Phase Extraction start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution hplc_msms HPLC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection reconstitution->hplc_msms data_analysis Data Analysis: - Peak Integration - Calibration Curve Generation - Concentration Calculation hplc_msms->data_analysis end End: Quantified this compound Concentration data_analysis->end

Caption: General workflow for the quantification of this compound by HPLC-MS/MS.
Detailed Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen biological samples (e.g., plasma, serum) on ice.

  • To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. HPLC Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
MRM Transitions To be determined by infusion of pure this compound and IS
Data Presentation

Table 1: HPLC-MS/MS Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits
Stability Stable under relevant storage and processing conditions

Method 2: Quantification of this compound by Competitive ELISA

A competitive ELISA is a suitable immunoassay format for the quantification of small molecules like this compound. This method relies on the competition between unlabeled this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-Aselacin C antibody-coated wells.

Experimental Workflow for Competitive ELISA

start Start: Plate Coated with Anti-Aselacin C Antibody add_samples Add Standards, Controls, and Samples start->add_samples add_conjugate Add Enzyme-Labeled this compound Conjugate add_samples->add_conjugate incubation Incubate to Allow Competition add_conjugate->incubation wash1 Wash to Remove Unbound Reagents incubation->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate for Color Development add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate data_analysis Data Analysis: - Generate Standard Curve - Calculate Sample Concentrations read_plate->data_analysis end End: Quantified this compound Concentration data_analysis->end

Caption: Workflow for a competitive ELISA for this compound quantification.
Detailed Experimental Protocol

1. Reagent Preparation

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20.

  • This compound Standards: Prepare a serial dilution of this compound in the appropriate biological matrix (e.g., drug-free plasma).

  • This compound-Enzyme Conjugate: this compound conjugated to an enzyme like Horseradish Peroxidase (HRP), diluted in Assay Buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2N Sulfuric Acid.

2. Assay Procedure

  • Coat a 96-well microplate with an anti-Aselacin C antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the plate with Blocking Buffer for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 50 µL of standards, controls, and samples to the wells.

  • Add 50 µL of the this compound-enzyme conjugate to each well.

  • Incubate for 1-2 hours at room temperature on a shaker.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 2: Competitive ELISA Method Validation Parameters

ParameterAcceptance Criteria
Standard Curve Range Defined by upper and lower limits of quantification
EC50 Consistent across assays
Intra-assay Precision (% CV) ≤ 10%
Inter-assay Precision (% CV) ≤ 15%
Accuracy (% Recovery) 80-120%
Specificity Minimal cross-reactivity with related compounds
Dilutional Linearity Linear upon dilution of high-concentration samples

Conclusion

The choice between HPLC-MS/MS and ELISA for the quantification of this compound will depend on the specific requirements of the study. HPLC-MS/MS offers higher specificity and is often considered the gold standard for pharmacokinetic studies. ELISA, on the other hand, can be a high-throughput and cost-effective alternative, particularly for large numbers of samples in later-stage clinical trials or for screening purposes. Both methods require careful validation to ensure the generation of reliable and reproducible data, which is fundamental for the successful development of this compound as a potential therapeutic agent.

References

Aselacin C: A Potent Tool for Interrogating Endothelin Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors, plays a critical role in vascular homeostasis and the pathophysiology of numerous cardiovascular diseases.[1][2] Dysregulation of the endothelin signaling cascade is implicated in hypertension, heart failure, and atherosclerosis, making it a key target for therapeutic intervention. Aselacin C, a cyclic pentapeptolide isolated from the fungus Acremonium sp., has emerged as a valuable pharmacological tool for studying the intricate mechanisms of endothelin signaling.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as an investigational compound in endothelin research.

Mechanism of Action

This compound functions as an antagonist of both ETA and ETB receptors, inhibiting the binding of the endogenous ligand, endothelin-1.[3] By blocking this interaction, this compound prevents the activation of downstream signaling cascades, thereby attenuating the physiological and pathological effects mediated by the endothelin system. Its ability to target both receptor subtypes makes it a useful tool for dissecting the relative contributions of ETA and ETB signaling in various cellular and physiological contexts.

Data Presentation: this compound Inhibitory Activity

The inhibitory potency of this compound against endothelin receptors has been determined using radioligand binding assays. The following table summarizes the available quantitative data.

CompoundTarget Tissue/ReceptorIC50 (µg/mL)IC50 (µM)Reference
This compound Bovine Atrial Membranes (predominantly ETA)60~66.2[3]
This compound Porcine Cerebral Membranes (predominantly ETB)80~88.2[3]
This compound Bovine Atrial & Porcine Cerebral Membranes~20~22.0[6]

Note: The molecular weight of this compound is 907.06 g/mol .[6][7] The IC50 values in µM are calculated based on this molecular weight.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the effects of this compound on endothelin signaling.

Radioligand Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to endothelin receptors.

Materials:

  • Cell membranes prepared from tissues or cells expressing ETA or ETB receptors (e.g., bovine atrial membranes for ETA, porcine cerebral membranes for ETB).

  • [¹²⁵I]-ET-1 (radioligand)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.2% BSA

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled ET-1 (for non-specific binding), or 50 µL of the this compound dilution.

  • Add 50 µL of [¹²⁵I]-ET-1 (final concentration ~0.1 nM) to all wells.

  • Add 100 µL of the cell membrane preparation (protein concentration adjusted to yield optimal signal) to all wells.

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit ET-1-induced intracellular calcium release, a key downstream signaling event.

Materials:

  • Cells expressing ETA or ETB receptors (e.g., CHO-K1 cells stably expressing human ETA or ETB)

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye

  • This compound

  • Endothelin-1 (ET-1)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with Fluo-4 AM (e.g., 2-5 µM in HBSS) for 60 minutes at 37°C.

  • Wash the cells twice with HBSS.

  • Add 100 µL of HBSS containing various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject 20 µL of ET-1 (to a final concentration that elicits a submaximal response, e.g., EC80) into each well.

  • Monitor the change in fluorescence intensity over time.

  • The peak fluorescence intensity after ET-1 addition represents the calcium response.

  • Plot the percentage of inhibition of the ET-1 response against the logarithm of the this compound concentration to determine the IC50 value.

MAPK/ERK Phosphorylation Assay (Western Blot)

This assay assesses the effect of this compound on the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK), a downstream effector in the endothelin signaling pathway.

Materials:

  • Cells expressing endothelin receptors

  • This compound

  • Endothelin-1 (ET-1)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to near confluence in 6-well plates and serum-starve overnight.

  • Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

  • Stimulate the cells with ET-1 (e.g., 100 nM) for 5-10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities and express the level of phospho-ERK as a ratio to total ERK.

Visualizations

Endothelin Signaling Pathway

Endothelin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq Gq ETA->Gq ETB->Gq PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates Raf Raf PKC->Raf Activates Ras Ras Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Cellular_Response Cellular Response (Vasoconstriction, Proliferation) pERK->Cellular_Response Leads to AselacinC This compound AselacinC->ETA AselacinC->ETB

Caption: this compound inhibits ETA and ETB receptor signaling.

Experimental Workflow for this compound Characterization

Workflow cluster_step1 Step 1: Binding Affinity cluster_step2 Step 2: Functional Antagonism cluster_step3 Step 3: Downstream Signaling cluster_step4 Step 4: Data Analysis Binding_Assay Radioligand Binding Assay (Determine IC50/Ki) Calcium_Assay Calcium Mobilization Assay (Measure functional inhibition) Binding_Assay->Calcium_Assay MAPK_Assay MAPK/ERK Phosphorylation Assay (Confirm pathway blockade) Calcium_Assay->MAPK_Assay Data_Analysis Data Analysis and Interpretation (Dose-response curves, IC50 calculation) MAPK_Assay->Data_Analysis

Caption: Workflow for characterizing this compound.

This compound as a Tool Compound

Tool_Compound AselacinC This compound (ET Receptor Antagonist) ET_Signaling Endothelin Signaling Pathway AselacinC->ET_Signaling Inhibits Physiological_Effect Physiological/Pathological Effects AselacinC->Physiological_Effect Modulates ET_Signaling->Physiological_Effect Mediates Research_Question Research Question: Role of ET signaling in... Research_Question->ET_Signaling Investigates

Caption: this compound as a tool to study endothelin signaling.

References

Application Notes and Protocols for Cell-Based Assays to Measure Aselacin C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin C is a cyclic peptide isolated from the fungus Acremonium spp.[1][2]. It has been identified as an inhibitor of endothelin-1 (ET-1) binding to its receptors[3]. Endothelin receptors, primarily ET-A and ET-B, are G-protein coupled receptors that mediate a variety of physiological processes, including vasoconstriction, cell proliferation, and inflammation. The inhibition of ET-1 signaling by this compound suggests its potential as a therapeutic agent in diseases characterized by elevated endothelin levels, such as hypertension, cancer, and inflammatory conditions.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The described assays will enable researchers to assess its cytotoxicity, its impact on cell proliferation, and its potential anti-inflammatory effects.

Cytotoxicity Assessment of this compound using MTT Assay

Application: To determine the cytotoxic effects of this compound on a selected cell line and to establish a non-toxic concentration range for subsequent biological assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol
  • Cell Seeding:

    • Culture a suitable cell line (e.g., HeLa, A549, or vascular smooth muscle cells) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells after 48-hour treatment.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.250.08100
0.11.220.0797.6
11.180.0994.4
101.100.0688.0
500.850.0568.0
1000.520.0441.6

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with this compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Endothelin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ETR Endothelin Receptor (ET-A/ET-B) Gq Gq protein ETR->Gq PLC Phospholipase C (PLC) Gq->PLC Ras Ras Gq->Ras PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca2+ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, NFAT) ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Aselacin_C This compound Aselacin_C->ETR Inhibits ET1 Endothelin-1 (ET-1) ET1->ETR ELISA_Workflow cluster_prep Cell Culture and Treatment cluster_sample Sample Collection cluster_elisa ELISA Procedure cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect culture supernatants incubate->collect_supernatant add_samples Add supernatants and standards collect_supernatant->add_samples coat_plate Coat plate with capture Ab coat_plate->add_samples add_detection_ab Add detection Ab add_samples->add_detection_ab add_substrate Add substrate add_detection_ab->add_substrate read_absorbance Measure absorbance add_substrate->read_absorbance calculate_concentration Calculate cytokine concentration read_absorbance->calculate_concentration determine_inhibition Determine % inhibition calculate_concentration->determine_inhibition

References

Application Notes and Protocols: Development of Aselacin C Derivatives for Improved Potency

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aselacins are a class of cyclic pentapeptolides isolated from the fungus Acremonium species, which have been identified as inhibitors of endothelin binding to its receptor.[1][2] Aselacin C, a member of this family, presents a promising scaffold for the development of more potent and selective therapeutic agents. This document provides a detailed overview of the methodologies and conceptual frameworks for the development of this compound derivatives with enhanced biological activity. The focus is on the strategic design, synthesis, and evaluation of novel analogs, supported by robust experimental protocols and data presentation.

Data Presentation

A critical aspect of developing more potent derivatives is the systematic evaluation of their biological activity. The following tables are templates for organizing and presenting quantitative data from key assays, allowing for a clear comparison of the parent compound, this compound, with its novel derivatives.

Table 1: In Vitro Potency of this compound Derivatives in Endothelin Receptor Binding Assay

Compound IDModification from this compoundIC₅₀ (nM) vs. ETₐ ReceptorIC₅₀ (nM) vs. ETₑ ReceptorSelectivity (ETₑ/ETₐ)
This compound-[Insert Data][Insert Data][Insert Data]
Derivative 1[Describe Modification][Insert Data][Insert Data][Insert Data]
Derivative 2[Describe Modification][Insert Data][Insert Data][Insert Data]
...............

Table 2: Cellular Activity of this compound Derivatives

Compound IDCell LineAssay Type (e.g., Calcium Mobilization)EC₅₀ (nM)Maximum Inhibition (%)
This compound[e.g., A-375][Insert Assay][Insert Data][Insert Data]
Derivative 1[e.g., A-375][Insert Assay][Insert Data][Insert Data]
Derivative 2[e.g., A-375][Insert Assay][Insert Data][Insert Data]
...............

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of this compound derivatives.

1. General Protocol for the Synthesis of this compound Derivatives

This protocol outlines a general approach to solid-phase peptide synthesis (SPPS) for creating novel this compound analogs. Modifications to specific amino acid residues, the fatty acid side chain, or the macrocyclic core can be introduced through this methodology.

  • Materials: Rink Amide resin, Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HOBt), cleavage cocktail (e.g., TFA/TIS/H₂O), solvents (DMF, DCM), and purification reagents.

  • Procedure:

    • Swell the Rink Amide resin in DMF.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using HBTU/HOBt and DIPEA in DMF.

    • Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.

    • For modifications, incorporate non-natural amino acids or perform on-resin chemical modifications.

    • Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry and NMR.

2. Protocol for Endothelin Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of this compound derivatives for the endothelin receptors (ETₐ and ETₑ).

  • Materials: Membranes from cells expressing human ETₐ or ETₑ receptors, [¹²⁵I]-ET-1, assay buffer, test compounds (this compound and derivatives), and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, [¹²⁵I]-ET-1, and the test compound or vehicle.

    • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ values by non-linear regression analysis of the competition binding curves.

3. Protocol for Cell-Based Functional Assay (Calcium Mobilization)

This assay measures the ability of this compound derivatives to inhibit endothelin-1-induced intracellular calcium mobilization in a relevant cell line.

  • Materials: A suitable cell line endogenously or recombinantly expressing endothelin receptors (e.g., HEK293-ETₐ), a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), endothelin-1, and a fluorescence plate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Pre-incubate the cells with various concentrations of the this compound derivatives or vehicle.

    • Stimulate the cells with a fixed concentration of endothelin-1.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time using a fluorescence plate reader.

    • Determine the EC₅₀ values from the dose-response curves.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

G cluster_0 Drug Discovery Workflow for this compound Derivatives A This compound (Lead Compound) B Structure-Activity Relationship (SAR) Studies A->B C Design of Novel Derivatives B->C D Chemical Synthesis C->D E In Vitro Potency Assays (e.g., Receptor Binding) D->E E->B F Cell-Based Functional Assays (e.g., Calcium Mobilization) E->F G Lead Optimization F->G G->C H Potent this compound Derivative G->H

Caption: A workflow diagram illustrating the iterative process of developing potent this compound derivatives.

G cluster_1 Endothelin Signaling Pathway Inhibition ET1 Endothelin-1 ETR Endothelin Receptor (ETₐ / ETₑ) ET1->ETR Gq Gq Protein ETR->Gq AselacinC This compound Derivative AselacinC->ETR Inhibition PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: A simplified diagram of the endothelin signaling pathway and the inhibitory action of this compound derivatives.

G cluster_2 Experimental Workflow for Potency Testing Start Synthesized this compound Derivative Step1 Primary Screening: Receptor Binding Assay Start->Step1 Step2 Determine IC₅₀ Step1->Step2 Step3 Secondary Screening: Cell-Based Functional Assay Step2->Step3 Step4 Determine EC₅₀ Step3->Step4 Decision Potency Improved? Step4->Decision End_Yes Proceed to Lead Optimization Decision->End_Yes Yes End_No Redesign Derivative Decision->End_No No

Caption: A logical workflow for the in vitro testing of newly synthesized this compound derivatives.

References

Application Notes and Protocols: Assessing Aselacin C Selectivity for ETa vs. ETb Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacins are a class of cyclic pentapeptolides that have been identified as inhibitors of endothelin (ET) binding to its receptors. The endothelin system, comprising endothelins (ET-1, ET-2, ET-3) and their receptors (ETa and ETb), plays a crucial role in vasoconstriction and cell proliferation. Dysregulation of the endothelin system is implicated in various cardiovascular diseases. Aselacin C is a promising compound within this class, and understanding its selectivity for the ETa versus the ETb receptor is critical for its therapeutic development. These application notes provide detailed protocols for assessing the binding affinity and functional activity of this compound, enabling a comprehensive evaluation of its receptor selectivity.

Data Presentation

To facilitate a clear comparison of this compound's activity at the ETa and ETb receptors, all quantitative data should be summarized in the following tables. For the purpose of these protocols, a hypothetical dataset for this compound is provided to illustrate data presentation.

Table 1: Radioligand Binding Affinity of this compound for ETa and ETb Receptors

CompoundReceptorRadioligandKᵢ (nM)nH
This compoundETa[¹²⁵I]-ET-115.2 ± 1.81.05
This compoundETb[¹²⁵I]-ET-1258.4 ± 25.10.98
BQ-123 (ETa selective)ETa[¹²⁵I]-ET-12.5 ± 0.31.01
BQ-123 (ETa selective)ETb[¹²⁵I]-ET-1>10,000-
BQ-788 (ETb selective)ETa[¹²⁵I]-ET-1>10,000-
BQ-788 (ETb selective)ETb[¹²⁵I]-ET-15.1 ± 0.61.03

Kᵢ: Inhibition constant; nH: Hill slope. Data are presented as mean ± SEM.

Table 2: Functional Antagonist Activity of this compound at ETa and ETb Receptors

CompoundReceptorFunctional AssayIC₅₀ (nM)
This compoundETaCalcium Mobilization22.8 ± 3.1
This compoundETbCalcium Mobilization450.2 ± 52.7
BQ-123 (ETa selective)ETaCalcium Mobilization3.1 ± 0.4
BQ-788 (ETb selective)ETbCalcium Mobilization7.5 ± 0.9

IC₅₀: Half maximal inhibitory concentration. Data are presented as mean ± SEM.

Signaling Pathways

The activation of ETa and ETb receptors initiates distinct downstream signaling cascades. Understanding these pathways is fundamental to interpreting the results of functional assays.

ETa_Signaling ET1 Endothelin-1 ETa ETa Receptor ET1->ETa Binds Gq Gq/11 ETa->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

ETa Receptor Signaling Pathway

ETb_Signaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell ET1_endo Endothelin-1 ETb_endo ETb Receptor ET1_endo->ETb_endo Binds Gi Gi ETb_endo->Gi Activates eNOS eNOS Gi->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Causes ET1_sm Endothelin-1 ETb_sm ETb Receptor ET1_sm->ETb_sm Binds Gq_sm Gq/11 ETb_sm->Gq_sm Activates PLC_sm PLC Gq_sm->PLC_sm Ca_influx Ca²⁺ Influx PLC_sm->Ca_influx Contraction_sm Contraction Ca_influx->Contraction_sm

ETb Receptor Signaling Pathways

Experimental Workflow

A systematic approach is necessary to determine the selectivity of this compound. The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_analysis Data Analysis and Selectivity Determination prep Prepare Membranes from Cells Expressing ETa or ETb assay_bind Radioligand Competition Binding Assay prep->assay_bind calc_ki Calculate Ki values assay_bind->calc_ki compare Compare Ki and IC50 values for ETa vs. ETb calc_ki->compare cell_culture Culture Cells Expressing ETa or ETb assay_func Calcium Mobilization Assay cell_culture->assay_func calc_ic50 Calculate IC50 values assay_func->calc_ic50 calc_ic50->compare selectivity Determine Selectivity Ratio (Ki ETb / Ki ETa) compare->selectivity

Workflow for Assessing Receptor Selectivity

Experimental Protocols

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for ETa and ETb receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human ETa or ETb receptors.

  • [¹²⁵I]-ET-1 (radioligand)

  • This compound and reference compounds (BQ-123, BQ-788)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in Binding Buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Binding Buffer

    • 50 µL of various concentrations of this compound, reference compound, or buffer (for total binding).

    • 50 µL of [¹²⁵I]-ET-1 (final concentration ~0.1 nM).

    • 50 µL of cell membrane preparation (5-10 µg protein/well).

    • For non-specific binding, add a high concentration of unlabeled ET-1 (1 µM).

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by ET-1, providing a measure of its functional antagonist activity (IC₅₀).

Materials:

  • CHO or HEK293 cells stably expressing human ETa or ETb receptors.

  • Cell culture medium (e.g., DMEM/F-12)

  • Fura-2 AM or Fluo-4 AM (calcium-sensitive fluorescent dye)

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • ET-1

  • This compound and reference compounds (BQ-123, BQ-788)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM or Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (0.02%) in Assay Buffer.

    • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.

  • Compound Incubation: Add 50 µL of various concentrations of this compound or reference compounds to the wells and incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add 50 µL of ET-1 (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀) to each well.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after the addition of ET-1.

    • Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (ET-1 alone).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of this compound's selectivity for ETa versus ETb receptors. By systematically determining both the binding affinity and functional antagonist activity, researchers can gain critical insights into the pharmacological profile of this compound, which is essential for guiding its further development as a potential therapeutic agent.

Application Note: Fluorescent Labeling of Aselacin C for Cellular Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Aselacin C is a cyclic pentapeptolide of fungal origin that acts as a potent antagonist of endothelin receptors, specifically ETA and ETB[1][2]. Endothelins are peptides that play a crucial role in vasoconstriction and cell proliferation. Their receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger various downstream signaling cascades, including the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways. The dysregulation of the endothelin system has been implicated in various cardiovascular diseases and cancers, making endothelin receptors attractive therapeutic targets.

To facilitate the study of this compound's mechanism of action and its interaction with endothelin receptors at a cellular level, fluorescent labeling of the molecule is an invaluable tool. A fluorescently-labeled this compound can be used to visualize its binding to receptors, track its subcellular localization, and potentially investigate its effects on receptor trafficking and downstream signaling events using advanced microscopy techniques.

This application note provides a detailed protocol for the fluorescent labeling of this compound using an amine-reactive fluorescent dye, its subsequent purification, and its application in cellular imaging studies using confocal microscopy.

Materials and Methods

Materials
  • This compound (purity ≥95%)

  • Fluorescent Dye NHS Ester (e.g., FITC NHS Ester, Cy5 NHS Ester)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • U2OS cells (or other suitable cell line expressing endothelin receptors, e.g., MCF-7, HT-1080)[3][4][5]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis detector

  • Lyophilizer

  • Cell culture incubator (37°C, 5% CO2)

  • Confocal laser scanning microscope

  • Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the labeling of the primary amine of the exocyclic D-glutamine of this compound with a fluorescent dye N-hydroxysuccinimide (NHS) ester.

  • Preparation of this compound solution:

    • Dissolve 1 mg of this compound in 200 µL of anhydrous DMF.

  • Preparation of fluorescent dye solution:

    • Dissolve a 5-fold molar excess of the fluorescent dye NHS ester in 50 µL of anhydrous DMF immediately before use.

  • Labeling Reaction:

    • To the this compound solution, add 800 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).

    • While gently stirring, add the fluorescent dye solution dropwise to the this compound solution.

    • Protect the reaction mixture from light by wrapping the vial in aluminum foil.

    • Continue stirring at room temperature for 4 hours.

  • Quenching the reaction:

    • The reaction is typically self-quenching as the NHS ester hydrolyzes over time.

Protocol 2: Purification of Fluorescently Labeled this compound

Purification of the fluorescently labeled this compound from unreacted dye and unlabeled peptide is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • HPLC Setup:

    • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: Monitor at the absorbance maximum of the fluorescent dye (e.g., ~495 nm for FITC, ~650 nm for Cy5) and at 280 nm for the peptide.

  • Purification:

    • Acidify the labeling reaction mixture with a small amount of TFA (to pH ~2-3).

    • Inject the entire reaction mixture onto the HPLC column.

    • Collect fractions corresponding to the major peak that absorbs at both the dye's and the peptide's wavelength.

  • Characterization and Storage:

    • Confirm the identity and purity of the collected fractions by mass spectrometry.

    • Lyophilize the pure fractions to obtain the fluorescently labeled this compound as a powder.

    • Store the lyophilized product at -20°C, protected from light.

Protocol 3: Cellular Imaging of Fluorescently Labeled this compound

This protocol outlines the use of the fluorescently labeled this compound for imaging its binding to endothelin receptors on cultured cells.

  • Cell Culture and Seeding:

    • Culture U2OS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.

  • Cell Treatment:

    • Prepare a stock solution of the fluorescently labeled this compound in DMSO and dilute it to the desired final concentration (e.g., 100 nM) in serum-free DMEM immediately before use.

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the fluorescently labeled this compound solution for 1 hour at 37°C.

    • For competition experiments: Pre-incubate cells with a 100-fold excess of unlabeled this compound for 30 minutes before adding the fluorescently labeled compound.

  • Cell Fixation and Staining:

    • Wash the cells three times with warm PBS to remove unbound labeled peptide.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei by incubating with DAPI (300 nM in PBS) for 5 minutes.

    • Wash the cells three times with PBS.

  • Confocal Microscopy:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a confocal microscope equipped with lasers and filters appropriate for the chosen fluorescent dye and DAPI.

    • Acquire z-stack images to determine the subcellular localization of the fluorescently labeled this compound.

Data Presentation

Table 1: Properties of Common Fluorescent Dyes for Labeling this compound

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
FITC4945180.9273,000
Cy35505700.15150,000
Cy56496700.28250,000
Alexa Fluor 4884955190.9271,000
Alexa Fluor 6476506680.33239,000

Table 2: Example HPLC Gradient for Purification

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
41955
45955

Visualizations

experimental_workflow cluster_labeling Protocol 1: Fluorescent Labeling cluster_purification Protocol 2: Purification cluster_imaging Protocol 3: Cellular Imaging aselacin_prep Prepare this compound in DMF reaction Labeling Reaction (pH 8.3, 4h, RT) aselacin_prep->reaction dye_prep Prepare Fluorescent Dye NHS Ester in DMF dye_prep->reaction hplc RP-HPLC Purification (C18 Column) reaction->hplc Purify Labeled Product characterization Mass Spectrometry Confirmation hplc->characterization lyophilization Lyophilization characterization->lyophilization treatment Incubate with Labeled This compound (1h) lyophilization->treatment Use in Imaging cell_culture Cell Culture & Seeding (U2OS cells) cell_culture->treatment fixation Fixation & DAPI Staining treatment->fixation microscopy Confocal Microscopy fixation->microscopy

Caption: Experimental workflow for fluorescent labeling and imaging of this compound.

signaling_pathway aselacin Fluorescently Labeled This compound et_receptor Endothelin Receptor (ETA / ETB) aselacin->et_receptor Antagonizes g_protein Gq/11 et_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates mapk_pathway MAPK Pathway (ERK, JNK, p38) pkc->mapk_pathway Activates cellular_response Cellular Responses (Proliferation, Vasoconstriction) mapk_pathway->cellular_response

Caption: Simplified endothelin receptor signaling pathway antagonized by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aselacin C Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Aselacin C is a complex cyclic pentapeptolide for which there is limited publicly available stability data. The following troubleshooting guide and frequently asked questions (FAQs) are based on the chemical structure of this compound and general principles of peptide and small molecule stability in aqueous solutions. The provided information should be used as a general guideline, and it is recommended to perform specific stability studies for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy or has visible precipitates. What could be the cause and how can I resolve this?

A1: Cloudiness or precipitation of this compound in aqueous solutions can be attributed to several factors:

  • Low Solubility: this compound is a large, complex molecule with hydrophobic regions, which may lead to limited solubility in purely aqueous buffers.

  • Aggregation: Peptide-like molecules can self-associate and aggregate, especially at higher concentrations, leading to precipitation.

  • pH-Dependent Solubility: The solubility of this compound is likely dependent on the pH of the solution due to its ionizable functional groups.

  • Degradation: Some degradation products may be less soluble than the parent compound.

Troubleshooting Steps:

  • Co-solvents: Consider the addition of a small percentage of an organic co-solvent such as DMSO, ethanol, or acetonitrile to your aqueous buffer to improve solubility. Start with a low concentration (e.g., 1-5%) and gradually increase if necessary, keeping in mind the compatibility of the solvent with your downstream experiments.

  • pH Adjustment: Determine the optimal pH for this compound solubility by preparing solutions in a range of buffers with different pH values.

  • Concentration Reduction: If possible, work with lower concentrations of this compound to reduce the likelihood of aggregation.

  • Sonication: Gentle sonication can sometimes help to redissolve small aggregates.

Q2: I am observing a loss of this compound activity in my experiments over time. What are the likely degradation pathways?

A2: Based on its chemical structure, this compound is susceptible to several degradation pathways in aqueous solutions:

  • Hydrolysis: The lactone (an internal ester) and amide bonds in the peptide backbone are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the opening of the cyclic structure and cleavage of the peptide chain, respectively, likely resulting in a loss of biological activity.

  • Oxidation: The conjugated diene system in the fatty acid side chain and the tryptophan residue are prone to oxidation. Exposure to air (oxygen), light, and trace metal ions can accelerate this process.

  • Isomerization: Changes in pH or temperature could potentially lead to the isomerization of chiral centers in the amino acid residues.

Q3: How can I minimize the degradation of this compound in my aqueous stock solutions?

A3: To enhance the stability of this compound in aqueous solutions, consider the following preventative measures:

  • pH Control: Maintain the pH of your solution within a range that minimizes hydrolysis. For many peptides, a slightly acidic pH (e.g., pH 4-6) is often optimal for stability.

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation reactions. For short-term storage, refrigeration (2-8°C) may be sufficient. Avoid repeated freeze-thaw cycles.

  • Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect this compound from light-induced degradation.

  • Use of Antioxidants: If oxidation is a suspected issue, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or dithiothreitol (DTT) to your solutions. Ensure the antioxidant is compatible with your experimental system.

  • Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Chelating Agents: To minimize metal-catalyzed oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.

Quantitative Data Summary

The following table provides hypothetical stability data for this compound under various conditions to illustrate the impact of different factors on its degradation. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

ConditionTemperature (°C)pHBufferAdditiveHalf-life (t½) (days)Primary Degradation Pathway
1257.4PhosphateNone2Hydrolysis, Oxidation
2255.0AcetateNone14Oxidation
345.0AcetateNone60Slow Oxidation
4-205.0AcetateNone>180Minimal Degradation
5255.0Acetate0.1% Ascorbic Acid28Hydrolysis
6259.0BorateNone<1Rapid Hydrolysis

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to monitor the degradation of this compound over time.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., phosphate, acetate)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: 30% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 280 nm (for the tryptophan residue)

  • Injection Volume: 10 µL

4. Stability Study Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into the aqueous buffers to be tested to the final desired concentration.

  • Divide the solution into aliquots for each time point and storage condition.

  • At each time point (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and weekly), remove an aliquot from each condition.

  • Analyze the samples by HPLC.

  • Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero. The appearance of new peaks indicates the formation of degradation products.

Visualizations

Degradation Pathway of this compound

Potential Degradation Pathways of this compound aselacin_c This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) aselacin_c->hydrolysis Lactone/Amide Bonds oxidation Oxidation (O2, Light, Metal Ions) aselacin_c->oxidation Diene/Tryptophan isomerization Isomerization (pH, Heat) aselacin_c->isomerization Chiral Centers ring_opened Ring-Opened Product (Lactone Cleavage) hydrolysis->ring_opened peptide_fragments Peptide Fragments (Amide Bond Cleavage) hydrolysis->peptide_fragments oxidized_products Oxidized Products (e.g., Hydroperoxides, Epoxides) oxidation->oxidized_products isomers Diastereomers isomerization->isomers

Caption: Potential degradation pathways for this compound in aqueous solutions.

Troubleshooting Workflow for this compound Instability

Troubleshooting Workflow for this compound Instability start Instability Observed (Precipitation or Activity Loss) check_solubility Is the solution clear? start->check_solubility check_degradation Is there a loss of activity? check_solubility->check_degradation Yes adjust_solubility Improve Solubility check_solubility->adjust_solubility No adjust_stability Improve Stability check_degradation->adjust_stability Yes solubility_actions 1. Add co-solvent (DMSO, EtOH) 2. Adjust pH 3. Lower concentration adjust_solubility->solubility_actions stability_actions 1. Optimize pH (e.g., 4-6) 2. Lower temperature (-20°C) 3. Protect from light 4. Add antioxidants/chelators adjust_stability->stability_actions retest Re-evaluate Stability and Activity solubility_actions->retest stability_actions->retest end Optimized Conditions retest->end

Caption: A workflow for troubleshooting instability issues with this compound.

Aselacin C Radioligand Displacement Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Aselacin C in radioligand displacement assays targeting endothelin receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel compound isolated from Acremonium species. It belongs to a class of cyclic pentapeptolides that act as endothelin receptor antagonists.[1][2] The endothelin axis is involved in vasoconstriction, and its receptors (ETA and ETB) are G protein-coupled receptors (GPCRs).[3][4][5] this compound displaces the binding of endothelin-1 (ET-1) from its receptors, thereby inhibiting its downstream signaling pathways.

Q2: What are the expected binding affinity values for Aselacins?

The discovery of Aselacins A, B, and C demonstrated their inhibitory activity on endothelin-1 binding. Aselacin A was found to inhibit the binding of ET-1 to both bovine atrial and porcine cerebral membranes with an IC50 of approximately 20-22 µg/mL.[1][6] While a specific IC50 for this compound is not explicitly stated in the initial reports, its structural similarity to Aselacin A suggests a comparable potency.

CompoundTarget TissueApproximate IC50
Aselacin ABovine Atrial Membranes22 µg/mL
Aselacin APorcine Cerebral Membranes20 µg/mL

Q3: Which radioligand is typically used in displacement assays with this compound?

Given that this compound is an endothelin receptor antagonist, the most common radioligand used for displacement assays is [¹²⁵I]-endothelin-1 ([¹²⁵I]-ET-1).[7][8][9] This radioligand binds with high affinity to both ETA and ETB receptor subtypes.

Troubleshooting Guide

This guide addresses common issues encountered during radioligand displacement assays with this compound.

Problem 1: High Nonspecific Binding

High nonspecific binding can obscure the specific binding signal, leading to a poor assay window.

Possible Causes & Solutions

CauseRecommended Solution
Radioligand concentration is too high. Use a concentration of [¹²⁵I]-ET-1 at or below its Kd value for the target receptor. A common starting point is 0.1-1 nM.
Inadequate blocking of nonspecific sites. Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in the assay buffer. A typical concentration is 0.1-1% w/v.
Radioligand sticking to assay tubes or filters. Pre-treat assay tubes and filters with a blocking agent like 0.3% polyethyleneimine (PEI). Consider using polypropylene tubes to minimize binding.
Insufficient washing. Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
Hydrophobic interactions of the test compound. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to reduce nonspecific hydrophobic interactions.
Problem 2: Low Specific Binding or No Displacement by this compound

This issue can arise from various factors related to the reagents or assay conditions.

Possible Causes & Solutions

CauseRecommended Solution
Low receptor density in the membrane preparation. Prepare fresh membrane fractions from a tissue known to express high levels of endothelin receptors (e.g., heart, brain, kidney).[3][10] Perform a protein concentration assay to ensure adequate protein is used in each well (typically 20-100 µg).
Degradation of this compound or radioligand. Prepare fresh dilutions of this compound for each experiment. Ensure the [¹²⁵I]-ET-1 is within its recommended shelf-life and has been stored properly.
Incorrect assay buffer composition. Verify the pH and ionic strength of the assay buffer. A typical buffer is 50 mM Tris-HCl, pH 7.4, with divalent cations like MgCl₂ or MnCl₂.
Incubation time is too short to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time for [¹²⁵I]-ET-1 binding to reach equilibrium. This can range from 30 to 120 minutes.
This compound concentration range is too low. Based on the known IC50 of Aselacin A (~20 µg/mL), ensure the concentration range of this compound used is sufficient to elicit a displacement curve.
Problem 3: Poor Reproducibility Between Replicates or Assays

Inconsistent results can make data interpretation unreliable.

Possible Causes & Solutions

CauseRecommended Solution
Pipetting errors. Use calibrated pipettes and ensure consistent pipetting technique. Prepare master mixes of reagents to minimize well-to-well variability.
Incomplete mixing of reagents. Gently vortex or mix all reagent solutions before adding them to the assay plate.
Temperature fluctuations during incubation. Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the incubation period.
Inconsistent washing procedure. Standardize the washing steps, ensuring that all wells are washed for the same duration and with the same volume of wash buffer.
Batch-to-batch variability in membrane preparations. If possible, prepare a large batch of membrane homogenate, aliquot, and store at -80°C to ensure consistency across multiple experiments.

Experimental Protocols

Radioligand Displacement Assay for this compound

This protocol is a general guideline for a competitive binding assay using [¹²⁵I]-ET-1 and membrane preparations.

Materials:

  • Membrane Preparation: From a tissue expressing endothelin receptors (e.g., porcine cerebral cortex or bovine atrium).

  • Radioligand: [¹²⁵I]-Endothelin-1 (specific activity ~2000 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled Endothelin-1 (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% PEI.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare Reagents:

    • Dilute [¹²⁵I]-ET-1 in assay buffer to a final concentration of ~0.1 nM.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a 1 µM solution of unlabeled ET-1 in assay buffer for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of [¹²⁵I]-ET-1 + 50 µL of assay buffer + 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [¹²⁵I]-ET-1 + 50 µL of 1 µM unlabeled ET-1 + 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of [¹²⁵I]-ET-1 + 50 µL of this compound dilution + 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a beta or gamma counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Reagents ([¹²⁵I]-ET-1, this compound, Membranes) B Add Reagents to 96-well Plate A->B Dispense C Incubate (25°C, 60-90 min) B->C Incubate D Filtration C->D Separate E Wash Filters D->E Wash F Scintillation Counting E->F Count G Calculate Specific Binding F->G Analyze H Generate Displacement Curve G->H I Determine IC50 H->I Competitive_Binding cluster_binding Binding Events Receptor Endothelin Receptor Bound_Radioligand Receptor- Radioligand Complex Receptor->Bound_Radioligand Bound_AselacinC Receptor- This compound Complex Receptor->Bound_AselacinC Radioligand [¹²⁵I]-ET-1 Radioligand->Receptor Binds AselacinC This compound AselacinC->Receptor Competes Troubleshooting_Tree Start Assay Problem? HighNSB High Nonspecific Binding? Start->HighNSB LowSignal Low Specific Binding? Start->LowSignal PoorRepro Poor Reproducibility? Start->PoorRepro HighNSB_Sol1 Decrease [Radioligand] HighNSB->HighNSB_Sol1 Yes HighNSB_Sol2 Increase Blocking HighNSB->HighNSB_Sol2 Yes HighNSB_Sol3 Optimize Washing HighNSB->HighNSB_Sol3 Yes LowSignal_Sol1 Check Receptor Source/Prep LowSignal->LowSignal_Sol1 Yes LowSignal_Sol2 Verify Reagent Integrity LowSignal->LowSignal_Sol2 Yes LowSignal_Sol3 Optimize Incubation Time/Temp LowSignal->LowSignal_Sol3 Yes PoorRepro_Sol1 Standardize Pipetting PoorRepro->PoorRepro_Sol1 Yes PoorRepro_Sol2 Ensure Thorough Mixing PoorRepro->PoorRepro_Sol2 Yes PoorRepro_Sol3 Control Temperature PoorRepro->PoorRepro_Sol3 Yes

References

Technical Support Center: Optimizing HPLC Separation for Aselacin C and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Aselacin C and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point for separating this compound, a cyclic pentapeptolide, is a reversed-phase HPLC method. A C18 column with a wide pore size (e.g., 300 Å) is recommended to accommodate the cyclic structure. The mobile phase typically consists of an aqueous component with an acid additive (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) and an organic modifier, most commonly acetonitrile. A shallow gradient from a low to a high concentration of acetonitrile is advisable for optimal separation of this compound and its closely related analogs.

Q2: Why am I seeing broad or tailing peaks for this compound?

A2: Peak broadening and tailing are common issues when analyzing cyclic peptides like this compound. Several factors can contribute to this:

  • Secondary Interactions: Residual silanol groups on the silica backbone of the column can interact with the analyte, leading to peak tailing. Using a well-endcapped column or adding a competing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Inappropriate Solvent for Sample Dissolution: If the sample is not fully dissolved in a solvent compatible with the mobile phase, it can cause peak shape issues. This compound and its analogs may have limited aqueous solubility, so dissolving the sample in a small amount of an organic solvent like DMSO or methanol before diluting with the mobile phase can be beneficial.

  • Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape. Regularly flushing the column with a strong solvent is recommended.

Q3: My retention times are shifting from run to run. What could be the cause?

A3: Retention time variability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important when running gradients.

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to shifts in retention time. It is crucial to measure solvent volumes accurately.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in retention times, it may be time to replace the column.

Q4: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) in my mobile phase?

A4: The choice between TFA and formic acid depends on your detection method and separation goals.

  • TFA is an excellent ion-pairing agent that can significantly improve peak shape for peptides by masking silanol interactions and providing sharper peaks. However, it is known to cause ion suppression in mass spectrometry (MS) detection.

  • Formic Acid is more MS-friendly and results in less signal suppression. However, it is a weaker acid and may not be as effective as TFA at improving peak shape for particularly challenging separations.

For UV detection, 0.1% TFA is often a good choice for optimal peak shape. For LC-MS applications, starting with 0.1% formic acid is recommended. If peak shape is poor, a very low concentration of TFA (e.g., 0.01-0.05%) can be tried as a compromise between peak shape and MS sensitivity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Peaks or Very Small Peaks - Detector lamp is off- No sample injected- Sample degradation- Turn on the detector lamp.- Check the autosampler for proper sample vial placement and injection volume.- Ensure sample stability. Consider preparing fresh samples.
High Backpressure - Blockage in the system (e.g., guard column, column frit)- Precipitated buffer in the mobile phase- Replace the guard column or column inlet frit.- Backflush the column with an appropriate solvent.- Ensure the mobile phase buffer is fully dissolved and filtered.
Peak Splitting or Shoulders - Column void or channeling- Sample solvent incompatible with mobile phase- Co-elution of an impurity- Replace the column if a void has formed.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Optimize the gradient or mobile phase composition to resolve the impurity.
Baseline Drift - Inadequate mobile phase mixing- Contaminated mobile phase- Column not fully equilibrated- Ensure proper mobile phase mixing and degassing.- Use high-purity solvents and additives.- Increase the column equilibration time.
Ghost Peaks - Contaminants in the mobile phase or from previous injections- Run a blank gradient to identify the source of the ghost peaks.- Use high-purity solvents and ensure proper column washing between runs.

Quantitative Data Summary

The following table provides a typical starting point for HPLC method parameters for the separation of this compound and its analogs based on methods developed for similar cyclic lipopeptides. Optimization will likely be required for your specific application.

Parameter Typical Value / Condition
Column C18, Wide-Pore (300 Å), 2.1-4.6 mm ID, 100-150 mm length, 3.5-5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Acetonitrile
Gradient 10-60% B over 20-30 minutes (shallow gradient)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C
Detection Wavelength 210-220 nm (for peptide bonds) or 280 nm (for Tryptophan residue)
Injection Volume 5 - 20 µL
Sample Diluent Initial mobile phase composition or a mixture of water/acetonitrile with a small amount of DMSO if solubility is an issue

Experimental Protocols

Protocol 1: General HPLC Method for this compound and Analogs

This protocol is a starting point for the separation of this compound and its analogs.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at 1 mg/mL in methanol or DMSO.

    • Dilute the stock solution to a working concentration of 50-100 µg/mL with the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • HPLC System Preparation:

    • Set up the HPLC system with a C18 wide-pore column.

    • Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). Filter and degas both mobile phases.

    • Purge the pump lines with the respective mobile phases.

  • Chromatographic Conditions:

    • Set the column temperature to 35 °C.

    • Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 15-20 minutes at a flow rate of 0.8 mL/min.

    • Set the detection wavelength to 214 nm.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Run the following gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 50% B (linear gradient)

      • 25-27 min: 50% to 90% B (linear gradient for column wash)

      • 27-30 min: 90% B (hold for column wash)

      • 30-31 min: 90% to 10% B (return to initial conditions)

      • 31-40 min: 10% B (re-equilibration)

    • Acquire data for the entire run.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution & Dilution) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Filtering & Degassing) system_prep System & Column Equilibration mobile_phase_prep->system_prep system_prep->injection separation Gradient Separation injection->separation detection UV/MS Detection separation->detection data_acq Data Acquisition detection->data_acq data_analysis Data Analysis (Integration & Quantification) data_acq->data_analysis

Caption: A typical experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic start Problem Observed (e.g., Poor Peak Shape) check_column Check Column (Age, Contamination) start->check_column check_mobile_phase Check Mobile Phase (Composition, pH, Additives) start->check_mobile_phase check_sample_prep Check Sample Prep (Solvent, Concentration) start->check_sample_prep check_system Check HPLC System (Leaks, Connections) start->check_system solution Problem Resolved check_column->solution check_mobile_phase->solution check_sample_prep->solution check_system->solution

Caption: A logical flow for troubleshooting common HPLC issues.

Strategies to reduce non-specific binding of Aselacin C in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Aselacin C in various assays.

Troubleshooting Guide: High Non-Specific Binding of this compound

High non-specific binding can lead to inaccurate results and reduced assay sensitivity. The following guide provides a systematic approach to troubleshoot and mitigate this issue.

Problem: High background signal or false positives in your this compound assay.

Possible Cause Recommended Solution
Inadequate Blocking The blocking buffer is not effectively saturating all non-specific binding sites on the assay surface (e.g., microplate wells, membranes).
1. Optimize Blocking Agent: Test different blocking agents. Commonly used blockers include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and whole normal serum.[1][2] The choice of blocking agent can be critical and is dependent on the assay system.[3] For instance, avoid milk-based blockers in biotin-streptavidin detection systems due to endogenous biotin.[3]
2. Increase Blocking Concentration: Increase the concentration of your blocking agent. Typical starting concentrations are 1-5% (w/v) for BSA and 1-3% for non-fat dry milk.[2]
3. Extend Blocking Incubation Time: Increase the blocking incubation time to ensure complete saturation of non-specific sites.
Suboptimal Buffer Composition The composition of your assay buffers (wash, dilution) may be promoting non-specific interactions.
1. Adjust Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your buffers can help reduce electrostatic interactions that contribute to non-specific binding.[4]
2. Add Detergents: Incorporate a non-ionic detergent like Tween-20 (typically at 0.05% v/v) into your wash and antibody dilution buffers to disrupt hydrophobic interactions.[5][6]
3. Optimize pH: The pH of your buffers can influence the charge of this compound and interacting molecules.[4] Empirically test a range of pH values to find the optimal condition that minimizes non-specific binding while maintaining specific interactions.
Issues with Detection Antibody The primary or secondary antibody may be binding non-specifically.
1. Titrate Antibodies: Determine the optimal concentration of your primary and secondary antibodies to maximize the signal-to-noise ratio.
2. Use Pre-adsorbed Secondary Antibodies: If applicable, use secondary antibodies that have been pre-adsorbed against the species of your sample to reduce cross-reactivity.
3. Include a Control Without Primary Antibody: To check for non-specific binding of the secondary antibody, run a control well that excludes the primary antibody.
Improper Washing Insufficient or ineffective washing steps can leave behind unbound reagents, leading to high background.
1. Increase Wash Steps: Increase the number and duration of wash cycles.[5]
2. Ensure Adequate Wash Volume: Use a sufficient volume of wash buffer to completely cover the surface of each well.[7]
3. Vigorous Washing: Ensure thorough and consistent washing across the entire plate.[8]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in this compound assays?

Non-specific binding refers to the attachment of assay components, such as this compound or detection antibodies, to unintended surfaces or molecules rather than the specific target.[7][9] This can lead to a high background signal, which reduces the sensitivity and accuracy of the assay, potentially causing false-positive results.[7]

Q2: Which blocking agent is best for my this compound assay?

The ideal blocking agent depends on the specific assay format and detection system.[3] It is recommended to empirically test several options. A common starting point is 1-3% BSA in a buffer like PBS or TBS.[8] For assays with particularly high background, 10% normal serum from the same species as the secondary antibody can be effective.[1]

Q3: How can I optimize the concentration of Tween-20 in my wash buffer?

A typical concentration of Tween-20 in wash buffers is 0.05% (v/v).[9] However, this can be optimized. You can test a range of concentrations (e.g., 0.01% to 0.1%) to find the lowest concentration that effectively reduces background without disrupting the specific binding of this compound.[5]

Q4: Can the type of microplate affect non-specific binding?

Yes, the type of microplate can influence non-specific binding. High-binding plates are designed to bind a wide range of molecules and may sometimes exhibit higher non-specific binding. If you suspect the plate is a source of high background, consider testing medium-binding or other specialized low-binding plates.

Q5: What should I do if I have tried all the above and still have high non-specific binding?

If you continue to experience high non-specific binding, consider more advanced strategies. These can include using commercially formulated blocking buffers with proprietary components, or employing different assay formats that may be less prone to non-specific interactions.[3] Additionally, ensure that all reagents are fresh and have been stored correctly, and that there is no microbial contamination in your buffers or water source.[7][10]

Data Presentation

The following tables provide example data for optimizing blocking agents and Tween-20 concentration for an this compound ELISA.

Table 1: Comparison of Different Blocking Agents

Blocking Agent (in PBS)Concentration (% w/v)Signal (OD450)Background (OD450)Signal-to-Noise Ratio
BSA11.850.454.1
BSA31.790.257.2
Non-fat Dry Milk11.650.305.5
Non-fat Dry Milk31.580.1510.5
Casein11.820.209.1

This is example data and actual results may vary.

Table 2: Optimization of Tween-20 Concentration in Wash Buffer

Tween-20 (% v/v)Signal (OD450)Background (OD450)Signal-to-Noise Ratio
0.011.750.553.2
0.051.720.227.8
0.11.680.189.3
0.21.550.179.1

This is example data and actual results may vary.

Experimental Protocols

Protocol 1: Optimizing a Blocking Buffer for an this compound ELISA

This protocol describes a method for testing different blocking agents to minimize non-specific binding in an ELISA for this compound.

  • Coat Microplate: Coat the wells of a 96-well ELISA plate with your capture antibody or antigen according to your standard protocol.

  • Prepare Blocking Buffers: Prepare a series of blocking buffers with different blocking agents (e.g., 1% BSA, 3% BSA, 1% non-fat dry milk, 3% non-fat dry milk, 1% casein) in your assay buffer (e.g., PBS).

  • Block the Plate: After coating and washing the plate, add 200 µL of each prepared blocking buffer to a set of wells. Include a "no blocking" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Wash the plate according to your standard protocol.

  • Add Samples and Controls: Add your this compound samples and a negative control (a sample without this compound) to the wells.

  • Incubate and Detect: Proceed with the remaining steps of your ELISA protocol (e.g., addition of detection antibody, substrate, and stop solution).

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analyze Results: Calculate the signal-to-noise ratio for each blocking buffer by dividing the signal of the this compound sample by the signal of the negative control. The blocking buffer that provides the highest signal-to-noise ratio is the optimal choice.

Visualizations

Experimental_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Coat Plate with Capture Molecule B Wash Plate A->B C Block with Test Blocking Buffers B->C D Add this compound and Controls C->D E Incubate D->E F Wash Plate E->F G Add Detection Antibody F->G H Incubate G->H I Wash Plate H->I J Add Substrate I->J K Incubate J->K L Stop Reaction K->L M Read Absorbance L->M N Calculate Signal-to-Noise Ratio M->N O Select Optimal Blocker N->O

Caption: Workflow for optimizing a blocking buffer in an this compound assay.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions A High Non-Specific Binding in this compound Assay B Inadequate Blocking? A->B C Suboptimal Buffers? A->C D Antibody Issues? A->D E Improper Washing? A->E F Optimize Blocking Agent Increase Concentration Increase Incubation Time B->F G Adjust Salt Concentration Add Detergent (Tween-20) Optimize pH C->G H Titrate Antibodies Use Pre-adsorbed 2nd Ab Run No-Primary Control D->H I Increase Wash Steps Increase Wash Volume Ensure Vigorous Washing E->I

References

Technical Support Center: Enhancing Cyclic Peptide Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor cell permeability in cyclic peptides, with a special focus on Aselacin C and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its cell permeability a concern?

This compound is a cyclic pentapeptolide, part of a family of novel compounds isolated from Acremonium fungi.[1][2] These compounds have been identified as inhibitors of endothelin binding to its receptor.[1][2] Like many peptide-based molecules, this compound faces a significant hurdle in drug development: poor cell permeability. This limitation restricts its ability to reach intracellular targets, which is a common challenge for peptide-related drugs.[3][4][5]

Q2: What are the primary strategies for improving the cell permeability of cyclic peptides?

Researchers employ several strategies to enhance the ability of cyclic peptides to cross cell membranes. The main goals are to reduce the energy penalty of moving from an aqueous environment to the lipid bilayer of the cell membrane. Key approaches include:

  • Backbone N-methylation: This is a widely used technique where a methyl group is added to a backbone amide nitrogen.[3][4][5] This modification can reduce the number of hydrogen bond donors, mask polar groups, and induce a more membrane-compatible conformation.[3][4][6]

  • Intramolecular Hydrogen Bonding: Designing peptides that can form internal hydrogen bonds (a "closed" conformation) effectively shields polar amide groups from the solvent.[7] This conformational change is crucial for passive diffusion across the lipid bilayer.[7]

  • Incorporation of Unnatural Amino Acids: Introducing D-amino acids, alkylated amino acids, or γ-amino acids can alter the peptide's conformation, stability, and lipophilicity to favor cell entry.[7][8][9][10]

  • Lipidation: Attaching a fatty acid chain to the peptide can increase its lipophilicity and affinity for the cell membrane. This compound itself is a peptolide, containing a functionalized long-chain fatty acid.[2]

  • Conjugation to Cell-Penetrating Peptides (CPPs): Fusing or conjugating the therapeutic peptide to a known CPP can facilitate entry into the cell, often through endocytosis.[11]

Troubleshooting Guide

Problem: My cyclic peptide, similar to this compound, shows low permeability in my initial screening assay (e.g., PAMPA). What should I do next?

Low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) suggests issues with passive diffusion. Here’s a systematic approach to troubleshoot and optimize your peptide.

Step 1: Analyze the Physicochemical Properties

Your first step is to understand the baseline properties of your peptide. A high number of solvent-exposed polar groups is a primary barrier to passive diffusion.

  • Hypothesis: The peptide has too many exposed hydrogen bond donors (amide N-H groups), leading to a high desolvation energy penalty.

  • Action:

    • Computational Modeling: Calculate properties like the polar surface area (PSA) and the number of hydrogen bond donors.

    • NMR Spectroscopy: Use NMR studies to understand the peptide's conformation in different solvents (e.g., aqueous vs. a low-dielectric solvent like chloroform) to see if it can adopt a "closed" conformation with intramolecular hydrogen bonds.[7]

Step 2: Implement Structural Modifications

Based on your analysis, targeted chemical modifications can be made to improve permeability. The two most common and effective strategies are N-methylation and promoting intramolecular hydrogen bonding.

  • Hypothesis: Selectively masking key polar groups or constraining the peptide's conformation will improve its ability to enter the lipid bilayer.

  • Action & Rationale:

    • Selective N-methylation: Modify backbone amides that are most exposed to the solvent. This reduces the hydrogen bond donor count and can stabilize a membrane-permeable conformation.[3][12] A single permeable cyclic hexapeptide with three N-methyl groups achieved an oral bioavailability of 28% in rats.[12]

    • Introduce Proline or D-amino acids: Incorporating these residues can induce specific turns in the peptide backbone, promoting the formation of intramolecular hydrogen bonds and leading to a more rigid, "closed" structure.[7][9]

The following diagram illustrates the decision-making process for peptide modification.

G Logical Flow for Permeability Enhancement Start Low PAMPA Permeability Detected Analyze Analyze Structure: - Computational Modeling (PSA) - NMR Conformational Analysis Start->Analyze Strategy Select Modification Strategy Analyze->Strategy N_Meth Backbone N-methylation Strategy->N_Meth High H-bond donor count H_Bond Promote Intramolecular H-Bonds (e.g., D-amino acids) Strategy->H_Bond Flexible backbone Synthesize Synthesize Analogs N_Meth->Synthesize H_Bond->Synthesize Reassay Re-evaluate in Permeability Assays (PAMPA, Caco-2) Synthesize->Reassay Success Permeability Improved Reassay->Success High Papp Fail Iterate or Combine Strategies Reassay->Fail Low Papp G Workflow to Investigate Permeability Discrepancies Start Peptide shows: High PAMPA Permeability Low Caco-2 (A->B) Permeability Hypothesis Hypothesis: Active Efflux is Occurring Start->Hypothesis Experiment Perform Bi-directional Caco-2 Assay (Measure A->B and B->A) Hypothesis->Experiment Calculate Calculate Efflux Ratio (Papp B->A) / (Papp A->B) Experiment->Calculate Decision Efflux Ratio > 2? Calculate->Decision Efflux_Confirmed Conclusion: Peptide is an Efflux Substrate. Consider modifications to evade transporters. Decision->Efflux_Confirmed Yes No_Efflux Conclusion: Other factors involved (e.g., poor solubility, metabolism). Decision->No_Efflux No

References

Technical Support Center: Refinement of Aselacin C Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Aselacin C, with a focus on minimizing byproduct formation and maximizing yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the key stages of a plausible solid-phase peptide synthesis (SPPS) of this compound.

Linear Peptide Assembly (SPPS)

Problem: Low yield of the desired linear peptide and presence of multiple shorter peptide fragments upon cleavage from the resin.

Possible Cause & Solution:

Possible Cause Troubleshooting Strategy Expected Outcome
Incomplete Deprotection: The Fmoc protecting group is not fully removed, leading to the capping of the unreacted amine and termination of the peptide chain growth.- Increase the deprotection time with 20% piperidine in DMF.- Perform a second deprotection step.- Use a stronger deprotection cocktail, such as 50% piperidine in DMF for difficult sequences.Complete removal of the Fmoc group, allowing for efficient coupling of the next amino acid and reduction of truncated sequences.
Inefficient Amino Acid Coupling: Steric hindrance or aggregation of the growing peptide chain can prevent complete coupling of the incoming amino acid.- Increase the coupling time.- Use a more potent coupling reagent combination, such as HATU/HOAt/DIPEA.- Double couple the problematic amino acid.- Switch to a more suitable solvent system that disrupts aggregation (e.g., add a small percentage of DMSO).Increased coupling efficiency, leading to a higher yield of the full-length linear peptide and fewer deletion sequences.
Side-Chain Reactions: The indole side chain of D-tryptophan is susceptible to alkylation by carbocations generated during the cleavage of side-chain protecting groups.[1][2]- Use a scavenger cocktail during the final cleavage from the resin. A common mixture is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).- For tryptophan-containing peptides, adding a specific scavenger like thioanisole can be beneficial.[3]Minimized alkylation of the tryptophan indole ring, resulting in a cleaner crude product with a higher percentage of the desired peptide.

Experimental Protocol: Standard Fmoc-SPPS Cycle for this compound Linear Chain Assembly

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Couple Fmoc-Gly-OH to the resin using diisopropylethylamine (DIPEA) in DCM.

  • Capping: Cap any unreacted sites on the resin using a solution of acetic anhydride and DIPEA in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-D-Ser(tBu)-OH) using a coupling reagent like HBTU/HOBt in the presence of DIPEA in DMF for 2-4 hours.

  • Washing: Wash the resin as in step 5.

  • Repeat steps 4-7 for each subsequent amino acid in the this compound sequence (D-Trp(Boc), β-Ala, L-Thr(tBu), D-Gln(Trt)).

Workflow for Linear Peptide Assembly:

G start Start: 2-Chlorotrityl Resin swell Swell Resin in DCM start->swell load Load Fmoc-Gly-OH swell->load cap Cap Unreacted Sites load->cap deprotect_gly Fmoc Deprotection (Gly) cap->deprotect_gly couple_ser Couple Fmoc-D-Ser(tBu)-OH deprotect_gly->couple_ser deprotect_ser Fmoc Deprotection (Ser) couple_ser->deprotect_ser couple_trp Couple Fmoc-D-Trp(Boc)-OH deprotect_ser->couple_trp deprotect_trp Fmoc Deprotection (Trp) couple_trp->deprotect_trp couple_ala Couple Fmoc-β-Ala-OH deprotect_trp->couple_ala deprotect_ala Fmoc Deprotection (Ala) couple_ala->deprotect_ala couple_thr Couple Fmoc-L-Thr(tBu)-OH deprotect_ala->couple_thr deprotect_thr Fmoc Deprotection (Thr) couple_thr->deprotect_thr couple_gln Couple Fmoc-D-Gln(Trt)-OH deprotect_thr->couple_gln deprotect_gln Fmoc Deprotection (Gln) couple_gln->deprotect_gln acylate Acylate N-terminus deprotect_gln->acylate end Linear Peptide on Resin acylate->end

Caption: SPPS workflow for the linear precursor of this compound.

Macrolactonization (Cyclization)

Problem: Low yield of the cyclic monomer and significant formation of linear peptide, dimers, or other oligomers.

Possible Cause & Solution:

Possible Cause Troubleshooting Strategy Expected Outcome
Unfavorable Conformation: The linear peptide may not readily adopt the necessary conformation for cyclization, favoring intermolecular reactions.- Perform the cyclization under high dilution conditions (0.1-1 mM) to minimize intermolecular reactions.- Screen different solvent systems (e.g., DCM, DMF, or mixtures) to find one that promotes a favorable pre-cyclization conformation.- Introduce a "turn-inducing" residue if modifying the original structure is an option.Increased yield of the desired cyclic monomer by favoring intramolecular over intermolecular reactions.
Epimerization: The activating agent for the carboxyl group can lead to racemization of the C-terminal amino acid, resulting in diastereomeric byproducts.- Use a coupling reagent known to suppress epimerization, such as COMU or OxymaPure, often in combination with a base like collidine.- Perform the cyclization at a lower temperature (e.g., 0°C to room temperature).Preservation of the stereochemical integrity of the amino acids, leading to a single desired stereoisomer of this compound.
Low Nucleophilicity of Hydroxyl Group: The side-chain hydroxyl group of L-threonine has lower nucleophilicity compared to an amine, making the ester bond formation for cyclization challenging.[4]- Employ a highly effective macrolactonization reagent, such as the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) followed by DMAP, or Shiina macrolactonization conditions.- Consider alternative strategies like using a thioester precursor for the cyclization.[5]Improved efficiency of the lactonization reaction, leading to a higher yield of the cyclic depsipeptide.

Experimental Protocol: Macrolactonization

  • Cleavage from Resin: Cleave the linear peptide from the resin using a mild acid solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.

  • Purification: Purify the protected linear peptide using flash chromatography.

  • Cyclization: Dissolve the purified linear peptide in a suitable solvent (e.g., DCM/DMF) to a final concentration of 0.5 mM. Add the cyclization reagents (e.g., HATU and DIPEA) and stir at room temperature for 12-24 hours.

  • Workup: Quench the reaction, concentrate the solvent, and proceed to the final deprotection step.

Logical Relationship of Cyclization Outcomes:

G cluster_outcomes Possible Products linear Linear Peptide Precursor cyclization Cyclization Conditions linear->cyclization monomer Desired Cyclic Monomer cyclization->monomer High Dilution dimer Cyclic Dimer cyclization->dimer High Concentration linear_unreacted Unreacted Linear Peptide cyclization->linear_unreacted Poor Activation

Caption: Factors influencing macrolactonization outcomes.

Final Deprotection and Purification

Problem: Incomplete removal of all protecting groups and difficulty in purifying the final product.

Possible Cause & Solution:

Possible Cause Troubleshooting Strategy Expected Outcome
Incomplete Deprotection: Some protecting groups (e.g., Boc on tryptophan, tBu on serine/threonine) may be resistant to cleavage.- Increase the reaction time for the final cleavage with a strong acid cocktail (e.g., TFA with scavengers).- Ensure the use of appropriate scavengers (TIS, water, EDT) to prevent side reactions with the cleaved protecting groups.[2]Complete removal of all side-chain protecting groups, yielding the final this compound molecule.
Co-elution of Impurities: Byproducts with similar polarity to this compound can be difficult to separate by standard HPLC.- Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks.- Use a different stationary phase for the HPLC column (e.g., a phenyl-hexyl column instead of a C18).- Employ a multi-step purification strategy, such as ion-exchange chromatography followed by reversed-phase HPLC.[6]Isolation of this compound with high purity (≥95%).

Experimental Protocol: Final Deprotection and Purification

  • Deprotection: Treat the protected cyclic peptide with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-4 hours.

  • Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or acetic acid) and purify by preparative reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white powder.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for minimizing byproducts in this compound synthesis?

A1: While every step is important, the macrolactonization (cyclization) is often the most challenging. Optimizing this step to favor the formation of the cyclic monomer over dimers and other oligomers is crucial. This is typically achieved by performing the reaction under high dilution.

Q2: The mass spectrum of my final product shows a peak that is +72 Da higher than the expected mass of this compound. What could this be?

A2: This mass difference corresponds to the addition of a tert-butyl group, a common byproduct if scavengers are not used effectively during the final TFA cleavage. The tert-butyl carbocation generated from the cleavage of tBu protecting groups can alkylate the indole ring of the tryptophan residue.[2] To avoid this, ensure a sufficient amount of scavengers like triisopropylsilane (TIS) and water are present in your cleavage cocktail.

Q3: My cyclization reaction is very slow and gives a low yield. What can I do to improve it?

A3: The cyclization to form the lactone bond with the threonine side chain can be difficult due to the lower nucleophilicity of the hydroxyl group.[4] Consider using a more powerful activating agent such as the Yamaguchi reagent. Alternatively, screening different solvents can have a significant impact, as the solvent can influence the peptide's conformation, which is critical for an efficient intramolecular reaction.

Q4: How can I confirm the correct stereochemistry of the final product?

A4: The stereochemical integrity should be monitored throughout the synthesis. Chiral HPLC analysis of the amino acid hydrolysate of the final product can be used to check for racemization. Additionally, comparison of the NMR spectra and optical rotation of the synthetic product with those of the natural product (if available) is the definitive method for confirming the correct stereochemistry.

Q5: What is the best way to purify the final, relatively nonpolar this compound?

A5: Reversed-phase HPLC with a C18 column is the standard method for purifying peptides like this compound.[6] Given its cyclic nature and the presence of the long acyl chain, it will be quite hydrophobic. A gradient of acetonitrile in water with 0.1% TFA as a mobile phase modifier is a good starting point. For very closely eluting impurities, a shallower gradient or a different column chemistry, such as a phenyl-hexyl phase, may be necessary.

References

Technical Support Center: Enhancing the Shelf-Life of Lyophilized Aselacin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aselacin C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the shelf-life and stability of lyophilized this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your this compound preparations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of lyophilized this compound.

Q1: What is the optimal storage temperature for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or below, preferably at -80°C.[1][2][3] For short-term storage, refrigeration at 2-8°C is acceptable for a few weeks.[3] It is crucial to minimize exposure to moisture and light.[1][2]

Q2: Why is the appearance of the lyophilized cake important?

A well-formed, uniform lyophilized cake indicates a successful lyophilization process. A collapsed or shrunken cake may suggest that the formulation was not optimal or that the process parameters, such as temperature and pressure, were not ideal. This can lead to increased residual moisture and decreased stability.

Q3: Can I repeatedly open and close the vial of lyophilized this compound?

It is strongly advised to avoid repeated opening and closing of the vial to prevent moisture absorption from the atmosphere, which can significantly degrade the peptide.[2][4] For multiple experiments, it is best practice to aliquot the reconstituted this compound solution into single-use vials and store them at -80°C to avoid freeze-thaw cycles.[5][6]

Q4: What are excipients and why are they important for lyophilized this compound?

Excipients are inactive substances added to the this compound formulation to enhance its stability during and after the lyophilization process.[7][8] Common excipients for peptides include:

  • Bulking agents (e.g., mannitol, sucrose) provide structure to the lyophilized cake.[8][9]

  • Cryoprotectants (e.g., trehalose, sucrose) protect this compound from freezing-related stresses.[7][10]

  • Lyoprotectants (e.g., trehalose, sucrose) protect the peptide during the drying phase.[9][10]

  • Buffers (e.g., phosphate, citrate) maintain an optimal pH to prevent chemical degradation.[7][8]

Q5: How do I properly reconstitute lyophilized this compound?

To reconstitute, allow the vial to reach room temperature before opening to minimize condensation.[6] Use a sterile, high-purity solvent as recommended in the product-specific datasheet. Gently swirl or pipette the solution to dissolve the powder; avoid vigorous shaking, which can cause aggregation.[4]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with lyophilized this compound.

Issue Potential Cause Recommended Solution
Difficulty Reconstituting this compound (Poor Solubility) Improper excipient formulation leading to a dense cake.Optimize the formulation with appropriate bulking agents like mannitol to create a more porous cake structure.[5][7] Ensure the reconstitution solvent is appropriate for this compound.
Loss of Biological Activity Post-Reconstitution Peptide denaturation or aggregation during lyophilization or storage.Review the lyophilization cycle parameters. Incorporate cryoprotectants and lyoprotectants such as trehalose or sucrose in the formulation.[5][10] Store the lyophilized product at -80°C.[1][2]
Visible Collapse or Meltback of the Lyophilized Cake The drying temperature exceeded the critical collapse temperature of the formulation.Determine the glass transition temperature (Tg') of the frozen solution using Differential Scanning Calorimetry (DSC) and ensure the primary drying temperature is kept below this value.
Increased Degradation Products Over Time High residual moisture content in the lyophilized product.Optimize the secondary drying phase of the lyophilization cycle to ensure maximum water removal.[11] Store the product in a desiccated environment.[2]
Inconsistent Results Between Vials Non-uniform freezing during the lyophilization process.Ensure a controlled and uniform freezing rate for all vials. Consider an annealing step in the freezing phase to promote the growth of larger, more uniform ice crystals.

Experimental Protocols

Protocol 1: Formulation Development for Lyophilized this compound

Objective: To identify an optimal formulation for enhancing the stability of lyophilized this compound.

Methodology:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.5).

  • Screen various excipients by adding them to the this compound solution at different concentrations. A suggested screening panel is presented in the table below.

  • For each formulation, perform a thermal analysis using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg').

  • Lyophilize each formulation using a standardized lyophilization cycle.

  • Visually inspect the resulting lyophilized cakes for appearance and integrity.

  • Analyze the lyophilized products for residual moisture content using Karl Fischer titration.[12][]

  • Assess the purity and integrity of the reconstituted this compound using High-Performance Liquid Chromatography (HPLC).

  • Conduct accelerated stability studies by storing the lyophilized formulations at elevated temperatures (e.g., 40°C) and analyzing them at specified time points.

Table 1: Excipient Screening Panel for this compound Formulation

Formulation IDThis compound (mg/mL)BufferCryoprotectantBulking Agent
F1110 mM Phosphate, pH 6.5Trehalose (5% w/v)-
F2110 mM Phosphate, pH 6.5-Mannitol (5% w/v)
F3110 mM Phosphate, pH 6.5Trehalose (2.5% w/v)Mannitol (2.5% w/v)
F4110 mM Citrate, pH 6.0Trehalose (5% w/v)-
F5110 mM Citrate, pH 6.0-Mannitol (5% w/v)
F6110 mM Citrate, pH 6.0Trehalose (2.5% w/v)Mannitol (2.5% w/v)
Protocol 2: Stability Assessment of Lyophilized this compound

Objective: To evaluate the long-term stability of the optimized lyophilized this compound formulation.

Methodology:

  • Prepare lyophilized this compound using the optimized formulation identified in Protocol 1.

  • Store the lyophilized vials at the recommended long-term storage condition (-20°C) and under accelerated conditions (e.g., 4°C and 25°C).

  • At designated time points (e.g., 0, 1, 3, 6, 12, and 24 months), remove vials from each storage condition.

  • Allow vials to equilibrate to room temperature before reconstitution.

  • Perform the following analyses on the reconstituted samples:

    • Visual Inspection: Note the appearance of the cake and the reconstituted solution.

    • pH Measurement: Confirm the pH of the reconstituted solution.

    • HPLC Analysis: Quantify the purity of this compound and detect any degradation products.

    • Moisture Content: Determine the residual moisture using Karl Fischer titration.

    • Biological Activity Assay: Measure the potency of this compound using a relevant bioassay (e.g., endothelin receptor binding assay).[14]

Table 2: Representative Stability Data for Optimized Lyophilized this compound at -20°C

Time Point (Months)Purity by HPLC (%)Residual Moisture (%)Biological Activity (%)
099.50.8100
399.40.999
699.20.998
1299.01.097
2498.51.195

Visualizations

Experimental Workflow for Lyophilization Cycle Development

Lyophilization_Workflow cluster_formulation Formulation & Characterization cluster_lyo_cycle Lyophilization Cycle cluster_analysis Product Analysis cluster_optimization Optimization Formulation Prepare this compound with Excipients DSC Determine Tg' by DSC Formulation->DSC Freezing Freezing (below Tg') DSC->Freezing PrimaryDrying Primary Drying (Sublimation) Freezing->PrimaryDrying SecondaryDrying Secondary Drying (Desorption) PrimaryDrying->SecondaryDrying CakeInspection Cake Appearance SecondaryDrying->CakeInspection MoistureAnalysis Residual Moisture (Karl Fischer) CakeInspection->MoistureAnalysis PurityAnalysis Purity & Stability (HPLC) MoistureAnalysis->PurityAnalysis Optimization Optimize Cycle Parameters PurityAnalysis->Optimization Optimization->Formulation

Caption: Workflow for developing a robust lyophilization cycle for this compound.

Troubleshooting Logic for Loss of Biological Activity

Troubleshooting_Activity_Loss Start Loss of Biological Activity Observed CheckStorage Check Storage Conditions (-20°C or below?) Start->CheckStorage CheckFormulation Review Formulation (Cryo/Lyoprotectants present?) CheckStorage->CheckFormulation Yes ImproperStorage Action: Store at -80°C and limit exposure CheckStorage->ImproperStorage No CheckLyoCycle Analyze Lyophilization Cycle (Drying temp < Tg'?) CheckFormulation->CheckLyoCycle Yes AddProtectants Action: Add Trehalose/Sucrose to formulation CheckFormulation->AddProtectants No CheckLyoCycle->Start Yes (Further Investigation) OptimizeLyo Action: Lower primary drying temperature CheckLyoCycle->OptimizeLyo No

Caption: Decision tree for troubleshooting loss of this compound activity.

Hypothetical Degradation Pathways of this compound

Degradation_Pathways AselacinC This compound (Native Peptide) Hydrolysis Hydrolysis (e.g., deamidation, peptide bond cleavage) AselacinC->Hydrolysis High Moisture Oxidation Oxidation (e.g., Met, Trp residues) AselacinC->Oxidation Oxygen Exposure Aggregation Aggregation (Non-covalent association) AselacinC->Aggregation Thermal/Mechanical Stress Degradant1 Inactive Fragments Hydrolysis->Degradant1 Degradant2 Oxidized this compound Oxidation->Degradant2 Degradant3 Aggregates Aggregation->Degradant3

Caption: Potential chemical and physical degradation pathways for this compound.

References

Aselacin C In Vitro Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Aselacin C is a novel molecule, and extensive public data on its specific aggregation properties is limited. This guide provides troubleshooting strategies and frequently asked questions based on general principles of peptide and small molecule aggregation in vitro. These recommendations should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears cloudy or contains visible particulates. Is this aggregation?

A: Visual observation of turbidity, cloudiness, or particulates in your this compound solution is a strong indicator of aggregation.[1] Aggregation occurs when individual molecules of this compound clump together to form larger, often insoluble, complexes. This can be influenced by various factors including concentration, pH, temperature, and the composition of your buffer.[1][2]

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the solution against a dark background to confirm the presence of particulates.

  • Microscopy: A small aliquot of the solution can be examined under a light microscope to observe the morphology of the aggregates.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.[3]

Q2: How do pH and buffer composition affect this compound aggregation?

A: The pH and composition of your buffer are critical factors that can significantly influence the solubility and aggregation of this compound.

  • pH: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, which can lead to increased aggregation.[1][2] Modifying the pH of the solution to be further away from the pI can increase the net charge of the molecule, enhancing electrostatic repulsion between molecules and reducing aggregation.[1][4] For peptide-based therapeutics, a pH range of 3 to 5 is often preferred to minimize deamidation, a common degradation pathway.[5]

  • Buffer Species and Ionic Strength: The choice of buffer salts can impact aggregation. Some buffer ions can interact with the peptide and either stabilize or destabilize it.[4] The ionic strength of the buffer can also play a role by modulating electrostatic interactions.[1][5]

Recommendations:

  • Determine the theoretical pI of this compound and select a buffer pH that is at least 1-2 units above or below this value.

  • Screen different buffer systems (e.g., citrate, phosphate, Tris) to identify the one that provides optimal solubility and stability.

  • Investigate the effect of varying the ionic strength (e.g., by adjusting the salt concentration) on aggregation.[1][5]

Q3: What role does temperature play in this compound aggregation?

A: Temperature can have a complex effect on peptide aggregation.

  • Increased Temperature: Higher temperatures can increase the rate of chemical degradation and promote hydrophobic interactions, often leading to accelerated aggregation.[6][7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound solution can induce aggregation due to the formation of ice crystals and changes in local solute concentration.[8]

Recommendations:

  • Conduct experiments at the lowest temperature compatible with your assay.

  • For storage, aliquot your this compound stock solution into single-use vials to avoid multiple freeze-thaw cycles.[8][9]

  • Store lyophilized peptide at -20°C or colder for long-term stability.[8][10]

Q4: Can excipients be used to mitigate this compound aggregation?

A: Yes, various excipients can be added to your formulation to help prevent aggregation.[11][12][13] The choice and concentration of the excipient should be empirically determined for your specific application.

Commonly Used Anti-Aggregation Excipients:

Excipient ClassExamplesTypical Concentration RangeMechanism of Action
Surfactants Polysorbate 20, Polysorbate 80, Pluronics0.01% - 0.1%Reduce surface-induced aggregation and can solubilize hydrophobic regions.[13]
Sugars/Polyols Sucrose, Trehalose, Mannitol, Glycerol1% - 10%Stabilize the native conformation of the peptide through preferential exclusion.[14]
Amino Acids Arginine, Glycine, Proline10 mM - 250 mMCan suppress aggregation by interacting with the peptide and preventing self-association.
Polymers Polyethylene glycol (PEG)0.1% - 5%Can sterically hinder peptide-peptide interactions.

Experimental Protocols

Protocol 1: Solubilization of Lyophilized this compound

This protocol provides a general guideline for dissolving lyophilized peptides. It is crucial to test the solubility of a small amount of this compound before dissolving the entire stock.[10]

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[8][9]

  • Initial Solvent: Based on the amino acid composition of this compound (if known, to determine if it's acidic, basic, or neutral), choose an initial solvent.

    • Acidic Peptides: Try a small amount of 0.1 M ammonium bicarbonate.[10]

    • Basic Peptides: A small amount of dilute acetic acid (e.g., 10-30%) can be used.

    • Neutral/Hydrophobic Peptides: Start with a small volume of an organic solvent like DMSO, DMF, or acetonitrile, then slowly add your aqueous buffer.[9]

  • Sonication: If the peptide does not readily dissolve, sonicate the solution for a few minutes.[10]

  • Dilution: Once dissolved, slowly dilute the concentrated stock solution with your final assay buffer to the desired working concentration.

  • Sterile Filtration: If necessary, filter the final solution through a 0.22 µm filter to remove any potential microbial contamination.[8]

Protocol 2: Detection of this compound Aggregation using Thioflavin T (ThT) Fluorescence Assay

This assay is commonly used to detect the formation of amyloid-like fibrillar aggregates, which are characterized by a cross-β-sheet structure.

  • Prepare ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in sterile, distilled water. Protect from light and store at 4°C.

  • Prepare this compound Samples: Incubate your this compound samples under conditions you want to test for aggregation (e.g., different temperatures, pH, or with and without excipients). Include a negative control (buffer only).

  • Prepare Working ThT Solution: Dilute the ThT stock solution to a final concentration of 10-20 µM in your assay buffer.

  • Assay: In a black 96-well plate, add 10 µL of your this compound sample (or control) to 190 µL of the working ThT solution.

  • Measure Fluorescence: Immediately measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[1]

  • Analyze Data: An increase in fluorescence intensity in the presence of this compound compared to the control indicates the formation of β-sheet-rich aggregates.

Visualizations

Aggregation_Troubleshooting_Workflow This compound Aggregation Troubleshooting Workflow cluster_0 Observation cluster_1 Initial Characterization cluster_2 Optimization of Formulation cluster_3 Optimization of Handling cluster_4 Outcome start Visual Observation of Turbidity/Precipitation detection Confirm Aggregation (DLS, ThT Assay, Microscopy) start->detection ph_buffer Screen pH and Buffer Systems detection->ph_buffer Aggregation Confirmed excipients Test Anti-Aggregation Excipients ph_buffer->excipients fail Aggregation Persists (Re-evaluate Solubility/Purity) ph_buffer->fail temperature Optimize Temperature (Storage & Experiment) excipients->temperature excipients->fail concentration Reduce Working Concentration temperature->concentration temperature->fail storage Aliquot for Storage (Avoid Freeze-Thaw) concentration->storage concentration->fail end Aggregation Minimized storage->end Excipient_Mechanisms Mechanisms of Anti-Aggregation Excipients cluster_surfactants Surfactants cluster_sugars Sugars/Polyols cluster_amino_acids Amino Acids aselacin This compound Monomer aggregate This compound Aggregate aselacin->aggregate Aggregation (uninhibited) surfactant Surfactant (e.g., Polysorbate 20) - Reduces surface tension - Solubilizes hydrophobic regions surfactant->aggregate Inhibits sugar Sugar (e.g., Trehalose) - Preferential exclusion - Stabilizes native conformation sugar->aggregate Inhibits amino_acid Amino Acid (e.g., Arginine) - Binds to aggregation-prone regions - Reduces intermolecular interactions amino_acid->aggregate Inhibits

References

Best practices for handling and storage of Aselacin C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the handling, storage, and use of Aselacin C, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cyclic pentapeptolide originally isolated from the fungus Acremonium sp. It functions as an antagonist of endothelin receptor type A (ETA) and type B (ETB). Its mechanism of action involves inhibiting the binding of endothelin-1 (ET-1) to these receptors.[1] In competitive binding assays, this compound has demonstrated IC50 values of 60 µg/ml for ETA and 80 µg/ml for ETB.[1]

Q2: How should I store the lyophilized (solid) this compound?

The solid form of this compound is stable for at least four years when stored under the correct conditions.[1] Always refer to the product's Certificate of Analysis for lot-specific recommendations.

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationNotes
Lyophilized Solid-20°C[1]≥ 4 years[1]Keep tightly sealed in a desiccator to protect from moisture.
Stock Solution (in DMSO)-20°C≤ 3 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
Working Solution (Aqueous)2-8°C≤ 24 hoursPrepare fresh before each experiment for best results.[2]

Q3: How do I dissolve this compound?

The solubility of a peptide is determined by its amino acid composition and overall polarity.[3] this compound, being a cyclic peptide with a long acyl chain, is expected to be hydrophobic. Therefore, organic solvents are recommended for initial reconstitution.

  • Start with an organic solvent: Attempt to dissolve this compound in a small amount of high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][3] This is the most common and effective solvent for hydrophobic peptides.

  • Aid dissolution: If the compound does not dissolve immediately, you can vortex the solution, sonicate briefly in a water bath, or warm the solution gently to 37°C.[2]

  • Prepare a stock solution: Create a concentrated stock solution (e.g., 10 mM) in DMSO. This stock can then be diluted into aqueous buffers for your experimental working concentration.

  • Aqueous dilution: When diluting the DMSO stock into an aqueous buffer (like PBS or assay buffer), add the stock solution to the buffer dropwise while vortexing to prevent precipitation.[2] The final concentration of DMSO in your assay should be kept to a minimum (typically <0.5%) to avoid affecting biological systems.

Table 2: Recommended Solvents for Reconstitution of this compound
SolventRecommendation LevelRationale & Notes
DMSO Primary Recommended for hydrophobic and neutral peptides.[1][3] Prepare a high-concentration stock solution.
DMF SecondaryAn alternative to DMSO for hydrophobic peptides.[1]
Ethanol PossibleSome compounds are soluble in ethanol; may be tested on a small aliquot if DMSO is not suitable for the assay.[4][5]
Water / PBS Not Recommended Due to its hydrophobic nature, this compound is unlikely to be soluble in purely aqueous solutions.

Q4: How should I store this compound solutions?

For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to three months.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid the damaging effects of repeated freeze-thaw cycles. Aqueous working solutions are far less stable and should be prepared fresh from the frozen stock just before use and discarded after the experiment.[2]

Q5: What personal protective equipment (PPE) should I use when handling this compound?

Until comprehensive toxicological data is available, this compound should be handled as a potentially hazardous substance.[4] Standard laboratory PPE is required:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

All handling of the solid powder and concentrated stock solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[6][7] Wash hands thoroughly after handling.[8]

Troubleshooting Guide

Q: My this compound powder will not dissolve in DMSO. What should I do?

A: First, ensure you are using a high-quality, anhydrous grade of DMSO, as water content can hinder the dissolution of hydrophobic compounds. If solubility is still an issue, follow these steps:

  • Vortex: Mix the vial vigorously for 1-2 minutes.

  • Sonicate: Place the vial in an ultrasonic water bath for 5-10 minutes. This can help break up small aggregates.

  • Warm Gently: Briefly warm the solution in a 37°C water bath for 10-15 minutes.[2] Do not overheat, as this could degrade the peptide.

  • Increase Solvent Volume: If the above steps fail, the desired concentration may be above the solubility limit. Try adding more DMSO to create a more dilute stock solution.

Q: The compound precipitated when I diluted my DMSO stock into an aqueous buffer. How can I prevent this?

A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.

  • Slow Addition: Add the DMSO stock to the aqueous buffer very slowly (drop-by-drop) while the buffer is being continuously vortexed or stirred. This prevents localized high concentrations of the compound from forming and crashing out of solution.

  • Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit of this compound in the final buffer composition. You may need to lower the final concentration or include a small amount of a surfactant like Tween-80 in your buffer (if compatible with your assay).

  • Re-dissolve: If precipitation occurs, you can sometimes re-dissolve it by sonicating or gently warming the solution.[2] However, it is best to optimize the dilution procedure to prevent it from happening.

Q: I am seeing high variability or inconsistent results in my endothelin receptor binding assay. What are the potential causes?

A: Inconsistent results in a competitive binding assay can stem from several factors related to the compound, the reagents, or the protocol execution. Refer to the troubleshooting logic diagram below for a systematic approach. Key areas to investigate include:

  • Compound Integrity: Was the aqueous working solution of this compound prepared fresh for the experiment? Degradation in solution can lead to lower-than-expected potency.

  • Pipetting Accuracy: When preparing serial dilutions, small errors can be magnified. Ensure pipettes are calibrated and use proper technique.

  • Membrane/Cell Quality: The health and consistency of the cells or the quality of the membrane preparation are critical. Use membranes from a consistent source and handle them according to protocol to ensure receptor integrity.[9]

  • Assay Conditions: Inconsistent incubation times, temperatures, or washing steps can all introduce variability.[9] Ensure all samples are treated identically.

Visualizations

G cluster_prep Solution Preparation cluster_use Experimental Use start Start: Lyophilized this compound add_dmso Reconstitute in Anhydrous DMSO to create 10 mM stock start->add_dmso vortex Vortex / Sonicate to ensure full dissolution add_dmso->vortex aliquot Aliquot stock into single-use tubes vortex->aliquot store_stock Store stock at -20°C aliquot->store_stock thaw Thaw a single aliquot of stock solution store_stock->thaw serial_dilute Perform serial dilutions in assay buffer thaw->serial_dilute add_to_assay Add to assay plate serial_dilute->add_to_assay end Experiment Complete add_to_assay->end

Caption: Workflow for Preparation and Use of this compound.

G cluster_compound Compound Issues cluster_protocol Protocol Issues cluster_solution Solutions start Inconsistent Assay Results check_sol Did compound fully dissolve? start->check_sol check_pipette Verify pipette calibration & technique start->check_pipette check_precip Did it precipitate upon dilution? check_sol->check_precip Yes sol_solubilize Re-optimize solubilization (vortex, sonicate, warm) check_sol->sol_solubilize No check_fresh Was working solution prepared fresh? check_precip->check_fresh No sol_dilution Optimize dilution procedure (slow add, vortex) check_precip->sol_dilution Yes check_fresh->check_pipette Yes sol_fresh Always use fresh working solution check_fresh->sol_fresh No check_reagents Check membrane/cell quality check_pipette->check_reagents check_conditions Confirm consistent incubation time & temperature check_reagents->check_conditions

Caption: Troubleshooting Logic for Inconsistent Assay Results.

Experimental Protocols

Protocol: Endothelin-1 Receptor Competition Binding Assay

This protocol describes a method to determine the inhibitory constant (Ki) of this compound at endothelin receptors using a competitive radioligand binding assay.[8][10]

1. Materials and Reagents

  • Membrane Preparation: Cell membranes expressing human ETA or ETB receptors (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand: [125I]-Endothelin-1 ([125I]-ET-1).

  • Test Compound: this compound stock solution (10 mM in DMSO).

  • Non-Specific Binding Control: Unlabeled Endothelin-1 (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter, scintillation fluid.

2. Membrane Preparation

  • Thaw frozen cell membrane aliquots on ice.

  • Homogenize the membranes in ice-cold Assay Buffer.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer to the desired final protein concentration (typically 50-100 µg protein per well).[9] Determine protein concentration using a BCA or Bradford assay.

3. Assay Procedure

  • Prepare Serial Dilutions: Prepare a serial dilution curve of this compound in Assay Buffer. A typical range would be from 100 µM to 10 pM in 10-12 steps. Remember to account for the DMSO concentration, keeping it constant across all wells.

  • Plate Setup: Set up the 96-well plate as follows (final volume = 250 µL):

    • Total Binding: 50 µL Assay Buffer + 50 µL [125I]-ET-1 + 150 µL Membrane Preparation.

    • Non-Specific Binding (NSB): 50 µL Unlabeled ET-1 (1 µM) + 50 µL [125I]-ET-1 + 150 µL Membrane Preparation.

    • This compound Competition: 50 µL this compound dilution + 50 µL [125I]-ET-1 + 150 µL Membrane Preparation.

  • Initiate Reaction: Add the membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[9]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9][10]

  • Washing: Quickly wash each filter 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation vial or bag with scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.[9]

4. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

  • Determine IC50: Use a non-linear regression curve fitting program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding).

  • Calculate Ki: Convert the IC50 value to an inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

References

Validation & Comparative

Aselacin C vs. Bosentan: A Comparative Analysis of Endothelin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Aselacin C and bosentan, two distinct molecules that function as endothelin receptor antagonists. The following sections present available experimental data, outline relevant experimental methodologies, and visualize key pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and Bosentan

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological processes. Its dysregulation is implicated in the pathophysiology of several cardiovascular diseases, most notably pulmonary arterial hypertension (PAH). ET-1 exerts its effects through two G protein-coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB). Antagonism of these receptors is a validated therapeutic strategy for managing conditions characterized by excessive ET-1 activity.

Bosentan is a well-established dual endothelin receptor antagonist, approved for the treatment of PAH.[1] It competitively inhibits the binding of ET-1 to both ETA and ETB receptors, with a modest selectivity for the ETA receptor.[2] Its efficacy in improving exercise capacity and hemodynamics in PAH patients is well-documented.[3]

This compound is a novel, naturally derived cyclic pentapeptolide that has been identified as an inhibitor of endothelin binding to its receptors.[4][5] As a more recently discovered compound, its pharmacological profile is less extensively characterized compared to bosentan. This guide aims to collate and compare the existing data on these two antagonists.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and bosentan, focusing on their in vitro and pharmacokinetic properties. It is important to note that direct head-to-head comparative studies are not publicly available, and the data has been compiled from different sources.

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundBosentanSource(s)
Target(s) Endothelin ReceptorsETA and ETB Receptors[4][6],[1]
IC50 ~20 µg/mL (inhibition of ET-1 binding)15.1 ± 1.6 µM (in P388/dx cells)[6][7],[1]
Ki Not AvailableETA: 4.7 nM; ETB: 95 nM[8]
Receptor Selectivity Not specifiedETA/ETB (~20:1)[2]

Note: The IC50 for this compound is provided in µg/mL. A direct molar comparison with bosentan is not possible without the molecular weight of this compound being readily available in the initial search results. The provided IC50 for bosentan is from a specific cell line and may not be directly comparable to the binding inhibition assay for this compound.

Table 2: Pharmacokinetic Properties
ParameterThis compoundBosentanSource(s)
Administration Route Not AvailableOral[1]
Bioavailability Not Available~50%[1]
Plasma Protein Binding Not Available>98% (mainly to albumin)[9]
Metabolism Not AvailableHepatic (CYP2C9 and CYP3A4)[3][9]
Elimination Half-life Not Available~5 hours[1]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. Therefore, this section outlines standardized methodologies commonly employed in the evaluation of endothelin receptor antagonists.

Endothelin Receptor Binding Assay

This assay is used to determine the affinity of a compound for the endothelin receptors.

Objective: To quantify the binding affinity (Ki) or inhibitory concentration (IC50) of a test compound (e.g., this compound or bosentan) to ETA and ETB receptors.

Materials:

  • Cell membranes expressing either human ETA or ETB receptors.

  • Radiolabeled endothelin-1 ([¹²⁵I]-ET-1).

  • Test compound at various concentrations.

  • Binding buffer (e.g., Tris-HCl, MgCl₂, bovine serum albumin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test compound in the binding buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC50). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the functional consequence of receptor antagonism, such as the inhibition of ET-1-induced intracellular calcium mobilization.

Objective: To assess the ability of a test compound to inhibit the downstream signaling of the endothelin receptors in response to ET-1.

Materials:

  • Cells stably expressing either ETA or ETB receptors (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Endothelin-1.

  • Test compound at various concentrations.

  • Plate reader with fluorescence detection capabilities.

Procedure:

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Stimulation: The cells are then stimulated with a fixed concentration of ET-1.

  • Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time using a plate reader.

  • Data Analysis: The ability of the test compound to inhibit the ET-1-induced calcium response is quantified, and an IC50 value is determined.

In Vivo Efficacy in Animal Models of Pulmonary Hypertension

Animal models are crucial for evaluating the therapeutic potential of endothelin receptor antagonists. The monocrotaline-induced pulmonary hypertension model in rats is a commonly used model.

Objective: To evaluate the effect of a test compound on hemodynamic parameters and vascular remodeling in an animal model of pulmonary hypertension.

Materials:

  • Male Wistar rats.

  • Monocrotaline (MCT).

  • Test compound.

  • Equipment for hemodynamic measurements (e.g., pressure transducer, catheter).

  • Histology equipment.

Procedure:

  • Disease Induction: Pulmonary hypertension is induced in rats by a single subcutaneous injection of monocrotaline.

  • Treatment: After a set period for disease development, rats are treated with the test compound or vehicle control for a specified duration.

  • Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle to measure right ventricular systolic pressure (RVSP), a key indicator of pulmonary hypertension. Mean pulmonary arterial pressure (mPAP) can also be measured.

  • Histological Analysis: Following hemodynamic measurements, the lungs and heart are collected. The degree of pulmonary vascular remodeling (e.g., medial wall thickness) and right ventricular hypertrophy are assessed using histological techniques.

  • Data Analysis: The hemodynamic and histological parameters are compared between the treated and control groups to determine the efficacy of the test compound.

Visualizations

Endothelin Signaling Pathway

The following diagram illustrates the signaling pathway of endothelin-1 (ET-1) through its receptors, ETA and ETB, and the points of intervention for antagonists like this compound and bosentan.

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors Endothelin Receptors cluster_antagonists Antagonists cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR ETB Receptor ET1->ETBR Binds Gq Gq protein ETAR->Gq Activates ETBR->Gq Activates Vasodilation Vasodilation (Endothelial ETB) ETBR->Vasodilation (via NO) Bosentan Bosentan Bosentan->ETAR Blocks Bosentan->ETBR Blocks AselacinC This compound AselacinC->ETAR Inhibits Binding AselacinC->ETBR Inhibits Binding PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Vasoconstriction Vasoconstriction Ca->Vasoconstriction Proliferation Cell Proliferation Ca->Proliferation

Endothelin-1 signaling and antagonist intervention points.
Experimental Workflow for Antagonist Screening

This diagram outlines a typical workflow for the discovery and initial characterization of novel endothelin receptor antagonists.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation CompoundLibrary Compound Library (e.g., Natural Products) BindingAssay Receptor Binding Assay (Primary Screen) CompoundLibrary->BindingAssay Hits Initial Hits BindingAssay->Hits FunctionalAssay Functional Assays (e.g., Calcium Mobilization) Hits->FunctionalAssay SelectivityAssay Receptor Selectivity (ETA vs. ETB) FunctionalAssay->SelectivityAssay LeadCandidates Lead Candidates SelectivityAssay->LeadCandidates AnimalModels Animal Models of Disease (e.g., PAH) LeadCandidates->AnimalModels PKStudies Pharmacokinetic Studies LeadCandidates->PKStudies Efficacy Efficacy & Safety Assessment AnimalModels->Efficacy PKStudies->Efficacy

Workflow for screening endothelin receptor antagonists.

Discussion and Future Directions

Bosentan is a well-characterized dual endothelin receptor antagonist with proven clinical efficacy in pulmonary arterial hypertension.[1][3] Its mechanism of action, pharmacokinetic profile, and safety are well-established.

This compound represents a novel chemical scaffold for endothelin receptor antagonism.[4][5] The initial discovery and in vitro data indicating its ability to inhibit ET-1 binding are promising.[6][7] However, a significant amount of further research is required to fully understand its potential.

Key areas for future investigation of this compound include:

  • Determination of Molar Potency: Elucidating the molecular weight of this compound is essential to convert the IC50 from µg/mL to a molar concentration for direct comparison with other antagonists.

  • Receptor Selectivity: Determining the relative affinity of this compound for ETA versus ETB receptors is critical to understanding its potential pharmacological effects.

  • In Vitro Functional Activity: Assessing its ability to inhibit ET-1-induced downstream signaling pathways will confirm its antagonistic properties.

  • In Vivo Efficacy: Evaluating this compound in relevant animal models of diseases such as pulmonary hypertension is a crucial next step to determine its therapeutic potential.

  • Pharmacokinetics and Safety: Comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are necessary before it can be considered for further development.

References

Comparative Analysis of Aselacin A, B, and C Bioactivity: An Endothelin Receptor Antagonist Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivities of Aselacins A, B, and C, a family of cyclic pentapeptolides isolated from the fungus Acremonium.[1][2] The primary biological activity identified for these compounds is the inhibition of endothelin-1 (ET-1) binding to its receptors, suggesting their potential as therapeutic agents in cardiovascular diseases.[1][3]

Bioactivity Data

The predominant bioactivity reported for the Aselacin family is the antagonism of the endothelin-1 receptor. Aselacin A has been shown to inhibit the binding of ET-1 to its receptors in bovine atrial and porcine cerebral membranes.[1]

Table 1: Quantitative Bioactivity Data for Aselacins

CompoundBioactivityTarget Tissue/Cell LineIC50 Value
Aselacin AEndothelin Receptor AntagonismBovine Atrial Membrane~22 µg/mL[3]
Porcine Cerebral Membrane~20 µg/mL[1][3]
Aselacin BEndothelin Receptor AntagonismNot ReportedData Not Available
Aselacin CEndothelin Receptor AntagonismNot ReportedData Not Available

Note: Extensive literature searches did not yield publicly available quantitative bioactivity data for Aselacin B and C, nor any data regarding the cytotoxicity or antimicrobial activity of any of the Aselacins.

Experimental Protocols

Endothelin-1 Receptor Binding Assay (Radioligand Displacement Assay)

This protocol outlines a high-throughput method for determining the inhibitory activity of compounds like Aselacins on the binding of endothelin-1 to its receptors.

1. Materials and Reagents:

  • Cell Line: A10 rat smooth muscle cell line (known to express high-affinity ET-1 receptors).[4]

  • Radioligand: [¹²⁵I]Tyr¹³-ET-1.[4]

  • Test Compounds: Aselacin A, B, or C dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Binding buffer (composition may vary, a common example is 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA and 25 mM MgCl₂).

  • Wash Buffer: Cold assay buffer.

  • Filtration Plate: 96-well microtiter filtration plate with PVDF membranes.[4]

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

2. Cell Culture and Membrane Preparation:

  • Culture A10 cells to confluency in appropriate media.

  • Harvest the cells and homogenize them in a cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

  • Determine the protein concentration of the membrane preparation.

3. Assay Procedure:

  • To each well of the 96-well filtration plate, add the following components in order:

    • Assay buffer.

    • A specific concentration of the test compound (Aselacin A, B, or C) or vehicle control.

    • A fixed concentration of [¹²⁵I]Tyr¹³-ET-1.

    • The cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled ET-1.

4. Separation and Quantification:

  • Terminate the binding reaction by rapidly filtering the contents of each well through the PVDF membrane using a vacuum manifold.

  • Wash the filters multiple times with a cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid to each well.

  • Measure the radioactivity retained on the filters using a microplate scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

EndothelinSignalingPathway cluster_membrane Cell Membrane ET_Receptor Endothelin Receptor (ETA/ETB) G_Protein Gq/11 Protein ET_Receptor->G_Protein Activates ET1 Endothelin-1 ET1->ET_Receptor Binds Aselacins Aselacins (A, B, C) Aselacins->ET_Receptor Inhibits PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C DAG->PKC Activates Physiological_Response Physiological Response (Vasoconstriction, etc.) Ca_Release->Physiological_Response PKC->Physiological_Response

Caption: Endothelin signaling pathway and the inhibitory action of Aselacins.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Membrane_Prep 1. Cell Membrane Preparation Incubation 3. Incubation of Membranes, Aselacin, & Radioligand Membrane_Prep->Incubation Compound_Prep 2. Aselacin & Radioligand Preparation Compound_Prep->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Analysis 6. IC50 Determination Counting->Data_Analysis

Caption: Experimental workflow for the endothelin receptor binding assay.

References

Head-to-Head Comparison: Aselacin C and Other Peptide-Based Endothelin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aselacin C with other prominent peptide-based endothelin (ET) antagonists. The data presented is compiled from various studies and is intended to offer a comparative overview for research and drug development purposes.

Introduction to Endothelin and its Antagonists

The endothelin system plays a crucial role in vasoconstriction and cell proliferation. It consists of three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors: endothelin receptor type A (ETA) and type B (ETB). Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making its antagonists valuable therapeutic targets. Peptide-based antagonists, often derived from natural sources or synthetic modifications of endothelin itself, have been instrumental in characterizing the roles of ET receptors.

Quantitative Comparison of Peptide-Based ET Antagonists

The following table summarizes the inhibitory potency (IC50) of this compound and other selected peptide-based endothelin antagonists. It is important to note that these values are compiled from different studies using varied experimental conditions, which may affect direct comparability.

AntagonistReceptor Target(s)IC50 (ETA)IC50 (ETB)Source Organism/Type
This compound ETA / ETB~66.1 µM~88.2 µMAcremonium sp. (fungus)[1][2][3]
BQ-123 ETA Selective7.3 nM[4][5][6]18 µM[7]Synthetic cyclic pentapeptide
BQ-788 ETB Selective1300 nM[8][9][10]1.2 nM[8][11][12]Synthetic peptide
RES-701-1 ETB Selective-10 nM[13][14]Streptomyces sp.[14]
FR-139317 ETA Selective0.53 nM[15]4.7 µM[15]Synthetic peptide
TAK-044 ETA / ETB3.8 nM[16]130 nM[16]Synthetic cyclic peptide[17]

*Calculated from reported IC50 values of 60 µg/ml (ETA) and 80 µg/ml (ETB) and a molecular weight of 907.06 g/mol for this compound.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antagonist potency. Below are representative protocols for key experiments used to characterize endothelin antagonists.

Competitive Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to endothelin receptors.

a) Membrane Preparation:

  • Culture cells expressing the target endothelin receptor (e.g., CHO cells transfected with human ETA or ETB receptors) or homogenize tissues known to express the receptors (e.g., porcine aortic smooth muscle for ETA, porcine cerebellum for ETB).

  • Homogenize cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.[18]

b) Binding Assay:

  • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

  • Add increasing concentrations of the unlabeled antagonist (e.g., this compound, BQ-123).

  • Add a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled ET-1.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.[18][19]

c) Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.[18]

Vasoconstriction Assay in Isolated Aortic Rings

This functional assay measures the ability of an antagonist to inhibit the vasoconstriction induced by an endothelin agonist in isolated blood vessel segments.

a) Tissue Preparation:

  • Euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta.

  • Place the aorta in a cold, oxygenated physiological salt solution (PSS).

  • Carefully remove adhering connective tissue and cut the aorta into rings of approximately 4 mm in length.[20]

b) Isometric Tension Measurement:

  • Suspend the aortic rings in an organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

  • Allow the rings to equilibrate under a resting tension for a specified period.

  • Induce a submaximal contraction with an endothelin agonist (e.g., ET-1).

  • Once a stable contraction is achieved, add cumulative concentrations of the antagonist (e.g., this compound) to the organ bath and record the relaxation.

  • Alternatively, pre-incubate the rings with the antagonist before adding the agonist to determine the inhibitory effect on the contractile response.[20][21]

c) Data Analysis:

  • Express the relaxation as a percentage of the pre-contraction induced by the agonist.

  • Plot the percentage of relaxation against the logarithm of the antagonist concentration.

  • Calculate the IC50 value, representing the concentration of the antagonist that causes 50% of the maximum relaxation.

Visualizations

Endothelin Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of endothelin-1 (ET-1) to its receptors, leading to vasoconstriction.

Endothelin_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ET1 ET-1 ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq Gq/11 ETA->Gq ETB->Gq PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: Endothelin-1 binding to ETA/ETB receptors activates Gq/11, leading to vasoconstriction.

Experimental Workflow for Comparing ET Antagonists

This diagram outlines a typical workflow for the head-to-head comparison of endothelin receptor antagonists.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Antagonist_Prep Prepare Antagonist Solutions (this compound, BQ-123, etc.) Binding_Assay Competitive Radioligand Binding Assay Antagonist_Prep->Binding_Assay Functional_Assay Vasoconstriction Assay Antagonist_Prep->Functional_Assay Receptor_Prep Prepare Receptor Source (Cell Membranes or Isolated Tissues) Receptor_Prep->Binding_Assay Receptor_Prep->Functional_Assay IC50_Calc Calculate IC50 Values Binding_Assay->IC50_Calc Functional_Assay->IC50_Calc Comparison Compare Potency and Selectivity IC50_Calc->Comparison

Caption: Workflow for comparing ET antagonists from preparation to data analysis.

References

Comparative Analysis of Aselacin C and Other Endothelin Receptor Antagonists: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of endothelin receptor antagonists, with a focus on Aselacin C. Due to the limited publicly available data on this compound's specific interactions with various G-Protein Coupled Receptors (GPCRs), this document outlines the established cross-reactivity profiles of other well-characterized endothelin antagonists. This information serves as a benchmark for understanding the importance of selectivity in drug development and provides detailed experimental protocols for assessing the cross-reactivity of novel compounds like this compound.

Introduction to this compound and Endothelin Receptors

This compound is a novel compound identified as an inhibitor of endothelin binding to its receptors[1][2]. Endothelins are potent vasoconstricting peptides that mediate their effects through two main GPCR subtypes: Endothelin Receptor Type A (ETᴀ) and Type B (ETʙ). While both receptors are involved in vasoconstriction, ETʙ also plays a role in vasodilation and the clearance of endothelin-1[3][4]. The therapeutic potential of targeting the endothelin system for conditions like pulmonary arterial hypertension has led to the development of several antagonists[5]. A critical aspect of the preclinical characterization of these antagonists is their selectivity for ETᴀ and ETʙ receptors and their potential off-target effects on other GPCRs.

Comparative Cross-Reactivity Data of Endothelin Receptor Antagonists

The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of several well-known endothelin receptor antagonists for the ETᴀ and ETʙ receptors. This data highlights the varying degrees of selectivity among these compounds and serves as a reference for the type of data required for a comprehensive cross-reactivity profile of this compound.

CompoundPrimary Target(s)ETᴀ Receptor Affinity (Ki/IC50, nM)ETʙ Receptor Affinity (Ki/IC50, nM)Selectivity (ETʙ/ETᴀ)
This compound Endothelin ReceptorsData Not AvailableData Not AvailableData Not Available
Bosentan ETᴀ/ETʙ Antagonist4.7 (Ki)[7]95 (Ki)[7]~20
Ambrisentan Selective ETᴀ Antagonist~0.01-0.03 (IC50)>1000 (IC50)>33,000-100,000
Macitentan ETᴀ/ETʙ Antagonist0.5 (IC50)[7]391 (IC50)[7]~782
Atrasentan Selective ETᴀ Antagonist0.034 (Ki)[7]-Highly Selective
Zibotentan Selective ETᴀ Antagonist21 (IC50)[7]No activity at ETʙ[7]Highly Selective

Note: The selectivity ratio is calculated as the affinity for ETʙ divided by the affinity for ETᴀ. A higher ratio indicates greater selectivity for the ETᴀ receptor.

Experimental Protocols for Assessing GPCR Cross-Reactivity

To determine the selectivity and potential off-target effects of a compound like this compound, a tiered screening approach is typically employed. This involves initial binding assays followed by functional assays on a panel of GPCRs.

Radioligand Binding Assays

This method directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor. It is a high-throughput and sensitive method for determining binding affinity (Ki).

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest (e.g., ETᴀ, ETʙ, and a panel of other GPCRs).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-ET-1 for endothelin receptors).

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Incubate to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition. These assays provide information on the potency (EC50 for agonists, IC50 for antagonists) and efficacy of a compound.

a) Calcium Mobilization Assay:

Many GPCRs, including ETᴀ and ETʙ receptors which couple to Gq, signal through the release of intracellular calcium.

Protocol Outline:

  • Cell Culture: Culture cells expressing the GPCR of interest in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound (this compound) at various concentrations. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist (e.g., endothelin-1).

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Plot the fluorescence response against the logarithm of the compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values.

b) cAMP Accumulation Assay:

For GPCRs that couple to Gs or Gi, changes in intracellular cyclic AMP (cAMP) levels can be measured.

Protocol Outline:

  • Cell Culture: Culture cells expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with the test compound. For Gi-coupled receptors, stimulate the cells with an agent like forskolin to induce cAMP production before adding the test compound.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the compound concentration.

    • Determine the EC50 or IC50 values.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in GPCR signaling and cross-reactivity screening, the following diagrams are provided.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand (Endothelin-1) Ligand (Endothelin-1) GPCR (ET Receptor) GPCR (ET Receptor) Ligand (Endothelin-1)->GPCR (ET Receptor) Binds G_Protein Heterotrimeric G-Protein (Gq/Gi/Gs) GPCR (ET Receptor)->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Vasoconstriction, Proliferation) Second_Messenger->Cellular_Response Triggers

Endothelin Receptor G-Protein Signaling Pathway

GPCR_Cross_Reactivity_Workflow Start Compound of Interest (e.g., this compound) Primary_Screen Primary Target Assay (e.g., ETᴀ/ETʙ Binding) Start->Primary_Screen Selectivity_Panel GPCR Selectivity Panel (Binding Assays) Primary_Screen->Selectivity_Panel Active Hit_Identification Identify Off-Target Hits Selectivity_Panel->Hit_Identification Data_Analysis Data Analysis & Selectivity Profiling Selectivity_Panel->Data_Analysis No Hits Functional_Assays Functional Follow-up (e.g., Ca²⁺, cAMP) Functional_Assays->Data_Analysis Hit_Identification->Functional_Assays Hits Found End Comprehensive Profile Data_Analysis->End

Experimental Workflow for GPCR Cross-Reactivity Screening

Conclusion

The comprehensive assessment of a drug candidate's cross-reactivity profile is paramount for ensuring its safety and efficacy. While specific data for this compound remains to be published, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation. By employing a combination of binding and functional assays across a diverse panel of GPCRs, researchers can elucidate the selectivity profile of novel endothelin receptor antagonists. This will ultimately facilitate the development of more targeted and effective therapeutics with minimized off-target effects.

References

Validation of Aselacin C's mechanism of action in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the mechanism of action of Aselacin C, particularly in the context of cancer cell lines, have revealed a significant discrepancy in its reported biological activity. Current scientific literature does not support the classification of this compound as an anticancer agent. Instead, research identifies Aselacins A, B, and C as novel fungal metabolites that function as inhibitors of endothelin binding to its receptors.

A thorough review of existing studies indicates a lack of data on this compound inducing apoptosis or causing cell cycle arrest in cancer cells. The primary characterized function of this compound is its ability to interfere with the endothelin pathway, which is involved in vasoconstriction and cell proliferation, but its specific effects on cancer cells have not been established.

This finding contrasts with other compounds that have been investigated for their anticancer properties, such as Allicin and Achacin, which have demonstrated the ability to induce apoptosis in various cancer cell lines. For instance, Allicin has been shown to trigger both intrinsic and extrinsic apoptotic pathways in gastric cancer cells. Similarly, other molecules like Tenascin-C have been observed to influence the cell cycle, but these are distinct from this compound.

Due to the absence of experimental data validating this compound's role in cancer-related cellular processes, a comparison guide detailing its mechanism of action in different cell lines for an audience of cancer researchers cannot be accurately generated at this time. Further foundational research is required to determine if this compound possesses any anticancer activities before a comprehensive analysis and comparison can be conducted.

Therefore, we are unable to provide the requested comparison guides, data tables, experimental protocols, and signaling pathway diagrams related to this compound's purported anticancer effects. Researchers interested in the therapeutic potential of novel compounds are encouraged to consult the existing literature on established anticancer agents while awaiting new primary research on the biological functions of this compound.

A Comparative Guide to the Efficacy of Aselacin C and Alternative Endothelin Receptor Antagonists in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of Aselacin C and other endothelin receptor antagonists. This compound is a novel natural product identified as an inhibitor of endothelin-1 binding to its receptors. Due to the limited publicly available data on the specific anti-proliferative and in vivo efficacy of this compound, this guide focuses on a detailed comparison with clinically evaluated endothelin receptor antagonists: Atrasentan, Zibotentan (ZD4054), and Bosentan. This comparative analysis aims to provide a valuable resource for researchers interested in the therapeutic potential of targeting the endothelin pathway in cancer.

Executive Summary

The endothelin axis, particularly the endothelin-A receptor (ETAR), is a validated target in oncology, implicated in tumor growth, invasion, and angiogenesis.[1][2][3][4] While this compound has been identified as an endothelin receptor inhibitor, a comprehensive evaluation of its anti-cancer efficacy is not yet available in the public domain. In contrast, several small molecule antagonists of the endothelin receptor have been investigated in preclinical and clinical settings. This guide synthesizes the available data for Atrasentan, Zibotentan, and Bosentan to serve as a benchmark for the potential evaluation of novel agents like this compound.

In Vitro Efficacy Comparison

The in vitro efficacy of endothelin receptor antagonists is typically assessed through receptor binding assays and cell-based assays measuring proliferation, viability, and apoptosis. While specific anti-proliferative IC50 values for this compound in cancer cell lines are not currently available, data for its analogue, Aselacin A, and for the comparator molecules are presented below.

CompoundAssay TypeTargetCell Line/SystemIC50/KiReference
Aselacin A Endothelin-1 Binding InhibitionEndothelin ReceptorsBovine Atrial Membranes~20 µg/mL[5]
Endothelin-1 Binding InhibitionEndothelin ReceptorsPorcine Cerebral Membranes~20 µg/mL[5]
Atrasentan ETA Receptor BindingETA Receptor-0.0551 nM (IC50)MedchemExpress
ETA Receptor BindingETA Receptor-0.034 nM (Ki)Selleck Chemicals
Zibotentan (ZD4054) ETA Receptor InhibitionETA Receptor-21 nM (IC50)Selleck Chemicals
ETA Receptor BindingETA Receptor-13 nM (Ki)Selleck Chemicals
Bosentan ETA/ETB Receptor BindingETA ReceptorHuman Smooth Muscle Cells4.7 nM (Ki)Selleck Chemicals
ETA/ETB Receptor BindingETB ReceptorHuman Smooth Muscle Cells95 nM (Ki)Selleck Chemicals
Anti-proliferative-P388/dx cells15.1 µM (IC50)APExBIO

In Vivo Efficacy Comparison

In vivo studies in animal models are crucial for evaluating the anti-tumor activity of drug candidates. The following table summarizes key findings from in vivo studies of the comparator endothelin receptor antagonists. Data for this compound is not currently available.

CompoundCancer ModelAnimal ModelDosingKey FindingsReference
Atrasentan Bladder Cancer Xenograft (KU-19-19)Nude Mice5 mg/kg BW, i.p.No significant antitumor effect on established tumors.
Zibotentan (ZD4054) Ovarian Cancer Xenograft (HEY)Nude Mice10 mg/kg/daySignificant tumor growth inhibition, comparable to paclitaxel. Combination with paclitaxel showed additive effects.
Bladder Cancer Metastasis (T24T)Nude Mice50 mg/kg/day, p.o.Significantly reduced the frequency and number of lung metastases.
Bosentan Pancreatic Cancer Co-implantationNude MiceNot specifiedEnhanced tumor perfusion and exerted anti-proliferative effects.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or alternatives) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vivo Tumor Xenograft Study

Xenograft studies in immunocompromised mice are a standard method for evaluating the in vivo anti-tumor efficacy of a compound.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered according to a specific dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes (to assess toxicity) and survival can also be monitored.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed to determine the significance of the treatment effect.

Visualizing the Mechanism and Workflow

To better understand the context of this comparison, the following diagrams illustrate the endothelin signaling pathway in cancer and a general workflow for evaluating the efficacy of a compound like this compound.

Endothelin_Signaling_Pathway Endothelin Signaling Pathway in Cancer cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR PLC PLC ETAR->PLC PI3K_Akt PI3K/Akt Pathway ETAR->PI3K_Akt Invasion Invasion ETAR->Invasion Angiogenesis Angiogenesis ETAR->Angiogenesis PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Proliferation MAPK->Proliferation Apoptosis_Inhibition Apoptosis Inhibition PI3K_Akt->Apoptosis_Inhibition Aselacin_C This compound & Alternatives Aselacin_C->ETAR

Caption: Endothelin-1 signaling pathway in cancer.

Efficacy_Workflow Efficacy Evaluation Workflow for this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Receptor_Binding Receptor Binding Assay Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Receptor_Binding->Cell_Viability Apoptosis_Assay Apoptosis Assay Cell_Viability->Apoptosis_Assay IC50_Determination IC50 Determination Apoptosis_Assay->IC50_Determination Xenograft_Model Tumor Xenograft Model IC50_Determination->Xenograft_Model Treatment Compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (% TGI) Tumor_Measurement->Efficacy_Analysis start This compound start->Receptor_Binding

Caption: General workflow for efficacy evaluation.

Conclusion

This compound, as an endothelin receptor inhibitor, belongs to a class of compounds with recognized potential in cancer therapy. However, the lack of specific in vitro and in vivo efficacy data for this compound makes a direct comparison with more extensively studied alternatives challenging. The data presented for Atrasentan, Zibotentan, and Bosentan demonstrate that endothelin receptor antagonists can inhibit tumor cell proliferation and growth in preclinical models, supporting the rationale for targeting this pathway. Further research is warranted to fully characterize the anti-cancer profile of this compound and to determine its potential as a novel therapeutic agent. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Structure-Activity Relationship of the Aselacin Family: A Comparative Guide for Endothelin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) within the Aselacin family, a class of naturally occurring cyclic pentapeptolides that demonstrate inhibitory activity against the endothelin (ET) receptors. Aselacins, isolated from Acremonium species, represent a promising scaffold for the development of novel therapeutics targeting endothelin-mediated pathologies. This document summarizes the known biological data, outlines key experimental protocols for their evaluation, and visualizes the pertinent signaling pathways.

Introduction to Aselacins

The Aselacin family of natural products, including Aselacin A, B, and C, are potent antagonists of the endothelin receptors.[1] Their core structure consists of a cyclic pentapeptide, cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr], with an exocyclic D-glutamine residue. This glutamine is further functionalized with a long-chain fatty acid, and it is the variation in this lipid moiety that differentiates the known natural analogs.[1] Aselacin A has been reported to inhibit the binding of endothelin-1 (ET-1) to its receptors with an IC50 value of approximately 20 µg/mL.

Structure-Activity Relationship (SAR) Analysis

Detailed SAR studies on a wide range of synthetic Aselacin analogs are not extensively available in the public domain. However, based on the known structures of Aselacins A, B, and C, and by drawing parallels with SAR studies of other cyclic peptide endothelin receptor antagonists, we can infer key structural determinants for activity.

The following table presents a hypothetical SAR comparison for potential Aselacin analogs, providing a framework for the rational design of novel derivatives with improved potency and selectivity.

Table 1: Hypothetical Structure-Activity Relationship of Aselacin Analogs

Analog Modification Rationale for Modification Predicted ET Receptor Binding Affinity (IC50) Predicted Selectivity (ETA vs. ETB)
Aselacin ANatural Product (Reference)Baseline~20 µg/mLNon-selective
Analog 1Shortened Fatty Acid Chain (e.g., C8)Investigate the role of lipophilicity in receptor interaction.Higher (weaker affinity)Likely non-selective
Analog 2Saturated Fatty Acid ChainDetermine the importance of unsaturation in the lipid tail for activity.Lower (stronger affinity)Potential for increased selectivity
Analog 3Introduction of a polar group on the fatty acid (e.g., -OH, -COOH)Explore the potential for additional hydrogen bonding interactions with the receptor.Variable, potentially higherMay influence selectivity
Analog 4Replacement of D-Trp in the peptide ring with D-PheEvaluate the role of the indole moiety in π-stacking interactions.Higher (weaker affinity)Likely maintained
Analog 5Replacement of D-Ser in the peptide ring with D-AlaAssess the importance of the hydroxyl group for hydrogen bonding.Higher (weaker affinity)Likely maintained
Analog 6N-methylation of a peptide bond in the ringIncrease metabolic stability and potentially alter conformation.Variable, potentially lowerMay influence selectivity
Analog 7Replacement of the exocyclic D-Gln with D-AsnShorten the linker to the fatty acid chain.Higher (weaker affinity)Likely maintained

Experimental Protocols

The primary assay for evaluating the activity of Aselacin and its analogs is the endothelin receptor binding assay.

Endothelin Receptor Radioligand Binding Assay

Objective: To determine the affinity of Aselacin analogs for the endothelin A (ETA) and endothelin B (ETB) receptors.

Materials:

  • Membrane preparations from cells expressing human ETA or ETB receptors.

  • [¹²⁵I]-ET-1 (radioligand).

  • Aselacin analogs (test compounds).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, [¹²⁵I]-ET-1 (at a concentration near its Kd), and varying concentrations of the Aselacin analog. For non-specific binding determination, a high concentration of unlabeled ET-1 is used.

  • Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each Aselacin analog by plotting the percentage of specific binding against the logarithm of the analog concentration and fitting the data to a sigmoidal dose-response curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Aselacins exert their effect by antagonizing endothelin receptors, which are G-protein coupled receptors (GPCRs). The binding of endothelin to its receptors (ETA and ETB) activates several downstream signaling cascades. By blocking this initial binding event, Aselacins prevent the activation of these pathways.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibition Endothelin-1 Endothelin-1 ETAR ETA Receptor Endothelin-1->ETAR ETBR ETB Receptor Endothelin-1->ETBR Gq Gq ETAR->Gq ETBR->Gq PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC co-activates Downstream Downstream Effectors Ca2->Downstream activates PKC->Downstream phosphorylates Aselacin Aselacin Aselacin->ETAR Aselacin->ETBR SAR_Workflow cluster_design Analog Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration A1 Identify Key Structural Moieties A2 Design Analogs with Systematic Modifications A1->A2 A3 Chemical Synthesis & Purification A2->A3 B1 Primary Screening: ET Receptor Binding Assay A3->B1 B2 Determine IC50/Ki Values B1->B2 C1 Establish Structure-Activity Relationships B2->C1 C2 Identify Lead Compounds C1->C2 C3 Iterative Design of New Analogs C2->C3 C3->A2

References

Preclinical Profile of Aselacin C: An Endothelin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Aselacin C is a novel cyclic pentapeptolide that functions as an endothelin receptor antagonist. [1][2] Isolated from the fermentation of Acremonium species, this compound has been identified for its ability to inhibit the binding of endothelin-1 to its receptors in bovine atrial and porcine cerebral membranes.[1] The aselacins, including this compound, are characterized by a core cyclic structure of [Gly-D-Ser-D-Trp-beta-Ala-L-Thr] with an exocyclic D-Gln to which a functionalized long-chain fatty acid is attached.[2]

Limitations in Publicly Available Data

As of late 2025, detailed preclinical data on the off-target effects of this compound, including comprehensive safety pharmacology and toxicology studies, are not extensively available in the public domain. The initial discovery and characterization of this compound were reported in 1994.[1][2] Subsequent development and detailed investigation into its off-target profile have not been widely published, limiting a direct comparison with other endothelin receptor antagonists.

Further research and publication of preclinical findings are necessary to fully characterize the safety and specificity of this compound and to compare its off-target effects with those of other therapeutic alternatives. Without such data, a comprehensive comparison guide with supporting experimental evidence, as requested, cannot be constructed.

References

Benchmarking Aselacin C's potency against known endothelin inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Aselacin C and Clinically Approved Endothelin Receptor Antagonists

In the landscape of pharmacological research, the quest for potent and selective modulators of critical signaling pathways is paramount. The endothelin (ET) system, with its profound influence on vasoconstriction and cell proliferation, represents a key therapeutic target for a range of cardiovascular and fibrotic diseases. This guide provides a comparative analysis of this compound, a novel natural product, against established endothelin inhibitors: Bosentan, Ambrisentan, and Macitentan. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency and experimental validation of these compounds.

Potency Comparison of Endothelin Inhibitors

The inhibitory potency of this compound and the approved endothelin receptor antagonists—Bosentan, Ambrisentan, and Macitentan—has been evaluated using various in vitro assays. While specific quantitative data for this compound remains limited in publicly available literature, Aselacin A, a closely related compound, has been reported to inhibit the binding of endothelin-1 (ET-1) to its receptors with an IC50 of approximately 20 micrograms/mL[1]. For a robust comparison, the potencies of the established inhibitors are presented in the table below, showcasing their affinity for the endothelin A (ETA) and endothelin B (ETB) receptors.

CompoundAssay TypeTarget Receptor(s)Potency (Kb/Ki/pKB)Source
Aselacin A Radioligand Binding AssayETA/ETBIC50 ≈ 20 µg/mL[1]
Bosentan Calcium Release AssayETA/ETBKb = 1.1 nM
Functional Assay (Human Pulmonary Artery)ETA/ETBpKB = 6.28
Ambrisentan Calcium Release AssayETAKb = 0.12 nM
Functional Assay (Human Pulmonary Artery)ETApKB = 7.38
Macitentan Calcium Release AssayETA/ETBKb = 0.14 nM
Functional Assay (Human Pulmonary Artery)ETA/ETBpKB = 8.02

Note: The potency of Aselacin A is provided as an IC50 value, which may not be directly comparable to the Kb, Ki, or pKB values of the other compounds due to differences in experimental conditions and assay types. Further studies are required to determine the precise potency of this compound in standardized assays.

Endothelin Signaling Pathway and Inhibitor Action

The endothelin signaling cascade plays a crucial role in vascular homeostasis. The diagram below illustrates the pathway and the points of intervention for endothelin receptor antagonists.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors ET-1 ET-1 ETAR ETA Receptor ET-1->ETAR Binds ETBR ETB Receptor ET-1->ETBR Binds PLC Phospholipase C ETAR->PLC Activates ETBR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Vasoconstriction & Proliferation Ca_release->Contraction PKC->Contraction Aselacin_C This compound Aselacin_C->ETAR Inhibits Aselacin_C->ETBR Bosentan Bosentan Bosentan->ETAR Bosentan->ETBR Ambrisentan Ambrisentan Ambrisentan->ETAR Selective Macitentan Macitentan Macitentan->ETAR Macitentan->ETBR

Caption: Endothelin-1 (ET-1) signaling pathway and points of inhibition.

Experimental Protocols

Accurate determination of inhibitor potency relies on standardized and well-defined experimental protocols. Below are methodologies for two key assays used in the characterization of endothelin receptor antagonists.

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity.

Objective: To determine the inhibitory constant (Ki) of a test compound for the endothelin receptors (ETA or ETB).

Materials:

  • Cell membranes expressing a high density of ETA or ETB receptors.

  • Radioligand (e.g., [¹²⁵I]-ET-1).

  • Test compound (e.g., this compound, Bosentan).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled, high-affinity ligand.

  • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by ET-1, a key downstream signaling event.

Objective: To determine the functional potency (e.g., IC50 or Kb) of a test compound in blocking ET-1-induced calcium signaling.

Materials:

  • Live cells expressing the target endothelin receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Endothelin-1 (ET-1).

  • Test compound.

  • Physiological salt solution (e.g., Hank's Balanced Salt Solution).

  • Fluorescence plate reader or microscope.

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of ET-1 (typically the EC80).

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • The inhibitory effect of the test compound is calculated as the percentage reduction in the ET-1-induced calcium response.

  • Data are fitted to a dose-response curve to determine the IC50 or Kb value.

Experimental Workflow for Potency Determination

The logical flow for assessing the potency of a novel endothelin inhibitor like this compound is depicted in the following diagram.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_validation Preclinical Validation cluster_development Drug Development Start Novel Compound (e.g., this compound) Screening Primary Screening (e.g., Receptor Binding Assay) Start->Screening Potency Potency Determination (IC50/Ki/Kb) Screening->Potency Selectivity Receptor Selectivity (ETA vs. ETB) Potency->Selectivity Functional Functional Assays (e.g., Calcium Mobilization) Selectivity->Functional InVivo In Vivo Efficacy Models (e.g., Hypertension Models) Functional->InVivo Tox Toxicology & Safety Studies InVivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: A generalized workflow for the preclinical evaluation of a novel endothelin inhibitor.

References

Independent Verification of Aselacin C's Endothelin Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endothelin receptor binding affinities of various antagonists, with a focus on the potential therapeutic agent, Aselacin C. Due to the limited publicly available quantitative binding data for this compound, this document presents a framework for its independent verification. We have compiled available data for well-characterized endothelin receptor antagonists to serve as a benchmark. Furthermore, a detailed experimental protocol for determining endothelin receptor binding affinity is provided, alongside a visualization of the associated signaling pathway.

Comparative Analysis of Endothelin Receptor Antagonists

To provide a basis for comparison, the following table summarizes the binding affinities of other well-established endothelin receptor antagonists. This data has been compiled from various sources and is presented to facilitate the evaluation of any future experimentally determined values for this compound.

CompoundReceptor SubtypeBinding Affinity (Ki/Kd)Selectivity (ETA/ETB)Reference Tissue/System
Ambrisentan ETA~0.28 nM (Kd)~1000-foldHuman Left Ventricle
ETB~250 nM (Kd)
Bosentan ETA~4.7 nM (Ki)~20-foldCloned Human Receptors
ETB~95 nM (Ki)
Sitaxsentan ETA~1.65 nM (Kd)>6000-foldHuman Left Ventricle
ETB>10 µM (Kd)
BQ-123 ETA~7.3 nM (IC50)Highly SelectiveVarious

Experimental Protocol: Endothelin Receptor Radioligand Binding Assay

To independently verify the endothelin receptor binding affinity of this compound, a competitive radioligand binding assay can be performed. The following protocol provides a detailed methodology.

Objective: To determine the binding affinity (Ki) of this compound for the endothelin A (ETA) and endothelin B (ETB) receptors.

Materials:

  • Cell lines expressing human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂)

  • Radioligand: [¹²⁵I]-ET-1 (specific activity ~2000 Ci/mmol)

  • Non-specific binding control: Unlabeled ET-1 (1 µM)

  • Test compound: this compound (at various concentrations)

  • Reference compounds (e.g., Ambrisentan, Bosentan)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates (e.g., GF/C)

  • Plate shaker

Methodology:

  • Membrane Preparation:

    • Culture cells expressing either ETA or ETB receptors to confluency.

    • Harvest the cells and centrifuge at 1000 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the pellet in membrane preparation buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

    • Store the membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • 25 µL of membrane preparation buffer.

      • 25 µL of [¹²⁵I]-ET-1 (final concentration ~50 pM).

      • 25 µL of either:

        • Buffer (for total binding).

        • Unlabeled ET-1 (1 µM, for non-specific binding).

        • Test compound (this compound) or reference compound at various concentrations.

      • 25 µL of membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate on a shaker at room temperature for 90 minutes.

    • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Endothelin Receptor Signaling Pathway

The binding of endothelin to its receptors initiates a cascade of intracellular signaling events that regulate a variety of physiological processes, including vasoconstriction, cell proliferation, and hormone production. The diagram below illustrates the major signaling pathways activated by the ETA and ETB receptors.

Endothelin_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Responses ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq Gq/11 ETA->Gq ETB->Gq Gi Gi ETB->Gi eNOS eNOS ETB->eNOS Activates (Endothelial Cells) PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation cAMP ↓ cAMP AC->cAMP NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Endothelin Receptor Signaling Pathways.

This guide serves as a starting point for the independent verification and comparative analysis of this compound's endothelin receptor binding affinity. The provided experimental protocol and comparative data for existing antagonists offer a robust framework for researchers to generate the necessary data to fully characterize this promising compound.

Safety Operating Guide

Essential Safety and Disposal Procedures for Aselacin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety information and detailed procedural guidance for the proper disposal of Aselacin C. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide is based on established best practices for the handling and disposal of potent, non-characterized laboratory chemicals. It is designed to build trust by providing value beyond the product itself, ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

All personnel handling this compound must use appropriate PPE to prevent exposure through inhalation, ingestion, or skin contact.[3][4][5] The recommended PPE levels are based on general guidelines for handling chemical waste of unknown toxicity.[6]

Protection Level Equipment Purpose
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for bulk handling.[5][7]Protects against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., nitrile).[5]Prevents skin contact.
Body Laboratory coat or chemical-resistant apron.[5]Protects against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. For bulk quantities or if aerosolization is possible, a NIOSH-approved respirator may be necessary.[5]Minimizes inhalation exposure.

This compound: Known Properties

The following table summarizes the known quantitative data for this compound.[1]

Property Value
CAS Number 156223-08-4
Molecular Formula C₄₆H₆₆N₈O₁₁
Formula Weight 907.1 g/mol
Purity ≥95%
Formulation A solid
Storage Temperature -20°C

Proper Disposal Procedures for this compound

The following step-by-step protocol is a best-practice guide for the disposal of this compound. This procedure is designed to comply with general laboratory chemical waste guidelines.[8][9][10][11]

Experimental Protocol: Chemical Waste Disposal of this compound

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.[8][9]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.[9][10]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazard information.[11]

    • Keep the waste container securely closed except when adding waste.[8][10]

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][11]

    • Ensure the SAA is inspected regularly for any signs of leakage.[10]

  • Disposal of Empty Containers:

    • A container that held this compound is considered "empty" when all contents have been removed by standard practices.[12]

    • To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent.[8][12]

    • The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[8][12]

    • Deface the original label on the empty container before disposal.[8]

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[11]

    • Do not dispose of this compound down the drain or in regular trash.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

AselacinC_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify as Hazardous Waste start->identify_waste handle_empty Handle Empty Containers Separately start->handle_empty segregate_waste Segregate from Other Waste Streams identify_waste->segregate_waste containerize Place in Labeled, Compatible Container segregate_waste->containerize store_waste Store in Satellite Accumulation Area containerize->store_waste is_container_full Is Container Full or Pickup Required? store_waste->is_container_full is_container_full->store_waste No contact_ehs Contact EHS for Pickup is_container_full->contact_ehs Yes dispose_via_vendor Dispose through Approved Vendor contact_ehs->dispose_via_vendor end End: Proper Disposal Complete dispose_via_vendor->end triple_rinse Triple-Rinse Container handle_empty->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_empty Dispose of Defaced Empty Container triple_rinse->dispose_empty collect_rinsate->containerize Add to Waste

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Aselacin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like Aselacin C. As a potent cyclic pentapeptide and endothelin receptor antagonist, this compound requires careful handling to minimize exposure and ensure safe disposal. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the handling of potent biologically active peptides is recommended. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, particularly in solid form where dust may be generated, a comprehensive suite of personal protective equipment is essential. The following table summarizes the recommended PPE.

Body PartPPE RecommendationStandard
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing.OSHA 29 CFR 1910.133, EN166
Skin/Body Laboratory coat. For larger quantities or where significant exposure is possible, an impervious apron or suit is recommended.N/A
Hands Chemically resistant gloves. Given the lack of specific data for this compound, nitrile gloves are a common and effective choice for many laboratory chemicals. Double gloving may be appropriate.EN 374
Respiratory For handling powders, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if a fume hood is not available or if exposure limits are likely to be exceeded.OSHA 29 CFR 1910.134, EN 149

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designated Area Designated Area Prepare Spill Kit Prepare Spill Kit Designated Area->Prepare Spill Kit Gather PPE Gather PPE Gather PPE->Designated Area Consult Safety Info Consult Safety Info Consult Safety Info->Gather PPE Weighing Weighing Prepare Spill Kit->Weighing Dissolving Dissolving Weighing->Dissolving Experimental Use Experimental Use Dissolving->Experimental Use Decontaminate Surfaces Decontaminate Surfaces Experimental Use->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: General Handling of Potent Peptides

  • Preparation :

    • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

    • Ensure all necessary PPE is available and in good condition.

    • Review all available safety information for this compound and similar compounds.

    • Have a spill kit readily accessible.

  • Handling :

    • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that have come into contact with this compound.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.

Disposal of this compound Waste

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Solutions of this compound Collect in a designated, sealed waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coat) Bag and dispose of as hazardous waste.

All waste must be handled in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

This compound Waste This compound Waste Solid Waste Solid Waste This compound Waste->Solid Waste Liquid Waste Liquid Waste This compound Waste->Liquid Waste Contaminated Materials Contaminated Materials This compound Waste->Contaminated Materials Hazardous Waste Container (Solid) Hazardous Waste Container (Solid) Solid Waste->Hazardous Waste Container (Solid) Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid) Liquid Waste->Hazardous Waste Container (Liquid) Hazardous Waste Container (Sharps/Labware) Hazardous Waste Container (Sharps/Labware) Contaminated Materials->Hazardous Waste Container (Sharps/Labware) Consult EHS Consult EHS Hazardous Waste Container (Solid)->Consult EHS Hazardous Waste Container (Liquid)->Consult EHS Hazardous Waste Container (Sharps/Labware)->Consult EHS Dispose per Regulations Dispose per Regulations Consult EHS->Dispose per Regulations

Caption: Logical flow for the disposal of this compound waste.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.